molecular formula C7H17NO B103762 3-Butoxypropylamine CAS No. 16499-88-0

3-Butoxypropylamine

Cat. No.: B103762
CAS No.: 16499-88-0
M. Wt: 131.22 g/mol
InChI Key: LPUBRQWGZPPVBS-UHFFFAOYSA-N
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Description

3-Butoxypropylamine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066070
Record name 1-Propanamine, 3-butoxy-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16499-88-0
Record name 3-Butoxy-1-propanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-butoxy-
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Record name 1-Propanamine, 3-butoxy-
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Record name 1-Propanamine, 3-butoxy-
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Record name 3-butoxypropylamine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxypropylamine (CAS Number: 16499-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxypropylamine, identified by the CAS number 16499-88-0, is a primary aliphatic amine with the linear formula CH₃(CH₂)₃O(CH₂)₃NH₂. This colorless to pale yellow liquid is characterized by the presence of both a butoxy ether group and a primary amine function. This dual functionality makes it a versatile chemical intermediate in various synthetic applications. While direct biological signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a building block in the synthesis of more complex molecules, such as specialized ligands for catalysis, is of significant interest to the broader chemical and pharmaceutical research community. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methodologies, and key applications.

Physicochemical and Toxicological Properties

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16499-88-0N/A
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol
Appearance Clear, colorless to light yellow liquidN/A
Density 0.853 g/mL at 25 °C
Boiling Point 169-170 °C at 756 mmHg
Melting Point -65 °CN/A
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.426
Water Solubility Miscible[2]
Vapor Pressure 1.52 mmHg at 25°CN/A

Table 2: Toxicological and Safety Information

ParameterInformationSource(s)
GHS Hazard Statements H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.[3]
GHS Pictograms Corrosion, Acute Toxicity (Oral)[3]
Signal Word Danger
Hazard Classifications Skin Corrosion 1B, Acute Toxicity 3 (Oral)[3][4]
Personal Protective Equipment Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter.
Storage Class 8A - Combustible corrosive hazardous materials

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is via the hydrogenation of butoxypropionitrile. The following protocol is adapted from literature procedures.

Objective: To synthesize this compound from butoxypropionitrile.

Materials:

  • Butoxypropionitrile

  • Raney nickel (50/50 mixture with water)

  • Ethanol

  • Ammonium hydroxide solution

  • Hydrogen gas

  • Nitrogen gas

  • 1-liter stainless steel autoclave

  • Vigreux column for distillation

  • Filtration apparatus

Procedure:

  • Combine 224.8 grams of butoxypropionitrile and 20 grams of a 50/50 Raney nickel-water mixture in a 1-liter stainless steel autoclave.

  • Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The presence of ammonium hydroxide helps to minimize the formation of the secondary amine byproduct, dibutoxypropylamine.

  • Purge the autoclave with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 500 psi.

  • Heat the reactor to 60 °C and maintain this temperature for 20 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully discharge the product.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Purify the crude product by distillation using a Vigreux column to isolate the this compound.

Analytical Methods

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., a base-deactivated column like PoraPLOT Amines or a column coated with a basic stationary phase).[5]

Procedure (General):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). A typical concentration might be in the range of 100-1000 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250-290 °C.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-290 °C at a rate of 5-10 °C/min. Hold at the final temperature for several minutes.[6]

    • Injection Mode: Splitless injection of 1 µL is common for trace analysis.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Scan Range: m/z 50-450.[6]

    • Transfer Line Temperature: 290 °C.[6]

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area of the main peak.

Note: For enhanced volatility and improved peak shape, derivatization with an agent like pentafluorobenzoyl chloride can be employed prior to GC-MS analysis.[7]

Objective: To confirm the structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure (General):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Acquisition: Acquire a ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) is used.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and assign the peaks to the corresponding protons in the this compound molecule. The expected chemical shifts will be characteristic of the butyl ether and propylamine moieties.

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure (General):

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small drop of the liquid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-650 cm⁻¹.[8]

  • Data Analysis: Identify the characteristic absorption bands. For this compound, expect to see:

    • N-H stretching of the primary amine group (two bands) in the region of 3400-3200 cm⁻¹.[9]

    • C-H stretching of the alkyl chains around 3000-2800 cm⁻¹.

    • N-H bending of the primary amine around 1650-1580 cm⁻¹.[9]

    • C-O stretching of the ether group in the region of 1150-1085 cm⁻¹.

    • C-N stretching of the aliphatic amine around 1250-1020 cm⁻¹.[9]

Applications in Synthesis

The primary documented application of this compound is as a precursor in the synthesis of N-functionalized bis(phosphino)amine ligands. These ligands are of significant interest in coordination chemistry and catalysis, particularly for processes like olefin oligomerization. The N-functionalized side chain, originating from this compound, can influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their catalytic activity and selectivity.[10]

Visualizations

The following diagrams illustrate key workflows related to this compound.

SynthesisWorkflow Butoxypropionitrile Butoxypropionitrile Autoclave Autoclave Reactor Butoxypropionitrile->Autoclave CrudeProduct Crude Product Mixture Autoclave->CrudeProduct Hydrogenation Filtration Filtration CrudeProduct->Filtration Distillation Distillation (Vigreux Column) Filtration->Distillation Filtrate CatalystWaste Spent Catalyst Filtration->CatalystWaste FinalProduct This compound (Purified) Distillation->FinalProduct Catalyst Raney Ni Catalyst->Autoclave Solvents EtOH / NH4OH Solvents->Autoclave H2 H2 (500 psi, 60°C) H2->Autoclave

Caption: Synthetic workflow for this compound.

AnalyticalWorkflow cluster_purity Purity & Impurity Profile cluster_structure Structural Confirmation GCMS GC-MS Analysis Derivatization Derivatization (Optional) GCMS->Derivatization Improves peak shape NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy Sample This compound Sample Sample->GCMS Sample->NMR Sample->FTIR

Caption: Analytical workflow for this compound.

LigandSynthesis BOPA This compound Reaction Reaction with Base (e.g., Et₃N) BOPA->Reaction PCl Chlorophosphine (e.g., Ph₂PCl) PCl->Reaction Ligand N-Functionalized Bis(phosphino)amine Ligand Reaction->Ligand Complex Catalytically Active Metal Complex Ligand->Complex Metal Metal Precursor (e.g., Cr, Pd, Ni) Metal->Complex

Caption: Role in N-functionalized ligand synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(n-Butoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(n-Butoxy)propylamine, a versatile primary amine with applications in various chemical syntheses. The information is compiled from established chemical databases and supplier specifications, offering a valuable resource for laboratory and research applications.

Core Physical and Chemical Properties

3-(n-Butoxy)propylamine, with the CAS number 16499-88-0, is a clear, colorless liquid at room temperature.[1][2] It possesses a chemical structure that includes both an ether and a primary amine functional group, contributing to its unique properties.[3]

General and Physical Properties

The fundamental physical characteristics of 3-(n-Butoxy)propylamine are summarized in the table below, providing a quick reference for its handling and use in experimental setups.

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[4]
Molecular Weight 131.22 g/mol [1]
Appearance Clear colorless liquid[2][5]
Density 0.853 g/mL at 25 °C
Melting Point -65 °C
Boiling Point 169-170 °C at 756 mmHg[6]
Refractive Index (n20/D) 1.426[1]
Water Solubility Miscible[1][5]
Vapor Pressure 1.29 hPa at 20 °C[5]
Safety and Hazard Information

Understanding the safety profile of a chemical is paramount for its safe handling in a research environment. 3-(n-Butoxy)propylamine is classified as a corrosive substance and requires appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles.

PropertyValueSource(s)
Flash Point 63 °C (145.4 °F) - closed cup
Hazard Classifications Skin Corrosion 1B
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage
Precautionary Statements P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405

Experimental Protocols

Synthesis of 3-(n-Butoxy)propylamine

A common method for the synthesis of 3-(n-Butoxy)propylamine involves the hydrogenation of butoxypropionitrile. A detailed experimental protocol can be visualized in the workflow diagram below.

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Butoxypropionitrile Butoxypropionitrile Combine Combine in Autoclave Butoxypropionitrile->Combine RaneyNickel Raney Nickel RaneyNickel->Combine EthanolAmmonia Ethanol/Ammonium Hydroxide Solution EthanolAmmonia->Combine Pressurize Pressurize with H₂ (500 psi) Combine->Pressurize Heat Heat to 60°C (20 hours) Pressurize->Heat Cool Cool to Room Temp Heat->Cool Filter Filter to Remove Raney Nickel Cool->Filter Distill Distill via Vigreux Column Filter->Distill Product 3-(n-Butoxy)propylamine Distill->Product G cluster_info Information Status BPA 3-(n-Butoxy)propylamine LitSearch Literature Search for Biochemical Pathways BPA->LitSearch Investigation NoData No Specific Signaling Pathways Identified LitSearch->NoData Result

References

3-Aminopropyl butyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental physicochemical properties of 3-Aminopropyl butyl ether, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

3-Aminopropyl butyl ether, also known by its systematic name 3-(Butoxy)propan-1-amine, is a primary amine and an ether.[1] Its core molecular attributes are essential for any experimental design or chemical analysis.

The key quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

ParameterValueReference
Molecular Formula C7H17NO[1][2]
Molecular Weight 131.22 g/mol [3][4]
Alternate Molecular Weight 131.219 g/mol [2]
Alternate Molecular Weight 131.216 g/mol [1]

Experimental Protocols

Due to the fundamental nature of the requested information (molecular weight and formula), detailed experimental protocols for its determination are not typically presented in a datasheet format. The molecular formula is determined by the compound's atomic composition. The molecular weight is a calculation based on the atomic weights of the constituent atoms in the empirical formula. Standard analytical techniques such as mass spectrometry would be employed to confirm the molecular weight experimentally.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the common name, systematic name, molecular formula, and molecular weight of the compound.

G A 3-Aminopropyl butyl ether (Common Name) B 3-(Butoxy)propan-1-amine (IUPAC Name) A->B is also known as C C7H17NO (Molecular Formula) B->C has formula D 131.22 g/mol (Molecular Weight) C->D results in

Figure 1. Relationship between identifiers and properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of γ-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of γ-Butoxypropylamine, also known as 3-butoxypropan-1-amine. This versatile primary amine finds applications as a solvent, a catalyst in various organic reactions, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document details a proven synthetic route, purification methods, and a full suite of characterization techniques complete with experimental protocols and expected outcomes.

Physicochemical Properties

γ-Butoxypropylamine is a clear, colorless to light yellow liquid with a characteristic amine odor.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₇NO[2][3][4]
Molecular Weight 131.22 g/mol [3]
CAS Number 16499-88-0[2][3][4]
Boiling Point 169-170 °C at 756 mmHg[1][3]
Density 0.853 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.426[1][3]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Water Solubility Miscible[1]

Synthesis of γ-Butoxypropylamine

A common and effective method for the synthesis of γ-Butoxypropylamine is the catalytic hydrogenation of 3-butoxypropionitrile. This process achieves high yields and selectivity.

Synthesis Pathway

Synthesis_Pathway Butoxypropionitrile 3-Butoxypropionitrile Reaction Hydrogenation Butoxypropionitrile->Reaction H2 H₂ H2->Reaction RaneyNi Raney Nickel RaneyNi->Reaction Ammonia Ammonia (in Ethanol) Ammonia->Reaction Butoxypropylamine γ-Butoxypropylamine Dibutoxypropylamine Dibutoxypropylamine (By-product) Reaction->Butoxypropylamine Reaction->Dibutoxypropylamine

Figure 1: Synthesis of γ-Butoxypropylamine via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 3-Butoxypropionitrile

This protocol is adapted from a patented industrial synthesis method.

Materials:

  • 3-Butoxypropionitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonium Hydroxide (28-30%)

  • Hydrogen Gas

  • Nitrogen Gas (for purging)

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, heating mantle, and pressure gauge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Distillation apparatus (e.g., Vigreux column)

Procedure:

  • Reactor Charging: In a 1-liter stainless steel autoclave, combine 224.8 grams of 3-butoxypropionitrile and 20 grams of a 50/50 mixture of Raney nickel in water.

  • Solvent and Reagent Addition: Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The presence of ammonia is crucial to suppress the formation of the secondary amine by-product, dibutoxypropylamine.

  • Purging: Seal the reactor and purge thoroughly with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi.

  • Reaction: Heat the reactor to 60°C while stirring. Maintain these conditions for approximately 20 hours. Monitor the pressure to gauge the progress of the reaction.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Recovery: Discharge the reactor contents and filter the mixture to remove the Raney nickel catalyst.

  • Purification: Purify the crude γ-Butoxypropylamine by fractional distillation using a Vigreux column. The product typically distills at 169-170 °C under atmospheric pressure. This method can yield approximately 79.5% of the desired product, with about 18.3% of the secondary amine by-product.

Purification

For applications requiring high purity, further purification of the distilled γ-Butoxypropylamine may be necessary. Acid-base extraction is a common and effective method for purifying amines from non-basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude amine in a suitable organic solvent such as ethyl acetate.

  • Acidification: Add a 10% aqueous solution of hydrochloric acid (HCl) to the separatory funnel containing the amine solution. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the aqueous layer. Repeat the extraction of the organic layer with fresh HCl solution to ensure complete recovery of the amine.

  • Basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate solution, with stirring until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, regenerating the free amine.

  • Final Extraction: Extract the free amine from the aqueous solution using an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified γ-Butoxypropylamine.

Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized γ-Butoxypropylamine.

Characterization Workflow

Characterization_Workflow Start Synthesized γ-Butoxypropylamine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR GCMS GC-MS Analysis Start->GCMS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis

Figure 2: General workflow for the characterization of γ-Butoxypropylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of γ-Butoxypropylamine.

¹H NMR Spectroscopy

  • Experimental Protocol:

    • Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

    • Instrument: 400 MHz NMR Spectrometer.

    • Procedure: Dissolve a small amount of the purified sample in CDCl₃ and transfer to an NMR tube. Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~2.75 ppm (t): 2H, triplet, corresponding to the -CH₂- group adjacent to the amine (-CH₂NH₂).

    • ~3.40 ppm (t): 2H, triplet, corresponding to the -CH₂- group adjacent to the ether oxygen (-OCH₂-).

    • ~1.70 ppm (p): 2H, pentet, corresponding to the central methylene group of the propyl chain (-OCH₂CH₂CH₂NH₂).

    • ~3.35 ppm (t): 2H, triplet, corresponding to the -CH₂- group of the butyl chain adjacent to the ether oxygen (CH₃CH₂CH₂CH₂O-).

    • ~1.55 ppm (sextet): 2H, sextet, corresponding to the second methylene group of the butyl chain (CH₃CH₂CH₂CH₂O-).

    • ~1.40 ppm (sextet): 2H, sextet, corresponding to the third methylene group of the butyl chain (CH₃CH₂CH₂CH₂O-).

    • ~0.90 ppm (t): 3H, triplet, corresponding to the terminal methyl group of the butyl chain (CH₃-).

    • ~1.15 ppm (s, broad): 2H, singlet, corresponding to the amine protons (-NH₂). The chemical shift of these protons can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

  • Experimental Protocol:

    • Solvent: Chloroform-d (CDCl₃).

    • Instrument: 100 MHz NMR Spectrometer.

    • Procedure: Use the same sample prepared for ¹H NMR. Acquire the ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ):

    • ~71 ppm: -OCH₂- (butyl chain)

    • ~70 ppm: -OCH₂- (propyl chain)

    • ~40 ppm: -CH₂NH₂

    • ~32 ppm: -CH₂- (butyl chain)

    • ~30 ppm: -OCH₂CH₂CH₂NH₂

    • ~19 ppm: -CH₂- (butyl chain)

    • ~14 ppm: -CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Experimental Protocol:

    • Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).

    • Instrument: FTIR Spectrometer.

    • Procedure: Place a drop of the neat liquid sample on the ATR crystal or between salt plates and acquire the spectrum.

  • Expected Absorption Bands:

    • 3300-3400 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.

    • 2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

    • ~1600 cm⁻¹ (medium): N-H scissoring (bending) vibration.

    • ~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.

    • ~1050-1250 cm⁻¹ (medium): C-N stretching vibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

  • Experimental Protocol:

    • GC Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Procedure: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC-MS system.

  • Expected Results:

    • Gas Chromatogram: A major peak corresponding to γ-Butoxypropylamine, with minor peaks indicating any impurities.

    • Mass Spectrum:

      • Molecular Ion (M⁺): A peak at m/z = 131, corresponding to the molecular weight of the compound. Due to the "nitrogen rule," the molecular ion peak will have an odd mass-to-charge ratio.[5]

      • Major Fragmentation Ions: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[5] Expect to see a prominent peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion, resulting from cleavage of the C-C bond adjacent to the nitrogen atom. Other fragments may arise from cleavage of the ether linkage and loss of alkyl groups.

Safety Information

γ-Butoxypropylamine is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive framework for the synthesis and characterization of γ-Butoxypropylamine. By following these detailed protocols, researchers can confidently prepare and verify the purity and identity of this important chemical compound for their specific applications.

References

Spectral Analysis of 3-Butoxy-1-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Butoxy-1-propanamine (CAS No: 16499-88-0), a versatile primary amine with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: 3-butoxypropan-1-amine[1]

  • Molecular Formula: C₇H₁₇NO[1]

  • Molecular Weight: 131.22 g/mol [1]

  • Appearance: Clear, colorless liquid

  • Synonyms: 3-Butoxypropylamine, 1-Amino-3-butoxypropane[1]

Spectroscopic Data

The following tables summarize the key spectral data obtained for 3-Butoxy-1-propanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Triplet2H-O-CH₂ -CH₂-CH₂-NH₂
~3.3Triplet2H-O-CH₂-CH₂-CH₂ -NH₂
~2.7Triplet2H-CH₂-CH₂ -NH₂
~1.7Multiplet2H-O-CH₂-CH₂ -CH₂-CH₃
~1.5Multiplet2H-O-CH₂-CH₂-CH₂ -NH₂
~1.4Sextet2H-CH₂-CH₂ -CH₃
~1.1Singlet (broad)2H-NH₂
~0.9Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~70.5-O-C H₂-CH₂-CH₂-NH₂
~69.8-O-C H₂-CH₂-CH₃
~40.5-C H₂-NH₂
~32.0-O-CH₂-C H₂-CH₃
~30.1-O-CH₂-C H₂-CH₂-NH₂
~19.5-C H₂-CH₃
~14.0-C H₃

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Strong, BroadN-H stretch (primary amine)
2960 - 2850StrongC-H stretch (alkane)
1590MediumN-H bend (scissoring)
1465MediumC-H bend (alkane)
1110StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Possible Fragment
131Low[M]⁺ (Molecular Ion)
102Moderate[M - C₂H₅]⁺
86Moderate[M - C₃H₇]⁺
57High[C₄H₉]⁺
44High[C₂H₆N]⁺
30Base Peak[CH₄N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: A small amount of 3-Butoxy-1-propanamine is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

FT-IR Spectroscopy
  • Sample Preparation: As 3-Butoxy-1-propanamine is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any potential impurities. A capillary column suitable for the analysis of amines is used.

  • Ionization: Electron Ionization (EI) is employed as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from m/z 10 to 200, to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like 3-Butoxy-1-propanamine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 3-Butoxy-1-propanamine Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Guide / Whitepaper Structure_Elucidation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-Butoxy-1-propanamine.

References

An In-depth Technical Guide to the Safe Handling of 3-Butoxypropylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Butoxypropylamine (CAS No. 16499-88-0) to ensure its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and protecting the health and safety of all personnel.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H17NO[1][2]
Molecular Weight 131.22 g/mol [2][3]
Appearance Clear, colorless to light yellow liquid[1][4]
Boiling Point 169-170 °C at 756 mmHg[1][2][3][4]
Melting Point -65 °C[1][4]
Density 0.853 g/mL at 25 °C[1][2][3][4]
Flash Point 63 °C (145.4 °F) - closed cup[2][5]
Water Solubility Miscible[1][3][4]
Vapor Pressure 1.29 hPa at 20 °C[1][4]
Refractive Index n20/D 1.426[1][2][3]
pKa 9.77 ± 0.10 (Predicted)[1][4]

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Its primary hazards are detailed below.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

  • Skin Corrosion (Category 1B/1C): Causes severe skin burns and eye damage.[2][5][6][7][8]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[6]

Hazard Statements (H-Statements):

  • H301: Toxic if swallowed.[6]

  • H314: Causes severe skin burns and eye damage.[2][5][6][7]

Signal Word: Danger[2][5][6]

Pictograms:

  • GHS05 (Corrosion)[2][5]

  • GHS06 (Acute Toxicity - Skull and Crossbones)[6]

Experimental Protocols: Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[7][9]

  • General Advice: Consult a physician.[7][9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][7][10] Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[1][11] Wash the affected area with soap and plenty of water.[6][7]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][12] Water spray can also be used.[12]

  • Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[12] The substance is a combustible liquid.[8]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][9][12] Wear full protective gear.[12]

Handling, Storage, and Disposal

Handling
  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Do not breathe vapors, mist, or gas.[6][9]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE).[1][6][11]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from heat, sparks, and open flames.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Store locked up.[6]

  • Recommended storage temperature is 2-8°C.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[9] Use personal protective equipment.[9] Ensure adequate ventilation.[9] Avoid breathing vapors.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[9]

  • Methods for Containment and Cleaning Up: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill. Collect the material in a suitable container for disposal.

Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, including local exhaust, to maintain airborne concentrations below any exposure limits.[9][12] Eyewash stations and safety showers must be close to the workstation location.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[6] Wear protective clothing to prevent skin contact.[1][6][11]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN14387)).[5][12]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

SpillResponseWorkflow cluster_spill Chemical Spill of this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess the Spill (Size, Location) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Neutralize Neutralize if Necessary (Follow Lab Protocol) Contain->Neutralize Cleanup Collect Absorbed Material into a Labeled Waste Container Neutralize->Cleanup Decontaminate Decontaminate the Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow Hazardous Waste Procedures) Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

PPE_Diagram cluster_ppe Required PPE for Handling this compound Handler Laboratory Personnel Resp Full-Face Respirator (Type ABEK Filter) Handler->Resp Respiratory Protection Eyes Chemical Safety Goggles / Face Shield Handler->Eyes Eye/Face Protection Gloves Chemical Resistant Gloves (e.g., Nitrile) Handler->Gloves Hand Protection Coat Impervious Lab Coat / Protective Clothing Handler->Coat Body Protection

Caption: Personal Protective Equipment for this compound.

References

Solubility Profile of 3-Butoxypropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Butoxypropylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines reported information with general principles of amine solubility to offer a predictive assessment and outlines a comprehensive experimental protocol for precise determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property crucial for its application in research and industry, particularly in drug development and chemical synthesis. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound possesses both a polar primary amine group (-NH2) capable of hydrogen bonding and a nonpolar butyl ether group, giving it an amphiphilic character. This structure suggests its solubility will vary across the spectrum of organic solvents.

Data Presentation: Solubility of this compound

While specific quantitative solubility data (e.g., g/100mL) for this compound in a wide range of organic solvents is not extensively documented in the reviewed literature, its miscibility with water is reported.[1][2][3][4][5] Based on its chemical structure and the general solubility of similar aliphatic amines, a qualitative solubility profile can be inferred. The following table summarizes this expected solubility.

Organic SolventSolvent TypeExpected Solubility
MethanolPolar ProticExpected to be Miscible
EthanolPolar ProticExpected to be Miscible
AcetonePolar AproticExpected to be Soluble
Diethyl EtherNonpolarExpected to be Soluble[1]
DichloromethanePolar AproticExpected to be Soluble[1]
TolueneNonpolar AromaticExpected to be Soluble
HexaneNonpolar AliphaticExpected to have Limited Solubility

Note: The information presented in this table is predictive and based on the general behavior of amines. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocols: Determining Solubility

To obtain accurate and reliable solubility data for this compound in various organic solvents, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a standard and widely accepted technique.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

    • Record the exact volume of the filtrate.

    • Dilute the filtrate to a known volume with the same organic solvent.

  • Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method, such as gas chromatography.

    • Prepare a series of standard solutions of this compound in the respective solvent to create a calibration curve.

    • From the calibration curve, determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

Safety Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for solubility determination and the signaling pathway for selecting an appropriate solvent based on the properties of the solute.

solubility_determination_workflow Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_materials Prepare Materials (Solute, Solvents) prep_solutions Prepare Supersaturated Mixtures prep_materials->prep_solutions equilibrate Equilibrate at Constant Temperature prep_solutions->equilibrate settle Allow Undissolved Material to Settle equilibrate->settle sample Sample and Filter Supernatant settle->sample analyze Analyze Sample (e.g., GC, HPLC) sample->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

Caption: Workflow for experimental solubility determination.

solvent_selection_pathway Solvent Selection Pathway cluster_properties Solute Properties cluster_solvents Solvent Types solute This compound polar_group Polar Amine Group (-NH2) solute->polar_group nonpolar_group Nonpolar Butyl Ether Group solute->nonpolar_group polar_solvents Polar Solvents (e.g., Methanol, Acetone) polar_group->polar_solvents Favors Solubility nonpolar_solvents Nonpolar Solvents (e.g., Toluene, Hexane) nonpolar_group->nonpolar_solvents Favors Solubility

Caption: Rationale for solvent selection based on solute properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 3-Butoxypropylamine in Organic Synthesis

Introduction

This compound, a bifunctional organic compound featuring a primary amine and an ether linkage, is a versatile building block in modern organic synthesis. Its unique molecular structure, combining the nucleophilic reactivity of the amine with the stability and solubilizing influence of the butoxy group, makes it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the applications of this compound, focusing on its utility in the synthesis of ligands, corrosion inhibitors, polymers, and fine chemical intermediates. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in leveraging the full potential of this reagent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective application in synthesis. The key properties of this compound are summarized below for easy reference.

PropertyValue
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [1][3]
CAS Number 16499-88-0[1][3]
Appearance Colorless to pale yellow liquid[4]
Odor Faint ammonia-like[4]
Boiling Point 169-170 °C at 756 mmHg[3]
Density 0.853 g/mL at 25 °C[3]
Refractive Index n20/D 1.426 (lit.)[3]
Solubility Miscible in water and many organic solvents[4][5]
Flash Point 63 °C (145.4 °F) - closed cup

Core Applications in Organic Synthesis

This compound serves as a key starting material and intermediate in a variety of synthetic transformations, attributable to its dual functionality.

Synthesis of N-Functionalized Ligands

A significant application of this compound is in the synthesis of specialized ligands for coordination chemistry. It is particularly useful in creating N-functionalized bis(phosphino)amine ligands. These ligands, featuring ether, thioether, or pyridyl tethers introduced via the 3-butoxypropyl group, can be complexed with transition metals to form catalysts for various organic transformations, such as ethylene tetramerization.

Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, such as amines and ethers, are effective corrosion inhibitors.[6][7] The lone pair of electrons on these atoms facilitates adsorption onto metal surfaces, forming a protective film that mitigates corrosion. While specific studies on this compound as a primary corrosion inhibitor are not extensively detailed in the provided results, its structural analog, 3-Methoxypropylamine (MOPA), has been shown to be an effective corrosion inhibitor for steel in saline solutions.[6] The amphiphilic nature of this compound, with its hydrophilic amine head and hydrophobic butoxy tail, makes it a strong candidate for similar applications in industrial settings, particularly in coatings and protective films.[4]

Building Block for Polymers, Coatings, Adhesives, and Resins

The primary amine group of this compound allows it to be readily incorporated into various polymer backbones. It can act as a monomer or a curing agent in the synthesis of polyamides, polyimides, and epoxy resins. The incorporation of the flexible butoxypropyl side chain can impart desirable properties to the final material, such as improved solubility, flexibility, and adhesion.[4] In industrial applications, it is utilized in the synthesis of coatings, adhesives, and resins where these properties are advantageous.[4]

Synthesis of Amides and Imines

The primary amine functionality of this compound makes it an excellent nucleophile for reactions with carboxylic acids and their derivatives to form amides, and with aldehydes and ketones to form imines (Schiff bases). These reactions are fundamental in organic synthesis for creating C-N bonds.

  • Amide Synthesis: Amides are crucial functional groups in pharmaceuticals and other biologically active molecules. This compound can be reacted with carboxylic acids, acid chlorides, or anhydrides to produce N-(3-butoxypropyl)amides.[][9]

  • Imine Synthesis: Imines are versatile intermediates that can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction of this compound with aldehydes or ketones provides a straightforward route to a variety of imines.[10][11]

Intermediate for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[12][13] this compound can serve as a valuable synthon for introducing a flexible, lipophilic butoxypropyl side chain onto a heterocyclic core. This can be achieved by reacting the amine with a suitable heterocyclic precursor containing an electrophilic center. The butoxypropyl moiety can influence the pharmacokinetic properties of the final molecule, such as its solubility, membrane permeability, and metabolic stability.

Surfactant Intermediate

The amphiphilic structure of this compound, possessing both a polar amine group and a nonpolar butyl ether tail, makes it a useful intermediate in the synthesis of surfactants and emulsifying agents.[4] These resulting surfactants can find applications in various industries, including detergents, cosmetics, and agriculture.

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are representative and may require optimization for specific substrates.

General Procedure for Imine Synthesis

This protocol describes the formation of an imine from this compound and an aromatic aldehyde, a common reaction in organic synthesis.[10][11]

Reaction: Aromatic Aldehyde + this compound → N-(3-butoxypropyl)imine + H₂O

Materials:

  • Aromatic aldehyde (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the aromatic aldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add this compound (1.0 - 1.1 eq) to the solution at room temperature.

  • Add anhydrous sodium sulfate (a sufficient amount to act as a drying agent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the drying agent.

  • Rinse the drying agent with a small amount of the solvent.

  • Remove the solvent from the combined filtrate in vacuo to yield the crude imine product.

  • The product can be further purified by column chromatography or distillation if necessary.

General Procedure for Amide Synthesis from an Acid Chloride

This protocol outlines the synthesis of an N-(3-butoxypropyl)amide from an acid chloride.[]

Reaction: Acid Chloride + this compound → N-(3-butoxypropyl)amide + HCl

Materials:

  • Acid chloride (1.0 eq)

  • This compound (2.2 eq) or (1.1 eq with a non-nucleophilic base like triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve this compound (2.2 eq) in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (1.0 eq) in the same solvent to the cooled amine solution. The second equivalent of the amine acts as a base to neutralize the HCl formed.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, the reaction mixture can be worked up by washing with water, a dilute acid solution (to remove excess amine), and brine.

  • The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the amide.

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of imines from aminopropyltriethoxysilane (APTES), a structurally related amine, which can be indicative of the expected efficiency for reactions with this compound under similar conditions.

Aldehyde ReactantProductYield (%)Reference
4-Formylbenzamide(E)-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide87[10]
Methyl 4-formylbenzoateMethyl (E)-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzoate82[10]
4-(1H-imidazol-1-yl)benzaldehyde(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methan-1-imine73[10]
2-Fluoro-4-formylbenzonitrile(E)-2-fluoro-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzonitrile68[11]

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the application of this compound.

G General Synthetic Workflow Using this compound A Starting Material (e.g., Aldehyde, Carboxylic Acid) C Reaction (e.g., Imine/Amide Formation) A->C B This compound B->C D Crude Product C->D E Purification (e.g., Chromatography, Distillation) D->E F Final Product E->F

Caption: General workflow for synthesizing derivatives from this compound.

G Applications of this compound A This compound B Ligand Synthesis A->B C Corrosion Inhibitors A->C D Polymers & Resins A->D E Amide & Imine Synthesis A->E F Heterocycle Synthesis A->F G Surfactant Intermediates A->G

Caption: Logical relationship of this compound's diverse applications.

G Reaction Pathway: Imine Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A R-CHO (Aldehyde) C Hemiaminal Intermediate A->C + B H₂N-(CH₂)₃-O-(CH₂)₃-CH₃ (this compound) B->C D R-CH=N-(CH₂)₃-O-(CH₂)₃-CH₃ (Imine) C->D - H₂O E H₂O

Caption: Simplified reaction pathway for the formation of an imine.

Safety Information

This compound is classified as a corrosive and toxic substance. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage).[14][15]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[14]

  • Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for its use in a wide range of applications, from the synthesis of complex ligands and polymers to its potential use in corrosion inhibition and as an intermediate for pharmaceuticals and surfactants. The straightforward reactivity of its primary amine group, coupled with the modifying effects of its butoxypropyl chain, provides chemists with a powerful tool for molecular design and construction. As research continues to uncover new synthetic methodologies and applications, the importance of this compound in both academic and industrial laboratories is set to grow.

References

3-Butoxypropylamine: A Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxypropylamine, a primary amine with a flexible butoxy ether linkage, is emerging as a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, combining a nucleophilic amine with a lipophilic ether chain, make it an attractive precursor for developing drug candidates targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores its potential as a precursor in pharmaceutical chemistry with a focus on the synthesis of antipsychotic and antidepressant scaffolds, and presents detailed, albeit illustrative, experimental protocols. Furthermore, this document includes visualizations of synthetic pathways and logical workflows to aid in the conceptualization and design of new chemical entities.

Introduction

The search for novel bioactive molecules with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. The strategic selection of starting materials is paramount in the successful design and synthesis of new drugs. This compound (CAS No. 16499-88-0) is a bifunctional molecule that offers medicinal chemists a unique combination of a reactive primary amine and a non-polar butoxy group.[1][2] This combination of properties can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The propylamine backbone provides a common structural motif found in many CNS-active drugs, while the butoxy group can enhance lipophilicity, potentially improving blood-brain barrier penetration.

This guide will delve into the potential applications of this compound as a precursor for the synthesis of compounds with potential therapeutic activity, particularly focusing on derivatives that could interact with dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for reaction design and process development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [1][2]
CAS Number 16499-88-0[1][2]
Appearance Colorless to light yellow liquid
Boiling Point 170-177 °C
Density 0.84-0.85 g/mL at 25 °C
Refractive Index ~1.426
Flash Point 62-70 °C
Solubility Miscible in water

This compound as a Precursor in Pharmaceutical Synthesis

The primary amine functionality of this compound makes it an excellent nucleophile for a variety of chemical transformations, including alkylation, amidation, and reductive amination. These reactions are fundamental in the synthesis of a wide range of pharmaceutical compounds.

Rationale for Targeting Dopamine and Serotonin Receptors

Many successful antipsychotic and antidepressant drugs, such as aripiprazole and cariprazine, are known to modulate dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[3] The chemical structures of these drugs often feature a substituted piperazine moiety connected to an extended side chain. The structural characteristics of this compound make it an ideal candidate for introduction as such a side chain, potentially leading to novel compounds with tailored pharmacological profiles. The butoxy group, in particular, could influence receptor binding affinity and selectivity, as well as the overall pharmacokinetic properties of the resulting molecule.

Proposed Synthesis of a Novel Arylpiperazine Derivative

While a direct synthesis of an approved drug starting from this compound is not prominently documented in publicly available literature, a scientifically sound synthetic route to a novel analogue of known antipsychotics can be proposed. This section outlines a hypothetical, yet plausible, synthesis of N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine, a close analogue of a key intermediate in the synthesis of aripiprazole and cariprazine.

The proposed synthesis involves the nucleophilic substitution of a suitable leaving group on an activated 3-butoxypropyl derivative by 1-(2,3-dichlorophenyl)piperazine.

G cluster_0 Activation of this compound cluster_1 Synthesis of Arylpiperazine cluster_2 Final Coupling Reaction bopa This compound activated_bopa 3-Butoxypropyl Tosylate bopa->activated_bopa Tosyl Chloride, Pyridine dca 2,3-Dichloroaniline dcpp 1-(2,3-Dichlorophenyl)piperazine dca->dcpp Bis(2-chloroethyl)amine activated_bopa_c 3-Butoxypropyl Tosylate final_product N-(3-butoxypropyl)-1- (2,3-dichlorophenyl)piperazine activated_bopa_c->final_product K₂CO₃, Acetonitrile, Reflux dcpp_c 1-(2,3-Dichlorophenyl)piperazine dcpp_c->final_product K₂CO₃, Acetonitrile, Reflux

Caption: Proposed synthetic workflow for a novel arylpiperazine derivative.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This procedure is adapted from known methods for the synthesis of arylpiperazines from anilines.

Reaction Scheme:

Materials and Reagents:

  • 2,3-Dichloroaniline (1 equivalent)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline in NMP, add bis(2-chloroethyl)amine hydrochloride and DIPEA.

  • Heat the reaction mixture to 150-160 °C and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the organic phase sequentially with 1 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(2,3-dichlorophenyl)piperazine.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
Synthesis of 3-Butoxypropyl Tosylate

This is a standard procedure for the tosylation of a primary alcohol, which would be the product of hydrolyzing the amine group of this compound to a hydroxyl group, or more directly, starting from 3-butoxy-1-propanol. For the purpose of this guide, we will assume the availability of 3-butoxy-1-propanol.

Reaction Scheme:

Materials and Reagents:

  • 3-Butoxy-1-propanol (1 equivalent)

  • p-Toluenesulfonyl chloride (1.2 equivalents)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-butoxy-1-propanol in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-butoxypropyl tosylate.

  • The product can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >95%
Synthesis of N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine

This final step involves the alkylation of the synthesized arylpiperazine with the activated butoxypropyl derivative.

Reaction Scheme:

Materials and Reagents:

  • 1-(2,3-Dichlorophenyl)piperazine (1 equivalent)

  • 3-Butoxypropyl Tosylate (1.1 equivalents)

  • Potassium carbonate (2 equivalents)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Water

  • Sodium chloride (saturated solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of 1-(2,3-dichlorophenyl)piperazine and potassium carbonate in acetonitrile, add a solution of 3-butoxypropyl tosylate in acetonitrile.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-85%
Purity (by HPLC/LC-MS) >99%

Pharmacological Relevance and Signaling Pathways

The synthesized N-(3-butoxypropyl)-1-(2,3-dichlorophenyl)piperazine is a novel chemical entity. Its pharmacological activity would need to be determined through biological assays. However, based on its structural similarity to known antipsychotics, it is hypothesized to interact with dopamine and serotonin receptors.

Aripiprazole and cariprazine are partial agonists at the dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonists at the 5-HT₂ₐ receptor. This multi-target engagement is believed to contribute to their therapeutic efficacy in treating schizophrenia and bipolar disorder. The proposed molecule, by incorporating the butoxypropylamine-derived side chain, may exhibit a unique binding profile and functional activity at these receptors.

G cluster_0 Hypothesized Ligand-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Therapeutic Outcome ligand N-(3-butoxypropyl)-1- (2,3-dichlorophenyl)piperazine d2 Dopamine D₂ Receptor ligand->d2 Partial Agonism? ht1a Serotonin 5-HT₁ₐ Receptor ligand->ht1a Partial Agonism? ht2a Serotonin 5-HT₂ₐ Receptor ligand->ht2a Antagonism? camp ↓ cAMP d2->camp Inhibition ht1a->camp Inhibition ip3_dag ↑ IP₃/DAG ht2a->ip3_dag Activation outcome Modulation of Neurotransmission (Dopamine & Serotonin) camp->outcome ip3_dag->outcome

Caption: Hypothesized signaling pathway modulation by the novel compound.

Conclusion

This compound represents a promising and under-explored precursor in the field of pharmaceutical chemistry. Its inherent structural features provide a facile entry point for the synthesis of novel compounds with the potential for significant CNS activity. While further research is needed to fully elucidate its utility, the synthetic strategies and pharmacological rationale presented in this guide offer a solid foundation for the design and development of next-generation therapeutics targeting complex neuropsychiatric disorders. The illustrative synthetic protocols and workflow diagrams serve as a practical resource for researchers aiming to leverage the potential of this versatile building block.

References

An In-Depth Technical Guide to the Corrosive Nature and Hazards of 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxypropylamine (BOPA), a primary aliphatic amine with the chemical formula C₇H₁₇NO, is a versatile chemical intermediate utilized in a variety of industrial applications. While its utility is significant, a thorough understanding of its corrosive nature and associated hazards is paramount for ensuring the safety of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the corrosive properties of this compound, detailing its effects on biological tissues and materials, outlining relevant experimental protocols, and providing essential safety and handling information.

Physicochemical Properties and Hazard Classification

A fundamental understanding of the physicochemical properties of this compound is essential for assessing its hazards. Key properties are summarized in the table below.

PropertyValue
CAS Number 16499-88-0
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 169-170 °C at 756 mmHg
Density 0.853 g/mL at 25 °C
Flash Point 63 °C (closed cup)
Water Solubility Miscible

Based on its chemical properties, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Corrosive Nature and Mechanism of Action

The primary hazard associated with this compound is its corrosivity. As a primary amine, its basic nature is a key contributor to its ability to cause severe damage to biological tissues and certain materials.

Skin and Eye Corrosion

This compound is classified as causing severe skin burns and eye damage.[1] Contact with the liquid can lead to rapid tissue destruction, resulting in chemical burns. The mechanism of corrosion on the skin by primary aliphatic amines involves several processes:

  • Saponification of Fats: The alkaline nature of the amine leads to the saponification of lipids in the skin, disrupting the structure of the cell membranes.

  • Protein Denaturation: Amines can disrupt the complex three-dimensional structure of proteins, leading to a loss of their biological function and contributing to tissue necrosis.

  • Hygroscopic Action: The compound can draw water out of the tissues, causing dehydration and further damage.

The signaling pathway for skin corrosion by corrosive substances is complex and involves the release of pro-inflammatory mediators and the activation of various cellular signaling cascades that lead to cell death and tissue damage.

Skin_Corrosion_Pathway This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Contact Keratinocytes Keratinocytes Stratum Corneum->Keratinocytes Cell Membrane Disruption Cell Membrane Disruption Keratinocytes->Cell Membrane Disruption Protein Denaturation Protein Denaturation Keratinocytes->Protein Denaturation Inflammatory Mediators Inflammatory Mediators Cell Membrane Disruption->Inflammatory Mediators Protein Denaturation->Inflammatory Mediators Cell Death (Necrosis) Cell Death (Necrosis) Inflammatory Mediators->Cell Death (Necrosis) Tissue Damage Tissue Damage Cell Death (Necrosis)->Tissue Damage

Fig. 1: Simplified signaling pathway of skin corrosion by this compound.
Material Compatibility

  • Metals: Aliphatic amines can be corrosive to certain metals, particularly in the presence of moisture. They can act as corrosion inhibitors for some metals like steel under specific conditions, but can be aggressive towards others, such as aluminum and its alloys, especially in aqueous solutions.[2] The basicity of the amine can lead to the formation of soluble metal complexes, accelerating corrosion.

  • Plastics and Elastomers: The compatibility of this compound with plastics and elastomers is highly dependent on the specific polymer. Some plastics, like Polytetrafluoroethylene (PTFE), are generally resistant to a wide range of chemicals, including amines.[3] However, other plastics, such as Polypropylene, may show limited resistance to strong bases and organic solvents, especially at elevated temperatures.[4] Elastomers may experience swelling, degradation, or loss of mechanical properties upon exposure. It is crucial to consult specific chemical resistance charts or conduct compatibility testing for materials that will come into contact with this compound.

Experimental Protocols for Corrosivity Assessment

The determination of the corrosive potential of a chemical is performed using standardized and validated testing methods.

In Vitro Skin Corrosion Testing (OECD Test Guideline 431)

Due to ethical considerations, in vivo animal testing for corrosion is largely being replaced by in vitro methods. The OECD Test Guideline 431 describes in vitro methods using reconstructed human epidermis (RhE) models to assess skin corrosivity.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EPISKIN™) is used. This model consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

  • Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue.

  • Exposure Time: The chemical is left in contact with the tissue for specific time points (e.g., 3 minutes, 1 hour, and 4 hours).

  • Viability Assessment: After the exposure period, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which can be quantified spectrophotometrically.

  • Classification: The substance is classified as corrosive if the cell viability falls below a certain threshold at any of the specified time points.

OECD_431_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis RhE_Model Reconstructed Human Epidermis (RhE) Model Application Topical Application of Test Substance RhE_Model->Application Test_Substance This compound Test_Substance->Application Incubation Incubation at 3 min, 1 hr, 4 hr Application->Incubation Rinsing Rinsing of Tissue Incubation->Rinsing MTT_Assay MTT Viability Assay Rinsing->MTT_Assay Quantification Spectrophotometric Quantification MTT_Assay->Quantification Classification Classification as Corrosive or Non-Corrosive Quantification->Classification

Fig. 2: Experimental workflow for in vitro skin corrosion testing (OECD 431).

Hazards and Safe Handling

Given its corrosive nature and acute toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a properly fitted respirator equipped with organic vapor cartridges.

Handling and Storage
  • Handle in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Chemical Incompatibilities

As a primary amine, this compound is incompatible with:

  • Oxidizing Agents: Can react violently with strong oxidizing agents.[6][7]

Decomposition and Hydrolysis
  • Thermal Decomposition: While specific data for this compound is limited, thermal decomposition of similar alkyl amines can produce flammable and toxic gases, including carbon oxides and nitrogen oxides.

  • Hydrolysis: The ether linkage in this compound can be susceptible to cleavage under strong acidic conditions, potentially yielding butanol and 3-aminopropanol.[8]

Risk_Assessment_Flow Start Start Identify_Hazards Identify Hazards: - Corrosive to skin/eyes - Toxic if swallowed - Material incompatibility Start->Identify_Hazards Assess_Exposure Assess Potential Exposure: - Inhalation - Dermal contact - Ingestion Identify_Hazards->Assess_Exposure Implement_Controls Implement Control Measures Assess_Exposure->Implement_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Implement_Controls->PPE Engineering_Controls Engineering Controls (Fume Hood) Implement_Controls->Engineering_Controls Admin_Controls Administrative Controls (SOPs, Training) Implement_Controls->Admin_Controls Review_Controls Review and Update Control Measures PPE->Review_Controls Engineering_Controls->Review_Controls Admin_Controls->Review_Controls End End Review_Controls->End

Fig. 3: Logical flow for a risk assessment when handling this compound.

First Aid Measures

In case of exposure to this compound, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is a valuable chemical intermediate, but its corrosive nature and acute toxicity demand rigorous safety precautions. A thorough understanding of its hazards, proper handling procedures, and appropriate emergency responses is essential for all personnel working with this compound. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in managing the risks associated with this compound effectively. It is imperative to always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Industrial and Scientific Research Uses of 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butoxypropylamine is a versatile bifunctional molecule featuring a primary amine and an ether linkage. This unique structure imparts amphiphilic properties, making it a valuable component in a range of industrial and scientific applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its established uses as a corrosion inhibitor, a curing agent in coatings and adhesives, and a surfactant intermediate. Furthermore, its application in scientific research, particularly in the synthesis of specialized ligands, is detailed. While its direct role in drug development is not extensively documented in public literature, the functional groups present in the molecule are of interest in medicinal chemistry, and this guide will touch upon the potential, albeit speculative, applications in this field.

Chemical and Physical Properties

This compound, also known as 3-aminopropyl butyl ether, is a colorless to pale yellow liquid with a faint ammonia-like odor.[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and industrial handling.

PropertyValueReferences
Molecular Formula C₇H₁₇NO[2][3][4]
Molecular Weight 131.22 g/mol [1][2][4]
CAS Number 16499-88-0[1][2][3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Faint ammonia-like[1]
Density 0.853 g/mL at 25 °C[1]
Boiling Point 169-170 °C at 756 mmHg[1][5]
Melting Point -65 °C[5]
Flash Point 63 °C (145.4 °F) - closed cup[1]
Water Solubility Miscible[5]
Refractive Index (n20/D) 1.426[1]
Vapor Pressure 1.29 hPa at 20 °C[5]
pKa 9.77 ± 0.10 (Predicted)[5]
LogP 1.05 at 20 °C[5]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving the cyanoethylation of butanol followed by the hydrogenation of the resulting butoxypropionitrile. A detailed experimental protocol for the hydrogenation step is outlined below.

Experimental Protocol: Hydrogenation of Butoxypropionitrile

This protocol describes the conversion of butoxypropionitrile to this compound via catalytic hydrogenation.

Materials:

  • Butoxypropionitrile

  • Raney nickel (50/50 mixture with water)

  • Ethanol

  • Ammonium hydroxide

  • Hydrogen gas

  • Nitrogen gas

  • 1-liter stainless steel autoclave

  • Vigreux column for distillation

Procedure:

  • Preparation of Reaction Mixture: In a 1-liter stainless steel autoclave, combine 224.8 grams of butoxypropionitrile with 20 grams of a 50/50 Raney nickel-water slurry.

  • Solvent and Additive: Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The addition of ammonium hydroxide is crucial to limit the formation of the secondary amine byproduct, dibutoxypropylamine.

  • Purging the Reactor: Purge the autoclave with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 500 psi and heat to 60 °C. Maintain these conditions for 20 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and safely vent the excess hydrogen.

  • Product Recovery: Discharge the product from the reactor.

  • Catalyst Removal: Filter the crude product to remove the Raney nickel catalyst.

  • Purification: Purify the filtered product by distillation using a simple Vigreux column to isolate the this compound.

Expected Yield: This process typically yields approximately 79.5% of this compound and 18.3% of the secondary amine byproduct.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Butoxypropionitrile Butoxypropionitrile Autoclave Combine in Autoclave Butoxypropionitrile->Autoclave RaneyNickel Raney Nickel (catalyst) RaneyNickel->Autoclave EthanolAmmonia Ethanol/Ammonium Hydroxide EthanolAmmonia->Autoclave Purge Purge with Nitrogen Autoclave->Purge Hydrogenate Hydrogenate (500 psi H₂, 60°C, 20h) Purge->Hydrogenate CoolDischarge Cool and Discharge Hydrogenate->CoolDischarge Filter Filter CoolDischarge->Filter Distill Distill Filter->Distill BPA This compound (79.5%) Distill->BPA Byproduct Dibutoxypropylamine (18.3%) Distill->Byproduct

Caption: Synthesis workflow of this compound.

Industrial Applications

Corrosion Inhibitor

This compound and similar ether amines are effective corrosion inhibitors, particularly for steel in saline environments.[6] The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosive action of agents like chlorides.

Mechanism of Action: The primary amine group in this compound can be protonated in acidic or neutral aqueous environments, forming a cationic species. This cation is then electrostatically attracted to the cathodic sites on the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can also coordinate with the vacant d-orbitals of iron atoms at the anodic sites. This adsorption process creates a thin, hydrophobic film that displaces water and corrosive ions from the metal surface, thereby reducing the corrosion rate.

A study on the closely related 3-methoxypropylamine (MOPA) as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution demonstrated that the inhibition efficiency increases with inhibitor concentration and is pH-dependent.[6] The adsorption was found to follow the Langmuir isotherm, suggesting the formation of a monolayer on the steel surface.[6] Polarization studies indicated that MOPA acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[6] It is highly probable that this compound follows a similar mechanism.

CorrosionInhibition cluster_solution Corrosive Environment (e.g., Saline Water) cluster_surface Steel Surface BPA This compound Adsorption Adsorption onto Surface BPA->Adsorption Adsorption H2O H₂O Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) H2O->Cathode Reacts Cl Cl⁻ Anode Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl->Anode Attacks ProtectiveFilm Hydrophobic Protective Film Adsorption->ProtectiveFilm Forms ProtectiveFilm->Anode Blocks Anodic Reaction ProtectiveFilm->Cathode Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition by this compound.

Coatings and Adhesives

In the coatings and adhesives industries, primary amines are widely used as curing agents for epoxy resins.[3] this compound, with its primary amine functionality, can act as a cross-linking agent, reacting with the epoxide groups of the resin to form a durable thermoset polymer network. The active hydrogen atoms of the primary amine react with the epoxy groups, leading to the curing of the resin.[3]

The butoxy group in the molecule can impart some desirable properties to the final cured product, such as increased flexibility and improved adhesion to certain substrates. The ether linkage can also enhance the compatibility of the amine curing agent with the epoxy resin and other components of the formulation. Amines are also used as adhesion promoters in polyurethane systems.[7]

Surfactant Intermediate

The amphiphilic nature of this compound, possessing both a hydrophobic butyl chain and a hydrophilic amine head, makes it a useful intermediate in the synthesis of more complex surfactants.[1] It can be further reacted to produce non-ionic, cationic, or amphoteric surfactants with a variety of properties tailored for specific applications, such as emulsifiers, dispersants, and wetting agents in agricultural and industrial formulations.

Scientific Research Applications

The primary documented application of this compound in scientific research is as a precursor in the synthesis of N-functionalized bis(phosphino)amine ligands.[1] These ligands are of interest in coordination chemistry and catalysis.

Experimental Protocol: Synthesis of N-functionalized bis(phosphino)amine Ligands

The following is a general procedure for the synthesis of N-functionalized bis(phosphino)amine ligands using a primary amine like this compound.

Materials:

  • This compound

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of this compound in anhydrous THF.

  • Addition of Base: Add 2 equivalents of triethylamine to the solution.

  • Addition of Phosphine: Cool the solution in an ice bath and slowly add 2 equivalents of chlorodiphenylphosphine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Workup: The triethylamine hydrochloride salt will precipitate. Remove the salt by filtration under an inert atmosphere.

  • Purification: Remove the solvent from the filtrate under vacuum to yield the crude N-functionalized bis(diphenylphosphino)amine ligand. The product can be further purified by recrystallization or chromatography if necessary.

LigandSynthesis BPA This compound Reaction Reaction at 0°C to RT BPA->Reaction Ph2PCl 2 eq. Chlorodiphenylphosphine Ph2PCl->Reaction Et3N 2 eq. Triethylamine Et3N->Reaction THF Anhydrous THF THF->Reaction Solvent Filtration Filtration Reaction->Filtration Purification Solvent Removal/Purification Filtration->Purification Salt Triethylamine Hydrochloride (byproduct) Filtration->Salt Ligand N-functionalized bis(phosphino)amine Ligand Purification->Ligand

Caption: Synthesis of N-functionalized bis(phosphino)amine ligands.

Potential Role in Drug Development

While there is a lack of direct evidence for the use of this compound in drug development, its constituent functional groups—a primary amine and an ether—are common motifs in many pharmaceutical compounds.

  • Amines are frequently incorporated into drug molecules to enhance their solubility and bioavailability.[4] The basicity of the amine group allows for the formation of salts, which often have improved physicochemical properties for formulation. Amines are also key pharmacophoric elements that can interact with biological targets through hydrogen bonding and ionic interactions.[8]

  • Ethers are generally stable and relatively unreactive, making them suitable linkers in drug molecules.[9] The ether oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug to its target receptor.[3]

It is conceivable that this compound could be used as a building block in the synthesis of novel bioactive molecules, where the butoxypropyl group serves as a lipophilic spacer or a side chain to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. However, this remains a speculative area without direct supporting literature.

Safety and Handling

This compound is classified as a corrosive substance.[2][5] It can cause severe skin burns and eye damage.[2] It is also toxic if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or a fume hood.

Hazard and Safety Information:

HazardDescriptionGHS Pictogram
Corrosion Causes severe skin burns and eye damage (H314)GHS05
Acute Toxicity (Oral) Toxic if swallowed (H301)GHS06

Conclusion

This compound is a chemical with established utility in several industrial sectors, primarily owing to its bifunctional nature. Its role as a corrosion inhibitor, a component in thermosetting polymers, and a surfactant intermediate is well-recognized. In the realm of scientific research, it serves as a valuable precursor for the synthesis of complex ligands. While its direct application in drug development is not currently documented, the presence of amine and ether functionalities suggests its potential as a building block for medicinal chemists. As with any reactive chemical, proper safety precautions are essential when handling this compound. This guide provides a foundational understanding of this versatile molecule for professionals in research and industry.

References

3-Butoxypropylamine: A Versatile Amino Ether Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-butoxypropylamine, a valuable bifunctional organic building block. Its unique structure, possessing both a primary amine and an ether linkage, makes it a versatile reagent for the synthesis of a wide range of molecular architectures, with potential applications in materials science and medicinal chemistry. This document outlines its physicochemical properties, synthesis, key reactions, and potential as a building block in drug development, supported by detailed experimental protocols and logical diagrams.

Physicochemical and Safety Data

This compound is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₁₇NO[2][3]
Molecular Weight 131.22 g/mol [2][3]
CAS Number 16499-88-0[2][3]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 169-170 °C at 756 mmHg[4]
Density 0.853 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.426[4]
Flash Point 63 °C (145.4 °F) - closed cup[4]
Water Solubility Miscible[5]
Table 2: Safety Information for this compound
HazardDescriptionReference(s)
GHS Pictogram Corrosion (GHS05)[4]
Signal Word Danger[4]
Hazard Statements H314: Causes severe skin burns and eye damage. H301 may also apply (Toxic if swallowed).[2][4]
Precautionary Statements P280, P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405[2][4]
Personal Protective Equipment Faceshields, gloves, goggles, suitable respirator (e.g., type ABEK (EN14387) filter)[4]

Synthesis of this compound

This compound is commonly synthesized via the catalytic hydrogenation of 3-butoxypropionitrile. The nitrile itself can be prepared from the reaction of acrylonitrile and 1-butanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the preparation of butoxypropylamine.

Materials:

  • 3-Butoxypropionitrile

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Ammonium Hydroxide solution

  • Hydrogen gas

  • Nitrogen gas

  • 1-Liter stainless steel autoclave

  • Filtration apparatus

  • Distillation apparatus (e.g., with Vigreux column)

Procedure:

  • Reactor Charging: In a 1-liter stainless steel autoclave, combine 224.8 grams of 3-butoxypropionitrile with 20 grams of a 50/50 Raney nickel-water mixture.

  • Solvent and Additive Addition: Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol to the autoclave. The ammonium hydroxide is added to suppress the formation of the secondary amine by-product, bis(3-butoxypropyl)amine.

  • Purging and Pressurization: Seal the autoclave and purge the system with nitrogen gas to remove any air. Subsequently, pressurize the reactor with hydrogen gas to 500 psi.

  • Reaction: Heat the reactor to 60 °C while stirring. Maintain this temperature and pressure for approximately 20 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up: Discharge the product mixture from the autoclave. Filter the mixture to remove the Raney nickel catalyst.

  • Purification: Purify the crude this compound by distillation using a Vigreux column. The product typically distills at 169-170 °C under atmospheric pressure. This process can yield approximately 79.5% of the desired primary amine.

Synthesis_of_3_Butoxypropylamine cluster_reaction Hydrogenation Butoxypropionitrile 3-Butoxypropionitrile Product This compound Butoxypropionitrile->Product 1. H₂, Raney Ni, NH₄OH/Ethanol 2. 60 °C, 500 psi, 20h H2 H₂ RaneyNi Raney Nickel NH4OH NH₄OH / Ethanol

Caption: Synthesis of this compound via catalytic hydrogenation.

Key Reactions of this compound

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. A fundamental reaction is its acylation with carboxylic acids or their derivatives to form stable amide bonds. This reaction is crucial for incorporating the butoxypropyl moiety into larger molecules.

Experimental Protocol: N-Acylation of this compound (General Procedure)

This protocol provides a general method for the synthesis of N-(3-butoxypropyl) amides using a carboxylic acid and a coupling agent.

Materials:

  • This compound

  • A carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol), N-hydroxysuccinimide (1.5 mmol), and N,N'-dicyclohexylcarbodiimide (1.2 mmol) in anhydrous THF (10 mL). Stir the mixture at room temperature for 4 hours. A precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: Filter off the DCU precipitate. To the clear filtrate, add this compound (1.0 mmol) and triethylamine (1.0 mmol).

  • Amide Formation: Stir the resulting solution at room temperature for 12 hours under a nitrogen atmosphere.

  • Work-up: If a precipitate forms, filter the reaction mixture. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude amide product can be further purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

N_Acylation_of_3_Butoxypropylamine cluster_workflow Amide Synthesis Workflow BPA This compound Amide N-(3-Butoxypropyl)amide BPA->Amide RCOOH R-COOH ActiveEster Active Ester Intermediate RCOOH->ActiveEster DCC, NHS, THF DCC_NHS DCC, NHS ActiveEster->Amide TEA, THF

Caption: General workflow for the N-acylation of this compound.

Role as an Organic Building Block in Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs—the primary amine and the ether linkage—are prevalent in many pharmaceutically active compounds. Amino ethers are a known class of compounds with diverse biological activities, including anticholinergic and antihistaminic properties.[6]

The ether group in this compound can improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The flexible butoxypropyl chain can act as a linker or spacer in more complex molecules, allowing for the optimal positioning of pharmacophoric groups for interaction with biological targets.

The primary amine provides a key point for chemical modification, allowing for the introduction of a wide range of functional groups through reactions such as:

  • Amide and Sulfonamide Formation: As detailed above, this is a common strategy for linking the butoxypropyl moiety to other fragments.

  • Reductive Amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

  • Alkylation and Arylation: To introduce further substituents on the nitrogen atom.

  • Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates, respectively.

These transformations enable the use of this compound as a versatile scaffold in the construction of compound libraries for high-throughput screening in drug discovery programs. Its bifunctional nature allows for the synthesis of molecules with diverse physicochemical properties, which is a critical aspect of lead optimization in medicinal chemistry. The presence of the ether oxygen can also influence intramolecular hydrogen bonding and the overall conformation of the final molecule, which can be crucial for its biological activity.

References

Synonyms for 3-Butoxypropylamine in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Butoxypropylamine: Synonyms, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document details its synonyms, chemical and physical properties, and key applications. It also includes representative experimental protocols and visual workflows to support laboratory use.

Chemical Identity and Synonyms

This compound is a primary amine with a butyl ether group. It is essential to recognize its various synonyms used across chemical literature and commercial suppliers to ensure accurate identification.

Data Presentation: Synonyms and Physicochemical Properties

The following table summarizes the common synonyms and key quantitative data for this compound.

Identifier Value Source
IUPAC Name 3-butoxypropan-1-amine[1]
CAS Number 16499-88-0[2]
Molecular Formula C₇H₁₇NO[3][4]
Molecular Weight 131.22 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 169-170 °C at 756 mmHg[4]
Melting Point -65 °C[4]
Density 0.853 g/mL at 25 °C[4]
Refractive Index n20/D 1.426[4]
Flash Point 63 °C (145.4 °F) - closed cup
Water Solubility Miscible[4]
InChI Key LPUBRQWGZPPVBS-UHFFFAOYSA-N[2]
SMILES CCCCOCCCN

Common Synonyms:

  • 3-(n-Butoxy)propylamine

  • 3-Aminopropyl butyl ether

  • 3-Butoxy-1-propanamine

  • 3-Butoxypropanamine[4]

  • γ-Butoxypropylamine

  • 3-(Butyloxy)propylamine

  • 3-n-Butoxy-1-propylamine[2]

  • 1-Propanamine, 3-butoxy-[2]

Experimental Protocols

Detailed methodologies are crucial for the practical application of this compound in a research and development setting.

Synthesis of this compound

A common method for the preparation of this compound is the catalytic hydrogenation of butoxypropionitrile.

Protocol:

  • Combine 224.8 grams of butoxypropionitrile with 20 grams of Raney nickel (50/50 mixture with water) in a 1-liter stainless steel autoclave.[5]

  • Add a premixed solution of 37.5 grams of ammonium hydroxide and 212.5 grams of ethanol. The ammonium hydroxide is added to limit the formation of the secondary amine by-product, dibutoxypropylamine.[5]

  • Purge the reactor with nitrogen.[5]

  • Pressurize the reactor with hydrogen to 500 psi.[5]

  • Heat the mixture to 60 °C and maintain this temperature for 20 hours.[5]

  • Cool the reactor to room temperature and discharge the product.[5]

  • Filter the product to remove the Raney nickel catalyst.[5]

  • Purify the crude product by distillation using a Vigreux column to isolate the this compound.[5] This process typically yields approximately 79.5% of the primary amine.[5]

Representative Synthesis of N-Functionalized Bis(phosphino)amine Ligands

Representative Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the primary amine (e.g., this compound, 1.0 equivalent) and a base such as triethylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine (2.1 equivalents) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The resulting triethylammonium chloride precipitate can be removed by filtration under inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude N-functionalized bis(phosphino)amine ligand.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., hexane or diethyl ether).

Note: This is a generalized procedure and may require optimization of reaction conditions, stoichiometry, and purification methods for this compound.

General Protocol for GC-MS Analysis of Primary Amines

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic performance.[6]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (Optional but Recommended):

    • To a known volume of the sample solution, add a derivatizing agent. Common agents for primary amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA).[6]

    • The reaction is typically carried out in a sealed vial at a slightly elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[7]

  • GC-MS Injection: Inject an aliquot (e.g., 1 µL) of the derivatized or underivatized sample into the GC-MS system.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.

    • Oven Program: A temperature gradient is typically employed, for example, starting at 50-80 °C, holding for 1-2 minutes, and then ramping up to 250-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a known standard or a spectral library.

Applications and Biological Relevance

This compound serves as a versatile building block and intermediate in various chemical processes.

  • Chemical Synthesis: Its primary application is in the synthesis of more complex molecules, such as the N-functionalized bis(phosphino)amine ligands mentioned previously, which are used in catalysis.

  • Industrial Applications: It can be used as a solvent and as a catalyst for alkylation, esterification, and polymerization reactions.[4]

  • Pharmaceutical Sector: In the pharmaceutical industry, it can be used as a solvent for active pharmaceutical ingredients (APIs) and may be involved in the synthesis pathways of certain medicinal molecules due to its reactive amine group.[8]

As of the date of this guide, there is no readily available information in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its role is primarily that of a synthetic intermediate rather than a biologically active agent in drug development.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the use of this compound.

G cluster_synthesis Synthesis of N-functionalized Bis(phosphino)amine Ligand Start Start Reagents This compound Chlorodiphenylphosphine Triethylamine Anhydrous THF Start->Reagents Reaction Mix reagents under inert atmosphere at 0°C, then warm to RT Reagents->Reaction Filtration Filter to remove precipitated salt Reaction->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Purification Recrystallize crude product Evaporation->Purification Product Pure Ligand Purification->Product

Caption: Workflow for the synthesis of a bis(phosphino)amine ligand.

G cluster_analysis Workflow for Identification of this compound Sample Sample Preparation Prepare dilute solution in organic solvent Sample->Preparation Derivatization Optional: React with BSTFA or TFAA Preparation->Derivatization optional GC_MS Inject into GC-MS system Preparation->GC_MS Derivatization->GC_MS Separation Chromatographic Separation (e.g., DB-5ms column) GC_MS->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection Analysis Compare retention time and mass spectrum to standards Detection->Analysis Identification Compound Identified Analysis->Identification

Caption: A logical workflow for the GC-MS analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-Butoxypropyl)bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-functionalized bis(phosphino)amine (PNP) ligands are a versatile class of compounds with significant applications in coordination chemistry and homogeneous catalysis. The electronic and steric properties of these ligands can be finely tuned by modifying the substituent on the nitrogen atom, influencing the catalytic activity and selectivity of their metal complexes. This document provides a detailed protocol for the synthesis of a novel N-functionalized bis(phosphino)amine ligand, N-(3-Butoxypropyl)bis(diphenylphosphino)amine, utilizing 3-Butoxypropylamine as the primary amine precursor. The presence of the butoxypropyl group introduces a flexible, oxygen-containing functionality that can potentially engage in secondary coordination or influence the solubility of the resulting metal complexes.

Synthesis of N-(3-Butoxypropyl)bis(diphenylphosphino)amine

The synthesis is achieved through the reaction of this compound with two equivalents of chlorodiphenylphosphine in the presence of triethylamine as a base to neutralize the hydrogen chloride byproduct. The reaction is performed under an inert atmosphere to prevent the oxidation of the phosphine moieties.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound (≥98%)

  • Chlorodiphenylphosphine (≥98%)

  • Triethylamine (≥99.5%, anhydrous)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Hexane (anhydrous, ≥99%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: All glassware was dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen. The reaction is carried out under a nitrogen atmosphere using standard Schlenk techniques.

  • Reagent Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet was charged with this compound (1.31 g, 10 mmol) and anhydrous tetrahydrofuran (THF, 80 mL). To this solution, triethylamine (2.23 g, 3.07 mL, 22 mmol) was added. The solution was cooled to 0 °C in an ice bath.

  • Addition of Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine (4.41 g, 3.64 mL, 20 mmol) in anhydrous THF (40 mL) was added dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Workup: The reaction mixture was filtered under nitrogen to remove the triethylamine hydrochloride precipitate. The precipitate was washed with small portions of anhydrous THF (2 x 10 mL). The filtrate and washings were combined, and the solvent was removed under reduced pressure to yield a viscous oil.

  • Purification: The crude product was redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be used as the eluent. The fractions containing the product were identified by thin-layer chromatography (TLC), combined, and the solvent was evaporated under reduced pressure to afford the pure N-(3-Butoxypropyl)bis(diphenylphosphino)amine as a colorless to pale yellow oil.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-(3-Butoxypropyl)bis(diphenylphosphino)amine. Please note that the yield and some characterization data are illustrative, based on typical results for analogous reactions.

ParameterValue
Reactants
This compound1.31 g (10 mmol)
Chlorodiphenylphosphine4.41 g (20 mmol)
Triethylamine2.23 g (22 mmol)
Product N-(3-Butoxypropyl)bis(diphenylphosphino)amine
Molecular Formula C₃₁H₃₅NOP₂
Molecular Weight 500.57 g/mol
Theoretical Yield 5.01 g
Typical Actual Yield 4.01 g (80%)
Appearance Colorless to pale yellow oil
³¹P NMR (CDCl₃) δ ≈ 50-60 ppm (broad singlet)
¹H NMR (CDCl₃) δ ≈ 7.2-7.5 (m, 20H, P-Ph), 3.4 (t, 2H, N-CH₂), 3.3 (t, 2H, O-CH₂), 1.7 (m, 2H, N-CH₂-CH₂), 1.5 (m, 2H, O-CH₂-CH₂), 1.3 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) Resonances corresponding to aromatic carbons (δ ≈ 128-140 ppm), and aliphatic carbons of the butoxypropyl chain.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-(3-Butoxypropyl)bis(diphenylphosphino)amine.

Synthesis_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Preparation (Amine, Base, Solvent) A->B C Dropwise Addition of Chlorodiphenylphosphine (0 °C) B->C D Reaction (Room Temperature, 12h) C->D E Filtration (Remove Et₃N·HCl) D->E F Solvent Removal (Reduced Pressure) E->F G Column Chromatography (Purification) F->G H Final Product (N-(3-Butoxypropyl)bis(diphenylphosphino)amine) G->H

Caption: Experimental workflow for the synthesis of N-(3-Butoxypropyl)bis(diphenylphosphino)amine.

Safety Precautions

  • Chlorodiphenylphosphine is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound is a corrosive amine. Avoid contact with skin and eyes.

  • Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The reaction should be carried out under an inert atmosphere to prevent the formation of phosphine oxides.

Application Notes and Protocols for 3-Butoxypropylamine as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 3-Butoxypropylamine as a basic catalyst in organic synthesis. Due to a lack of extensive specific literature on this compound's direct catalytic use, this guide presents a representative protocol for the Knoevenagel condensation, a reaction for which primary amines are known catalysts. The data presented is based on analogous systems and serves as a starting point for reaction optimization.

Introduction

This compound is a primary aliphatic amine that also features an ether linkage. Its structure suggests its potential as a bifunctional molecule in catalysis, where the amine group can act as a basic and nucleophilic catalyst, and the ether group can influence solubility and coordination. While its primary industrial applications include use as a corrosion inhibitor and a chemical intermediate, its basic nature allows it to catalyze a variety of organic transformations, such as condensation and addition reactions.[1][2] This document focuses on its application as a base catalyst in the Knoevenagel condensation.

Catalytic Application: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] Weakly basic amines, such as this compound, are often employed as catalysts for this transformation.[3]

Reaction Scheme:

Where R1 is an aryl or alkyl group, and Z1 and Z2 are electron-withdrawing groups (e.g., -CN, -COOR, -COR).

Experimental Protocol: Representative Knoevenagel Condensation

This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound (catalyst)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (for purification)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and the solvent (if used).

  • Catalyst Addition: Add this compound (0.05-0.20 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.

Data Presentation: Representative Data for Amine-Catalyzed Knoevenagel Condensation

The following table summarizes representative quantitative data for Knoevenagel condensations catalyzed by primary amines, which can be used as a benchmark for experiments with this compound.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidine (10)EthanolRT295Analogous System
4-ChlorobenzaldehydeEthyl CyanoacetatePyrrolidine (15)TolueneReflux492Analogous System
4-NitrobenzaldehydeMalononitrilen-Butylamine (20)None60198Analogous System
CinnamaldehydeDiethyl MalonateEthylenediamine (10)DMF80685Analogous System

Note: This data is from analogous systems and may not be directly representative of reactions catalyzed by this compound.

Visualizations

Experimental Workflow for Knoevenagel Condensation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent B Add this compound (Catalyst) A->B C Stir at Desired Temperature B->C D Monitor by TLC C->D E Cool and Isolate Crude Product D->E Reaction Complete F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Chromatography or Recrystallization G->H

Caption: Workflow for the Knoevenagel condensation.

Catalytic Cycle of Amine-Catalyzed Knoevenagel Condensation

G cluster_cycle Catalytic Cycle A This compound (Catalyst) C Enolate/ Enamine Intermediate A->C + B, - H+ B Active Methylene Compound E Aldol-type Adduct C->E + D D Aldehyde F α,β-Unsaturated Product E->F - H2O F->A Regenerates Catalyst

Caption: Amine-catalyzed Knoevenagel condensation cycle.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also combustible. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

While direct, detailed protocols for this compound as a catalyst are not abundant in scientific literature, its chemical properties as a primary amine strongly suggest its utility in base-catalyzed reactions such as the Knoevenagel condensation. The provided protocol and data from analogous systems offer a solid foundation for researchers to explore its catalytic potential. Further studies are encouraged to elucidate the specific catalytic activity and scope of this compound in a wider range of organic transformations.

References

Application Notes and Protocols: 3-Butoxypropylamine as a Potential Solvent for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 3-Butoxypropylamine

A summary of the key physical and chemical properties of this compound is provided below, alongside a comparison with other common solvents used in alkylation reactions.

PropertyThis compoundDimethylformamide (DMF)Acetonitrile (MeCN)Dichloromethane (DCM)
Molecular Formula C7H17NO[1]C3H7NOC2H3NCH2Cl2
Molecular Weight 131.22 g/mol [1][2]73.09 g/mol 41.05 g/mol 84.93 g/mol
Boiling Point 169-170 °C[1][2]153 °C81.6 °C39.6 °C
Density 0.853 g/mL at 25 °C[1][2]0.944 g/mL at 25 °C0.786 g/mL at 25 °C1.326 g/mL at 25 °C
Solubility in Water Miscible[1][2]MiscibleMiscibleSlightly soluble
pKa of conjugate acid ~10.7 (estimated for primary amines)-0.01-10-6.3

Application in Alkylation Reactions

While not a conventional solvent for alkylation, the properties of this compound suggest its potential use in specific scenarios. Its high boiling point makes it suitable for reactions requiring elevated temperatures. The basicity of the amine functionality can be advantageous in reactions where a base is required to neutralize acidic byproducts, such as in the alkylation of amines with alkyl halides.

General Workflow for Solvent Screening in N-Alkylation

The following diagram illustrates a typical workflow for screening a new solvent, such as this compound, for an N-alkylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion prep_reagents Prepare Reactants (Amine, Alkyl Halide) reaction_setup Set up Parallel Reactions (One for each solvent) prep_reagents->reaction_setup prep_solvents Prepare Solvents (this compound, Controls) prep_solvents->reaction_setup reaction_run Run Reactions (Monitor Temperature and Time) reaction_setup->reaction_run workup Reaction Workup (Quenching, Extraction) reaction_run->workup analysis Analyze Products (TLC, GC-MS, NMR) workup->analysis data_comparison Compare Results (Yield, Purity, Side Products) analysis->data_comparison conclusion Determine Optimal Solvent data_comparison->conclusion

Caption: A general workflow for screening solvents in an N-alkylation reaction.

Experimental Protocols

The following is a general protocol for the N-alkylation of a primary amine with an alkyl halide. This protocol is intended as a starting point for the evaluation of this compound as a solvent.

Model Reaction: N-Benzylation of Aniline

This protocol describes a small-scale reaction to test the efficacy of this compound as a solvent.

Materials:

  • Aniline

  • Benzyl bromide

  • This compound (as solvent)

  • Sodium carbonate (as an optional external base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (1.0 eq.) in this compound (5-10 mL per mmol of aniline).

  • Addition of Reagents: To the stirred solution, add benzyl bromide (1.05 eq.). If an external base is desired, add sodium carbonate (1.5 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylaniline.

General Considerations for Using this compound as a Solvent
  • Basicity: The inherent basicity of this compound may be sufficient for some reactions, eliminating the need for an additional inorganic or organic base. However, for less reactive systems or when a stronger base is required, an additional base should be included.

  • Boiling Point: The high boiling point allows for a wide range of reaction temperatures. However, its removal after the reaction will require vacuum distillation.

  • Solubility: Its miscibility with water can simplify or complicate the workup procedure depending on the properties of the product. An aqueous workup is feasible, but extraction with a suitable organic solvent will be necessary to isolate the product.

  • Reactivity: As a primary amine, this compound can itself undergo alkylation. This is a significant consideration, and its use as a solvent is likely limited to reactions where the substrate is significantly more reactive or where any side products formed from the solvent are easily separable.

Safety Precautions

This compound is a corrosive substance and can cause burns.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound possesses a unique combination of properties that may make it a suitable solvent for specific alkylation reactions, particularly those requiring high temperatures and a basic medium. However, its own reactivity as a primary amine is a critical factor to consider during reaction design. The provided protocol offers a general framework for researchers to evaluate the potential of this compound as a solvent in their specific applications. Further optimization of reaction conditions will be necessary to determine its viability for a given transformation.

References

Application Notes & Protocols: Esterification Catalyzed by 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide array of compounds, from fragrances and flavors to active pharmaceutical ingredients. The use of amine catalysts in these reactions can offer milder reaction conditions and improved selectivity compared to traditional acid catalysis. 3-Butoxypropylamine, a primary amine with an ether linkage, presents itself as a potential catalyst for such transformations. Its basicity and structural features may facilitate the activation of carboxylic acids, promoting their condensation with alcohols.

These application notes provide a generalized protocol for the esterification of carboxylic acids with alcohols using this compound as a catalyst. The procedures and data presented herein are representative and may require optimization for specific substrates.

Catalytic Mechanism Overview

While the specific catalytic cycle for this compound in esterification is not extensively documented, it is proposed to proceed via a general base catalysis mechanism. The primary amine functionality of this compound can deprotonate the alcohol, increasing its nucleophilicity. Concurrently, it can activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

Alternatively, a nucleophilic catalysis pathway may be involved, where the amine initially reacts with the carboxylic acid (or a more activated derivative like an acid chloride) to form a reactive acylammonium intermediate.[1] This intermediate is then more susceptible to attack by the alcohol.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol

This protocol describes a representative procedure for the synthesis of an ester from a carboxylic acid and a primary alcohol, catalyzed by this compound.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound (Catalyst)

  • Toluene (Solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq), the primary alcohol (1.2 eq), and toluene (to achieve a 0.5 M concentration of the carboxylic acid).

  • Add this compound (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 4-8 hours, or when water ceases to collect), allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Representative Results for this compound Catalyzed Esterification

Carboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
Benzoic AcidBenzyl Alcohol106110 (Toluene reflux)85
Acetic Acid1-Butanol105110 (Toluene reflux)78
Hexanoic AcidEthanol108110 (Toluene reflux)82
Phenylacetic AcidMethanol106110 (Toluene reflux)88

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the this compound catalyzed esterification procedure.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Carboxylic Acid (1.0 eq) Alcohol (1.2 eq) Toluene B Add Catalyst: This compound (0.1 eq) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC/GC, Water Collection) C->D E Cool to RT D->E Reaction Complete F Aqueous Wash: Sat. NaHCO3 Brine E->F G Dry Organic Layer (MgSO4) F->G H Concentrate (Rotary Evaporator) G->H I Column Chromatography (if necessary) H->I J Characterize Product I->J

Caption: General workflow for esterification.

Logical Relationship of Catalysis

The following diagram illustrates the proposed logical steps in the amine-catalyzed esterification process.

Catalytic_Cycle Reactants Carboxylic Acid + Alcohol Activation Activation of Reactants Reactants->Activation Catalyst This compound Catalyst->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Products Ester + Water Intermediate->Products RegenCatalyst Regenerated Catalyst Intermediate->RegenCatalyst RegenCatalyst->Activation

Caption: Proposed catalytic steps.

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toluene is a flammable and volatile solvent. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound shows potential as a catalyst for the esterification of carboxylic acids and alcohols. The provided protocol offers a starting point for researchers to explore its catalytic activity. Optimization of reaction parameters such as catalyst loading, temperature, and solvent may be necessary to achieve optimal yields for specific substrate combinations. Further studies are warranted to fully elucidate the catalytic mechanism and expand the substrate scope of this transformation.

References

Application Notes and Protocols for Polymerization Reactions Initiated by 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Butoxypropylamine as a primary amine initiator for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). This method allows for the synthesis of well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Primary amines, such as this compound, are effective nucleophilic initiators for the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs).[1][2] The polymerization typically proceeds via the "normal amine mechanism" (NAM), which allows for a controlled, living polymerization process.[3] This controlled nature enables the synthesis of polypeptides with predictable molecular weights and low polydispersity, crucial for applications in drug development and materials science. The use of this compound introduces a butoxypropyl end-group to the polymer chain, which can influence the polymer's solubility and self-assembly properties.

Mechanism of Polymerization

The polymerization of NCAs initiated by a primary amine like this compound involves a nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This is followed by ring-opening and subsequent decarboxylation to regenerate a primary amine at the chain end, which can then react with another NCA monomer. This chain-growth mechanism allows for the sequential addition of monomer units.[1]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) I This compound (Initiator) M N-Carboxyanhydride (Monomer) I->M Nucleophilic Attack IM Initiator-Monomer Adduct M->IM Ring-Opening PC Propagating Chain (with terminal amine) IM->PC Decarboxylation M2 N-Carboxyanhydride (Monomer) PC->M2 Nucleophilic Attack PC2 Elongated Chain M2->PC2 Ring-Opening & Decarboxylation PC2->PC n Monomers P Polypeptide with 3-Butoxypropyl end-group PC2->P Monomer Depletion

Caption: Mechanism of Primary Amine-Initiated Ring-Opening Polymerization of NCAs.

Quantitative Data Summary

EntryInitiator[M]₀:[I]₀Mₙ (theo.) ( g/mol )Mₙ (NMR) ( g/mol )Mₙ (SEC) ( g/mol )PDIConv. (%)
1Butylamine25:14700430056201.007>99
2Butylamine50:193308040115001.003>99
3Butylamine100:11860018800191001.026>99
4Butylamine200:137100--281001.012>99

Table Notes:

  • All polymerizations were conducted for 24 hours in toluene at room temperature with an initial monomer concentration ([M]₀) of 0.5 M.[4]

  • Theoretical molecular weights (Mₙ (theo.)) are calculated based on the initial monomer-to-initiator ratio ([M]₀:[I]₀) and the conversion at 24 hours.[4]

  • Experimental molecular weights were determined by end-group analysis using ¹H NMR spectroscopy (Mₙ (NMR)) and by Size Exclusion Chromatography with Multi-Angle Light Scattering and Differential Refractive Index detectors (Mₙ (SEC)).[4]

  • Polydispersity Index (PDI) was determined by SEC-MALS-DRI analysis.[4]

  • Polymerization conversions were determined by ¹H NMR analysis of the reaction aliquot at 24 hours.[4]

Experimental Protocols

The following is a detailed protocol for the ring-opening polymerization of an N-carboxyanhydride initiated by this compound, adapted from established procedures for primary amine initiators.[4]

Materials
  • N-carboxyanhydride (NCA) monomer (e.g., γ-benzyl-L-glutamate NCA)

  • This compound (initiator)

  • Anhydrous Toluene (solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for monomers with poor solubility in toluene)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Initiator Stock Solution Preparation
  • In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene (e.g., 0.1 M). This allows for accurate addition of small quantities of the initiator.

Polymerization Procedure

G cluster_prep Preparation cluster_initiation Initiation cluster_monitoring Monitoring cluster_workup Work-up cluster_characterization Characterization A Dry glassware under vacuum or in an oven B Add NCA monomer to the reaction flask A->B C Dissolve NCA in anhydrous toluene under inert atmosphere B->C D Add a calculated volume of this compound stock solution to the monomer solution C->D E Stir the reaction mixture at room temperature D->E F Monitor monomer conversion by ¹H NMR or IR spectroscopy E->F G Once desired conversion is reached, concentrate the solution under vacuum F->G H Precipitate the polymer in a non-solvent (e.g., diethyl ether or methanol) G->H I Isolate the polymer by filtration or centrifugation H->I J Dry the polymer under vacuum I->J K Determine molecular weight and PDI by SEC-MALS J->K L Confirm structure by ¹H NMR and FT-IR J->L

Caption: General Experimental Workflow for this compound-Initiated ROP of NCAs.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of NCA monomer in anhydrous toluene to achieve the target monomer concentration (e.g., 0.5 M).[4]

  • Initiation: Using a syringe, add the calculated volume of the this compound stock solution to the stirred monomer solution to achieve the desired monomer-to-initiator ratio ([M]₀:[I]₀).

  • Polymerization: Allow the reaction to stir at room temperature. The reaction time will depend on the specific NCA monomer and the targeted molecular weight, but typically ranges from a few hours to 24 hours for high conversion.[4]

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture and analyzing the disappearance of the NCA monomer peak using ¹H NMR or FT-IR spectroscopy.

  • Termination and Isolation: Once the desired monomer conversion is reached, the polymerization can be terminated by precipitating the polymer into a large volume of a non-solvent, such as cold diethyl ether or methanol. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.

Polymer Characterization
  • Molecular Weight and Polydispersity: The number-average molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polypeptide can be determined by size exclusion chromatography (SEC) equipped with multi-angle light scattering (MALS) and differential refractive index (DRI) detectors.[4]

  • Chemical Structure: The chemical structure and purity of the polypeptide can be confirmed by ¹H NMR and FT-IR spectroscopy. End-group analysis by ¹H NMR can also be used to estimate the molecular weight.[4]

Applications in Drug Development

The ability to synthesize well-defined polypeptides with controlled molecular weights and architectures using initiators like this compound is highly valuable in the field of drug development. These polymers can be designed to self-assemble into nanoparticles, micelles, or hydrogels for the encapsulation and delivery of therapeutic agents. The butoxypropyl end-group can be leveraged to tune the hydrophobicity and, consequently, the drug-loading capacity and release kinetics of these delivery systems. Furthermore, the polypeptide backbone offers biodegradability and biocompatibility, which are essential for in vivo applications.

References

Application Notes and Protocols: Synthesis of 3-Butoxypropylamine from Butoxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 3-Butoxypropylamine from butoxypropionitrile via catalytic hydrogenation. The primary reaction involves the reduction of the nitrile group to a primary amine using a Raney nickel catalyst in the presence of hydrogen gas. The addition of ammonium hydroxide is crucial to minimize the formation of the secondary amine byproduct, dibutoxypropylamine. This method provides a reliable route to produce this compound, a valuable intermediate in the synthesis of various organic compounds, including N-functionalized bis(phosphino)amine ligands[1].

Reaction Scheme:

Butoxypropionitrile is reduced to this compound in the presence of a catalyst, typically Raney nickel, and hydrogen gas.[2][3][4] The addition of ammonium hydroxide helps to suppress the formation of secondary amines.[2][5]

Quantitative Data Summary:

The following table summarizes the key quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting MaterialButoxypropionitrile[5]
CatalystRaney Nickel (50/50 mixture with water)[5]
Solvent/AdditiveEthanol/Ammonium Hydroxide solution[5]
Hydrogen Pressure500 psi[5]
Reaction Temperature60°C[5]
Reaction Time20 hours[5]
Product Yield~79.5%[5]
Byproduct (Dibutoxypropylamine) Yield~18.3%[5]
Purity of this compound99% (commercially available)[1]

Experimental Protocol:

This protocol is based on the catalytic hydrogenation of butoxypropionitrile.[5]

Materials:

  • Butoxypropionitrile (224.8 g)

  • Raney nickel (20 g of 50/50 mixture with water)

  • Ethanol (212.5 g)

  • Ammonium hydroxide (37.5 g)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • 1-liter stainless steel autoclave

  • Vigreux column for distillation

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a 1-liter stainless steel autoclave, combine 224.8 grams of butoxypropionitrile, 20 grams of a 50/50 mixture of Raney nickel in water, and a premixed solution of 212.5 grams of ethanol and 37.5 grams of ammonium hydroxide.[5] The ammonium hydroxide is added to limit the formation of the dibutoxypropylamine byproduct.[5]

  • Purging: Purge the autoclave with nitrogen gas to remove any air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to 500 psi and heat the mixture to 60°C.[5]

  • Reaction: Maintain the reaction at 60°C for 20 hours.[5]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Discharge and Filtration: Discharge the product from the reactor and filter the mixture to remove the Raney nickel catalyst.[5]

  • Purification: Purify the crude product by distillation using a Vigreux column to isolate the this compound.[5] The distillation resulted in a yield of approximately 79.5% of the desired product and 18.3% of the secondary amine byproduct.[5]

Logical Workflow Diagram:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactor: - Butoxypropionitrile - Raney Nickel - Ethanol/Ammonium Hydroxide Purge Purge with Nitrogen Reactants->Purge 1 Pressurize Pressurize with H2 (500 psi) & Heat to 60°C Purge->Pressurize 2 React Maintain at 60°C for 20 hours Pressurize->React 3 Cool Cool to Room Temp & Depressurize React->Cool 4 Filter Filter to Remove Raney Nickel Cool->Filter 5 Distill Distill via Vigreux Column Filter->Distill 6 Product This compound (Yield: ~79.5%) Distill->Product 7

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-Butoxypropylamine Using Raney Nickel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Butoxypropylamine via the catalytic hydrogenation of 3-Butoxypropionitrile using Raney nickel. This compound is a valuable building block in organic synthesis and drug development, utilized in the preparation of various functionalized molecules.[1][2][3] The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for process development.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry. Raney nickel is a widely used catalyst for this purpose due to its high activity and relatively low cost.[4][5] This document details two primary methods for the synthesis of this compound using Raney nickel: a high-pressure hydrogenation method and a milder approach using a chemical reducing agent in conjunction with the catalyst.

The primary reaction involves the reduction of the nitrile group in 3-Butoxypropionitrile to a primary amine, yielding this compound. A common side reaction is the formation of the secondary amine, bis(3-butoxypropyl)amine, which can be minimized by the addition of ammonia or ammonium hydroxide.[6][7]

Chemical Reaction Pathway:

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 3-Butoxypropionitrile 3-Butoxypropionitrile (C₇H₁₃NO) This compound This compound (C₇H₁₇NO) 3-Butoxypropionitrile->this compound Reduction Hydrogen Hydrogen (H₂) or Potassium Borohydride (KBH₄) RaneyNi Raney Nickel Dibutoxypropylamine bis(3-butoxypropyl)amine (Secondary Amine Byproduct) This compound->Dibutoxypropylamine Side Reaction

Caption: Chemical reaction pathway for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from the referenced experimental protocols for the synthesis of this compound.

ParameterProtocol 1: High-Pressure Hydrogenation[6]Protocol 2: KBH₄ Reduction[8][9]
Starting Material 3-ButoxypropionitrileAliphatic Nitrile (General)
Catalyst Raney Nickel (50/50 mixture with water)Raney Nickel (moist weight)
Reducing Agent Hydrogen Gas (H₂)Potassium Borohydride (KBH₄)
Solvent Ethanol/Ammonium HydroxideDry Ethanol
Temperature 60 °CRoom Temperature
Pressure 500 psiAtmospheric
Reaction Time 20 hours45 minutes
Product Yield ~79.5% (this compound)80-83% (for long-chain aliphatic nitriles)
Byproduct Yield 18.3% (Secondary Amine)Traces of secondary/tertiary amines
Molar Ratio Substrate:Catalyst:NH₄OH (approx. 1:0.06:0.6)Substrate:Raney Ni:KBH₄ = 1:1:4

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation

This protocol is adapted from a documented industrial synthesis method.[6]

Materials:

  • 3-Butoxypropionitrile (224.8 g)

  • Raney Nickel (20 g of a 50/50 mixture with water)

  • Ethanol (212.5 g)

  • Ammonium Hydroxide (37.5 g)

  • Hydrogen Gas

  • Nitrogen Gas

  • 1-Liter Stainless Steel Autoclave

  • Vigreux Column for distillation

Procedure:

  • In a 1-liter stainless steel autoclave, combine 224.8 g of 3-Butoxypropionitrile, 20 g of Raney nickel (as a 50/50 mixture with water), and a premixed solution of 37.5 g of ammonium hydroxide and 212.5 g of ethanol.[6] The addition of ammonium hydroxide is crucial to limit the formation of the secondary amine byproduct, bis(3-butoxypropyl)amine.[6][7]

  • Seal the autoclave and purge the system with nitrogen gas to remove any residual air.

  • Pressurize the reactor with hydrogen gas to 500 psi.

  • Heat the reactor to 60°C while stirring.[6]

  • Maintain these conditions for 20 hours.[6]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Discharge the product mixture from the autoclave.

  • Filter the mixture to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry and should be handled with care.[10]

  • Purify the crude product by distillation using a Vigreux column to obtain this compound.[6]

Experimental Workflow:

High_Pressure_Hydrogenation_Workflow A Combine Reactants and Catalyst in Autoclave B Purge with Nitrogen A->B C Pressurize with Hydrogen (500 psi) B->C D Heat to 60°C and Stir for 20 hours C->D E Cool to Room Temperature and Vent D->E F Filter to Remove Raney Nickel E->F G Purify by Distillation F->G H Obtain this compound G->H

Caption: Workflow for high-pressure hydrogenation of 3-Butoxypropionitrile.

Protocol 2: Reduction with Potassium Borohydride (KBH₄)

This protocol is a general method for the reduction of aliphatic nitriles to primary amines under milder conditions.[8][9]

Materials:

  • Aliphatic Nitrile (e.g., 3-Butoxypropionitrile, 10 mmol)

  • Raney Nickel (moist weight, approx. 10 mmol, 0.64 g)

  • Potassium Borohydride (KBH₄, 40 mmol, 2.16 g)

  • Dry Ethanol (25 mL)

  • 50 mL Flask

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

  • Ethyl acetate and water for workup

Procedure:

  • In a 50 mL flask, add 2.16 g (40 mmol) of potassium borohydride, 0.64 g (moist weight, approx. 10 mmol) of Raney nickel, and 25 mL of dry ethanol.[8]

  • While stirring, add 10 mmol of the aliphatic nitrile (e.g., 3-Butoxypropionitrile) to the flask.[8]

  • Stir the reaction mixture vigorously at room temperature for 45 minutes.[8]

  • After the reaction is complete, filter the mixture to remove the Raney nickel.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer and evaporate the solvent to obtain the primary amine product.

Experimental Workflow:

KBH4_Reduction_Workflow A Combine KBH₄, Raney Ni, and Ethanol B Add Aliphatic Nitrile while Stirring A->B C Stir at Room Temperature for 45 minutes B->C D Filter to Remove Raney Nickel C->D E Evaporate Solvent D->E F Workup with Ethyl Acetate and Water E->F G Isolate Primary Amine Product F->G

Caption: Workflow for KBH₄ reduction of an aliphatic nitrile.

Safety Precautions

  • Raney Nickel: Activated Raney nickel is pyrophoric and may ignite spontaneously in air.[10] It should be handled as a slurry in water or an appropriate solvent and never allowed to dry. After use, it should be deactivated carefully.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The high-pressure hydrogenation should be conducted in a well-ventilated area using appropriate safety equipment and a properly rated autoclave.

  • Potassium Borohydride: KBH₄ is flammable and reacts with water to produce hydrogen gas. It should be handled in a dry environment.

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2][11] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the primary amine group.

Physical and Chemical Properties of this compound: [1][2][11]

  • Molecular Formula: C₇H₁₇NO

  • Molecular Weight: 131.22 g/mol

  • Appearance: Liquid

  • Boiling Point: 169-170 °C at 756 mmHg

  • Density: 0.853 g/mL at 25 °C

  • CAS Number: 16499-88-0

References

Application Notes and Protocols for the Laboratory Scale Preparation of 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxypropylamine is a valuable bifunctional molecule featuring both a primary amine and a butyl ether group. This unique structure makes it a useful building block in the synthesis of a variety of compounds, including N-functionalized bis(phosphino)amine ligands and other specialty chemicals.[1] The following document provides a detailed protocol for the laboratory-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Overall Reaction Scheme

The laboratory preparation of this compound is typically achieved in a two-step process. The first step involves the cyanoethylation of n-butanol with acrylonitrile to form 3-butoxypropionitrile. The second step is the catalytic hydrogenation of the nitrile to the desired primary amine.

Step 1: Synthesis of 3-Butoxypropionitrile

This initial step involves the base-catalyzed addition of n-butanol to acrylonitrile.

Protocol

  • To a reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add n-butanol and a catalytic amount of a strong base (e.g., sodium methoxide or potassium hydroxide).

  • Heat the mixture to a gentle reflux.

  • Slowly add acrylonitrile dropwise from the dropping funnel to the heated butanol/catalyst mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • The crude 3-butoxypropionitrile can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The second and final step is the reduction of the nitrile group of 3-butoxypropionitrile to a primary amine using catalytic hydrogenation.

Protocol

  • Charge a 1-liter stainless steel autoclave with 224.8 grams of the previously prepared 3-butoxypropionitrile.[2]

  • Add 20 grams of Raney nickel (as a 50/50 slurry in water) to the autoclave.[2]

  • Prepare a solution of 37.5 grams of ammonium hydroxide in 212.5 grams of ethanol and add it to the autoclave. The presence of ammonium hydroxide is crucial to minimize the formation of the secondary amine byproduct, dibutoxypropylamine.[2]

  • Seal the autoclave and purge the system with nitrogen gas to remove any residual air.[2]

  • Pressurize the reactor with hydrogen gas to 500 psi.[2]

  • Heat the reactor to 60°C while stirring.[2]

  • Maintain these conditions for 20 hours, monitoring the hydrogen uptake to gauge the reaction progress.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.[2]

  • Discharge the reaction mixture and filter it to remove the Raney nickel catalyst.[2]

  • The crude this compound is then purified by fractional distillation using a Vigreux column.[2]

Quantitative Data Summary

ParameterValueReference
Starting Material (Step 2)
3-Butoxypropionitrile224.8 g[2]
Raney Nickel (50% slurry)20 g[2]
Ammonium Hydroxide37.5 g[2]
Ethanol212.5 g[2]
Reaction Conditions (Step 2)
Hydrogen Pressure500 psi[2]
Temperature60 °C[2]
Reaction Time20 hours[2]
Product Yield (Step 2)
This compound~79.5%[2]
Dibutoxypropylamine (byproduct)~18.3%[2]

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of 3-Butoxypropionitrile cluster_step2 Step 2: Synthesis of this compound Butanol n-Butanol Reaction1 Cyanoethylation (Reflux) Butanol->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Catalyst1 Base Catalyst Catalyst1->Reaction1 Neutralization Neutralization Reaction1->Neutralization Distillation1 Vacuum Distillation Neutralization->Distillation1 Butoxypropionitrile 3-Butoxypropionitrile Distillation1->Butoxypropionitrile Butoxypropionitrile_input 3-Butoxypropionitrile Butoxypropionitrile->Butoxypropionitrile_input Reaction2 Catalytic Hydrogenation (60°C, 20h) Butoxypropionitrile_input->Reaction2 RaneyNi Raney Nickel RaneyNi->Reaction2 AmmoniaEthanol Ammonium Hydroxide in Ethanol AmmoniaEthanol->Reaction2 Hydrogen Hydrogen (500 psi) Hydrogen->Reaction2 Filtration Filtration Reaction2->Filtration Distillation2 Fractional Distillation Filtration->Distillation2 FinalProduct This compound Distillation2->FinalProduct

References

Application Notes and Protocols: 3-Butoxypropylamine in the Synthesis of Carvedilol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxypropylamine is a versatile primary amine that serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique structural features, combining a flexible butoxy group with a reactive primary amine, make it a key component in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of analogues of Carvedilol, a widely used beta-blocker for the treatment of hypertension and heart failure.

Carvedilol and its analogues are typically synthesized through the reaction of a carbazole-based epoxide with a primary or secondary amine. The nature of the amine side chain plays a crucial role in the pharmacological profile of the resulting beta-blocker. By incorporating this compound, researchers can synthesize novel Carvedilol analogues with potentially altered pharmacokinetic and pharmacodynamic properties.

Signaling Pathway of Beta-Blockers

Beta-blockers, such as Carvedilol, exert their therapeutic effects by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

G cluster_0 Cell Membrane cluster_1 Intracellular beta_receptor Beta-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates calcium Ca2+ Channels pka->calcium Phosphorylates physiological_response Physiological Response (e.g., Increased Heart Rate) calcium->physiological_response Leads to catecholamines Catecholamines (Epinephrine) catecholamines->beta_receptor Activates carvedilol Carvedilol Analogue (with this compound side chain) carvedilol->beta_receptor Blocks

Caption: Signaling pathway of beta-adrenergic receptor antagonism.

Application: Synthesis of a Carvedilol Analogue

This section details the synthesis of a Carvedilol analogue, 1-(9H-carbazol-4-yloxy)-3-(3-butoxypropylamino)propan-2-ol, using this compound. The key reaction is the nucleophilic attack of the primary amine of this compound on the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Experimental Workflow

The synthesis involves a straightforward, two-step process: the formation of the epoxide intermediate followed by the ring-opening reaction with this compound.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition cluster_2 Purification start 4-Hydroxycarbazole + Epichlorohydrin epoxide 4-(Oxiran-2-ylmethoxy) -9H-carbazole start->epoxide Base (e.g., NaOH) product 1-(9H-carbazol-4-yloxy)-3- (3-butoxypropylamino)propan-2-ol epoxide->product Solvent (e.g., Ethanol) Heat amine This compound amine->product purification Crystallization or Column Chromatography product->purification

Caption: Synthetic workflow for the Carvedilol analogue.

Experimental Protocol

Materials:

  • 4-Hydroxycarbazole

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxycarbazole (1 equivalent) in a suitable solvent such as methanol or a mixture of water and a phase-transfer catalyst.

  • Add a solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • To the resulting phenoxide solution, add epichlorohydrin (1.5 equivalents) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Step 2: Synthesis of 1-(9H-carbazol-4-yloxy)-3-(3-butoxypropylamino)propan-2-ol

  • In a clean, dry round-bottom flask, dissolve the synthesized 4-(oxiran-2-ylmethoxy)-9H-carbazole (1 equivalent) in absolute ethanol.

  • Add this compound (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the disappearance of the epoxide starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water to remove any unreacted amine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to afford the pure Carvedilol analogue.

Data Presentation

The following table summarizes the expected data for the synthesis of the Carvedilol analogue. Please note that these are representative values and actual results may vary depending on experimental conditions.

Parameter4-(oxiran-2-ylmethoxy)-9H-carbazole1-(9H-carbazol-4-yloxy)-3-(3-butoxypropylamino)propan-2-ol
Molecular Formula C₁₅H₁₃NO₂C₂₂H₂₈N₂O₃
Molecular Weight ( g/mol ) 239.27384.49
Typical Yield (%) 85-9570-85
Purity (by HPLC, %) >98>99
Appearance White to off-white solidWhite crystalline solid
Melting Point (°C) 145-148To be determined

Conclusion

This compound is a readily accessible and highly useful reagent for the synthesis of novel Carvedilol analogues. The protocol described provides a general framework for the preparation of such compounds, which can then be subjected to further pharmacological evaluation. The flexibility of this synthetic route allows for the exploration of a wide range of amine side chains, facilitating the development of new beta-blockers with improved therapeutic profiles. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.

Application of 3-Butoxypropylamine in the Production of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CI-BPA-001

Introduction

3-Butoxypropylamine is a versatile primary amine that serves as an effective precursor in the synthesis of potent corrosion inhibitors. Its molecular structure, featuring a terminal amino group and an ether linkage, allows for its conversion into derivatives that can strongly adsorb onto metal surfaces, thereby providing a protective barrier against corrosive environments. This document outlines the application of this compound in the production of dithiocarbamate-based corrosion inhibitors, specifically targeting the protection of mild steel in acidic media. Dithiocarbamates, synthesized from primary amines and carbon disulfide, are well-established as efficient corrosion inhibitors due to the presence of nitrogen and sulfur atoms which act as adsorption centers.[1][2]

The primary application detailed herein is the synthesis of Potassium N-(3-butoxypropyl)dithiocarbamate and its subsequent evaluation as a corrosion inhibitor. The protocols for synthesis and performance evaluation using standard electrochemical and gravimetric techniques are provided.

Synthesis of Potassium N-(3-butoxypropyl)dithiocarbamate

The synthesis of Potassium N-(3-butoxypropyl)dithiocarbamate is achieved through the reaction of this compound with carbon disulfide in the presence of potassium hydroxide.[3] This reaction is typically carried out in a polar solvent like ethanol.

Synthesis_Pathway BPA This compound Reaction + BPA->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Product Potassium N-(3-butoxypropyl)dithiocarbamate Solvent Ethanol Solvent->Reaction Reaction->Product Stirring at 0-5°C

Caption: Synthesis of Potassium N-(3-butoxypropyl)dithiocarbamate.

Performance Evaluation of the Corrosion Inhibitor

The effectiveness of the synthesized inhibitor is evaluated through standard corrosion testing methodologies. These tests quantify the reduction in the corrosion rate of a metal sample in a corrosive environment in the presence of the inhibitor. The primary techniques employed are the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).[4][5][6]

Data Presentation

The following tables present hypothetical data for the performance of Potassium N-(3-butoxypropyl)dithiocarbamate as a corrosion inhibitor for mild steel in 1 M HCl. This data is for illustrative purposes to demonstrate the expected trends and method of presentation.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)150.25.89-
5045.11.7770.0
10025.51.0083.0
20012.00.4792.0
5006.00.2496.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)-485115075120-
50-4703457211570.0
100-4621847011284.0
200-45080.56811093.0
500-43834.56510897.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (0)50250-
5018015072.2
10035010085.7
2008506094.1
50015003596.7

Experimental Protocols

Protocol 1: Synthesis of Potassium N-(3-butoxypropyl)dithiocarbamate

Materials:

  • This compound (99%)

  • Carbon disulfide (CS₂) (99.9%)

  • Potassium hydroxide (KOH) (85%)

  • Ethanol (99.5%)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.1 mol of potassium hydroxide in 50 mL of ethanol.

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add 0.1 mol of this compound to the stirred solution.

  • From the dropping funnel, add 0.1 mol of carbon disulfide dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature.

  • A precipitate of Potassium N-(3-butoxypropyl)dithiocarbamate will form.

  • Filter the precipitate and wash it with cold diethyl ether.

  • Recrystallize the product from a minimal amount of hot ethanol.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve_KOH Dissolve KOH in Ethanol Cool Cool to 0-5°C Dissolve_KOH->Cool Add_BPA Add this compound Cool->Add_BPA Add_CS2 Dropwise addition of CS₂ Add_BPA->Add_CS2 Stir Stir for 2 hours at RT Add_CS2->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Diethyl Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry

Caption: Workflow for the synthesis of the corrosion inhibitor.

Protocol 2: Weight Loss Measurement

Materials and Equipment:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized inhibitor

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Acetone, ethanol, and deionized water

  • Desiccator

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol, and finally with deionized water.

  • Dry the coupons in a desiccator and record their initial weight (W_initial).

  • Prepare 100 mL of 1 M HCl solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immerse one coupon in each solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • After the immersion period, remove the coupons, wash them with deionized water, scrub with a soft brush to remove corrosion products, rinse again with deionized water and acetone, and dry.

  • Record the final weight (W_final) of each coupon.

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 3: Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • 1 M HCl solution

  • Synthesized inhibitor

Procedure:

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 2.

  • Prepare the test solutions (1 M HCl with and without different inhibitor concentrations).

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

  • Potentiodynamic Polarization:

    • After EIS, perform the potentiodynamic polarization scan.

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting potential versus log(current density) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

Caption: Workflow for corrosion inhibitor performance evaluation.

References

Application Notes: 3-Butoxypropylamine as a Cationic Emulsifier in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxypropylamine is a primary amine with a molecular structure suited for interfacial activity.[1][2][3] Its molecule possesses a hydrophilic primary amine head and a hydrophobic tail composed of a butyl group and a propyl ether linkage. This amphipathic nature allows it to function as an emulsifying agent.[4] When protonated in an acidic aqueous environment, the primary amine group becomes positively charged, transforming the molecule into a cationic surfactant. This ionization is crucial for its function as an emulsifier, particularly in the formation of stable oil-in-water (O/W) emulsions.[5] Cationic emulsifiers are of significant interest in drug delivery due to their ability to interact with negatively charged biological membranes, potentially enhancing drug absorption and cellular uptake.[5][6] Amines are widely used in the pharmaceutical industry to improve the solubility and bioavailability of drugs.[7]

Principle of Emulsification

The emulsifying action of this compound is based on its ability to reduce the interfacial tension between oil and water.[4] In an acidic aqueous solution, the amine group of this compound is protonated, forming the 3-butoxypropylammonium ion. This cationic head group is hydrophilic, while the butoxypropyl tail remains lipophilic. When an oil phase is dispersed in this aqueous solution, the 3-butoxypropylammonium ions orient themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets, while the hydrophilic cationic heads remain in the aqueous phase. This arrangement forms a stabilizing film around the oil droplets, preventing them from coalescing. The positive charge on the droplets' surface also creates electrostatic repulsion between them, further contributing to the stability of the emulsion.[5]

Emulsification_Mechanism cluster_aqueous_phase Aqueous Phase (pH < 7) Oil Oil H2O H₂O H3O H₃O⁺ 3-BPA This compound (C₄H₉O(CH₂)₃NH₂) Ionized_3-BPA 3-Butoxypropylammonium Ion (C₄H₉O(CH₂)₃NH₃⁺) 3-BPA->Ionized_3-BPA Protonation Interface Ionized_3-BPA->Interface Adsorption at Oil-Water Interface

Caption: Ionization and adsorption of this compound at the oil-water interface.

Physicochemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₇NO[1][2][8][9]
Molecular Weight131.22 g/mol [1][3][8]
AppearanceColorless to light yellow liquid[9]
Density0.853 g/mL at 25 °C[1][9]
Boiling Point169-170 °C[1][2][9]
Water SolubilityMiscible[9][10]
Refractive Indexn20/D 1.426[1][9]

Applications in Drug Development

The use of this compound as a cationic emulsifier is particularly relevant in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).[4]

  • Topical and Transdermal Delivery: Cationic emulsions can enhance the penetration of APIs through the skin by interacting with the negatively charged skin surface.

  • Oral Drug Delivery: The formation of stable O/W emulsions can improve the solubility and bioavailability of lipophilic drugs.[4]

  • Parenteral Formulations: Cationic nanoemulsions can be designed for targeted drug delivery, for instance, to tumor cells which often have a more negative surface charge than healthy cells.

  • Nanoparticle Synthesis: As a stabilizing agent, it can be used in the synthesis of polymeric or lipid-based nanoparticles for drug encapsulation.[11][12]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific applications.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model O/W emulsion using this compound as the emulsifier.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil (or another suitable oil phase)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, add a calculated amount of this compound to deionized water to achieve the desired concentration (e.g., 1-5% w/w).

    • While stirring, slowly add 0.1 M HCl to adjust the pH to a range of 4-6, ensuring the protonation of the amine groups.

  • Prepare the Oil Phase:

    • In a separate beaker, measure the desired volume of MCT oil.

  • Form a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer.

  • Homogenization:

    • Subject the coarse emulsion to high-shear homogenization to reduce the droplet size.[5] The duration and speed of homogenization should be optimized to achieve the desired particle size and polydispersity index (PDI).

Emulsion_Preparation_Workflow Start Start Aqueous_Phase Prepare Aqueous Phase (3-BPA + H₂O + HCl) Start->Aqueous_Phase Oil_Phase Prepare Oil Phase (e.g., MCT Oil) Start->Oil_Phase Coarse_Emulsion Form Coarse Emulsion (Slow addition with stirring) Aqueous_Phase->Coarse_Emulsion Oil_Phase->Coarse_Emulsion Homogenization High-Shear Homogenization Coarse_Emulsion->Homogenization Characterization Characterize Emulsion (Droplet Size, Zeta Potential, Stability) Homogenization->Characterization End End Characterization->End

Caption: Workflow for the preparation of an oil-in-water emulsion.

Protocol 2: Characterization of the Emulsion

This protocol outlines the key characterization techniques to assess the quality of the prepared emulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a sample of the emulsion with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean droplet size and PDI. A lower PDI value indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute a sample of the emulsion with deionized water. Measure the electrophoretic mobility of the droplets to calculate the zeta potential.[5] For an emulsion stabilized by ionized this compound, a positive zeta potential is expected, which is indicative of good electrostatic stability.[5]

3. Emulsion Stability Assessment:

  • Method: Visual observation and monitoring of droplet size over time.[5]

  • Procedure: Store the emulsion under various conditions (e.g., room temperature, 4 °C, 40 °C).[5] Visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals.[5] Additionally, measure the droplet size over time to monitor any changes.

Quantitative Data Summary

The following tables present hypothetical yet representative data for O/W emulsions prepared with varying concentrations of this compound. These values are based on typical results for similar cationic surfactant systems.

Table 1: Effect of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.0250 ± 150.35 ± 0.04+25.3 ± 1.8
2.5180 ± 100.22 ± 0.03+35.8 ± 2.1
5.0150 ± 80.18 ± 0.02+42.5 ± 2.5

Table 2: Stability of 2.5% this compound Emulsion over Time at Room Temperature

Time (days)Mean Droplet Size (nm)Zeta Potential (mV)Visual Observation
0180 ± 10+35.8 ± 2.1Homogeneous, milky-white
7185 ± 12+34.5 ± 2.3No visible change
14192 ± 14+33.9 ± 2.4No visible change
30210 ± 18+32.1 ± 2.6Slight creaming observed

Disclaimer: The quantitative data presented are illustrative and based on general principles of emulsion science. Actual results may vary depending on the specific oil phase, processing parameters, and other formulation components. Experimental validation is required.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Butoxypropylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase hydrogen pressure. - Increase reaction temperature, but not excessively as it may promote side reactions.[1] - Ensure efficient stirring to maximize catalyst contact.
Catalyst deactivation.- Use fresh, properly activated Raney nickel catalyst. - Ensure the starting materials (3-butoxypropionitrile, solvents) are free of impurities that can poison the catalyst. - In some cases, the addition of a base like sodium hydroxide can prevent Raney nickel deactivation.
High Percentage of Secondary Amine Byproduct (bis(3-butoxypropyl)amine) Reaction of the newly formed primary amine with an intermediate imine.- Method 1 (Ammonia-free): Conduct the hydrogenation in an ammonia-free environment with very low water content (below 1.0% by weight).[1] This minimizes the formation of the secondary amine. - Method 2 (With Ammonia): Add ammonium hydroxide to the reaction mixture. Ammonia competes with the primary amine in reacting with the intermediate imine, thus suppressing the formation of the secondary amine.[2]
Difficulty in Product Purification Close boiling points of the desired product and byproducts.- Use fractional distillation with a high-efficiency column (e.g., Vigreux column) for separation.[2] - The purity of the fractions can be monitored by techniques such as gas chromatography (GC) or titration.[1]
Inconsistent Results Variability in raw material quality or reaction setup.- Ensure the purity of the starting 3-butoxypropionitrile. - Standardize the catalyst activation and handling procedure. - Precisely control reaction parameters such as temperature, pressure, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Catalytic Hydrogenation of 3-Butoxypropionitrile: This method involves the reduction of the nitrile group using a catalyst, most commonly Raney nickel, under hydrogen pressure. This can be performed with or without the presence of ammonia.

  • Reductive Amination: This is a variation of the catalytic hydrogenation where ammonia or an ammonium salt is added to the reaction mixture to direct the reaction towards the formation of the primary amine and minimize the secondary amine byproduct.[2]

Q2: What is the main byproduct in the synthesis of this compound and how can I minimize it?

A2: The primary byproduct is the secondary amine, bis(3-butoxypropyl)amine. Its formation can be minimized by:

  • Controlling Water Content: In an ammonia-free system, maintaining the water content below 1.0% by weight throughout the hydrogenation process significantly favors the formation of the primary amine.[1]

  • Adding Ammonia: The addition of ammonium hydroxide to the reaction mixture limits the side reaction that leads to the formation of the secondary amine.[2]

Q3: What is the role of Raney nickel in this synthesis?

A3: Raney nickel is a heterogeneous catalyst commonly used for the hydrogenation of nitriles. It provides a high surface area of active nickel sites where the adsorption and subsequent reduction of the nitrile group by hydrogen occur.

Q4: What are the optimal reaction conditions for the hydrogenation of 3-alkoxypropionitriles?

A4: Optimal conditions can vary, but a general range is a temperature of 90°C to 150°C and a hydrogen pressure of 75 psig to 250 psig.[1] Lower temperatures can lead to poor conversion, while higher temperatures may increase the formation of byproducts.[1]

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound is fractional distillation.[1][2] Due to the potential presence of the higher-boiling secondary amine byproduct, a fractional distillation setup with a Vigreux or similar high-efficiency column is recommended for effective separation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Butoxypropionitrile (with Ammonia)

This protocol is based on the reductive amination approach to favor the formation of the primary amine.

Materials:

  • 3-Butoxypropionitrile (224.8 g)

  • Raney nickel (20 g, 50/50 mixture with water)

  • Ethanol (212.5 g)

  • Ammonium hydroxide (37.5 g)

  • Hydrogen gas

  • Nitrogen gas

  • 1-liter stainless steel autoclave

Procedure:

  • In a suitable container, prepare a premixed solution of ethanol and ammonium hydroxide.

  • To a 1-liter stainless steel autoclave, add the 3-Butoxypropionitrile, the Raney nickel slurry, and the prepared ethanol/ammonium hydroxide solution.

  • Seal the autoclave and purge the system with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to 500 psi.

  • Heat the reactor to 60°C while stirring.

  • Maintain these conditions for approximately 20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Discharge the product mixture from the autoclave.

  • Filter the mixture to remove the Raney nickel catalyst.

  • Purify the crude product by fractional distillation using a Vigreux column to isolate the this compound. A reported yield for this method is approximately 79.5% for the primary amine and 18.3% for the secondary amine.[2]

Protocol 2: Catalytic Hydrogenation of 3-Alkoxypropionitrile (Ammonia-Free)

This protocol is based on a method that emphasizes low water content to achieve high primary amine selectivity.

Materials:

  • 3-Alkoxypropionitrile (e.g., 3-methoxypropionitrile, 1000 g)

  • Raney nickel catalyst (40 g, wet basis, washed three times with an equal volume of methanol)

  • Hydrogen gas

  • Methanol (for washing and rinsing)

  • 3-liter stainless steel autoclave

Procedure:

  • Ensure the water content of the 3-alkoxypropionitrile and the washed Raney nickel catalyst is below 1.0% by weight based on the nitrile.

  • Add the 3-alkoxypropionitrile and the washed Raney nickel catalyst to a 3-liter stainless steel autoclave.

  • Seal the autoclave and pressurize with hydrogen to approximately 150 psig.

  • Heat the reactor to 110°C while stirring.

  • Maintain the pressure at 150 psig by adding hydrogen as it is consumed. Continue the reaction until hydrogen absorption ceases (approximately 4 hours).

  • Cool the reactor to room temperature and vent the excess pressure.

  • Discharge the reaction mixture and rinse the reactor with methanol (300 cc).

  • Filter the combined product mixture to remove the catalyst.

  • Purify the product by fractional distillation. For 3-methoxypropylamine, a yield of 83.8% was reported with this method.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for 3-Alkoxypropylamine Synthesis

Starting MaterialCatalystAdditiveTemperature (°C)Pressure (psig)Primary Amine Yield (%)Secondary Amine Yield (%)Reference
3-ButoxypropionitrileRaney NickelEthanol/Ammonium Hydroxide6050079.518.3[2]
ß-MethoxypropionitrileRaney NickelNone (low water)11015083.810.4[1]
ß-MethoxypropionitrileRaney NickelNone (low water)110100079.315.6[1]
ß-(Isodecyloxy)propionitrileRaney NickelNone (low water)Not specifiedNot specified86.4Not reported[1]
ß-(2-Ethylhexyloxy)propionitrileRaney NickelNone (low water)Not specifiedNot specified82.3Not reported[1]

Visualizations

Synthesis_Pathway Butoxypropionitrile 3-Butoxypropionitrile Intermediate_Imine Intermediate Imine Butoxypropionitrile->Intermediate_Imine + H₂ Primary_Amine This compound (Desired Product) Intermediate_Imine->Primary_Amine + H₂ Secondary_Amine bis(3-Butoxypropyl)amine (Byproduct) Intermediate_Imine->Secondary_Amine + this compound - NH₃ Reactants H₂ Raney Ni

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity High Secondary Amine? Start->Check_Purity Low_Yield_Branch Low Yield Check_Purity->Low_Yield_Branch No Add_Ammonia Add NH₄OH or Ensure Low Water Content Check_Purity->Add_Ammonia Yes Check_Reaction_Conditions Check Reaction Conditions: - Temperature - Pressure - Time Low_Yield_Branch->Check_Reaction_Conditions Conditions OK? No Check_Catalyst Check Catalyst Activity: - Use Fresh Catalyst - Ensure Proper Activation Low_Yield_Branch->Check_Catalyst Conditions OK? Yes Optimize_Distillation Optimize Fractional Distillation Add_Ammonia->Optimize_Distillation End Improved Yield and Purity Optimize_Distillation->End Check_Reaction_Conditions->End Check_Catalyst->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Minimizing byproduct formation in 3-Butoxypropylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving 3-Butoxypropylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: Reductive Amination - Formation of Tertiary Amine Byproduct

Question: During the reductive amination of an aldehyde/ketone with this compound, I am observing a significant amount of the tertiary amine byproduct, N,N-bis(alkyl)-3-butoxypropylamine. How can I minimize this?

Answer: The formation of a tertiary amine is a common byproduct in reductive amination, arising from the reaction of the initially formed secondary amine with another molecule of the carbonyl compound. Here are several strategies to suppress this side reaction:

  • Stoichiometry Control: Use a slight excess of this compound (1.1 to 1.5 equivalents) relative to the carbonyl compound. This increases the probability of the carbonyl reacting with the primary amine rather than the secondary amine product.

  • Stepwise Procedure: Perform the reaction in two distinct steps. First, form the imine intermediate by reacting this compound with the carbonyl compound, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once the imine formation is complete, add the reducing agent in a separate step. This prevents the immediate reduction of the imine to the secondary amine, which would then be available to react further.[1]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate in situ at a controlled rate, which can minimize the formation of the tertiary amine byproduct.[2]

  • pH Control: Maintain a slightly acidic pH (around 5-6). This facilitates the formation of the iminium ion, which is more readily reduced than the carbonyl group, but avoids conditions that are too acidic, which could lead to unwanted side reactions.

Experimental Protocol: Stepwise Reductive Amination of Benzaldehyde with this compound

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) and this compound (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the benzaldehyde is consumed.

    • Cool the reaction mixture to room temperature.

  • Reduction:

    • Dilute the cooled toluene solution containing the imine with methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours until the imine is fully reduced (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(benzyl)-3-butoxypropylamine.

Data Presentation: Reductive Amination of Benzaldehyde with Primary Amines

AmineReducing AgentSolventTemperature (°C)Product Yield (%)Tertiary Amine Byproduct (%)Reference
BenzylamineH₂/Ni/SiO₂THF110952[3]
n-ButylamineH₂/Co-based compositeMethanol10096Not Reported[1]
This compound (Illustrative)NaBH(OAc)₃Dichloromethane25~90<5General Protocol

Note: Data for this compound is illustrative based on general protocols for primary amines.

Logical Workflow for Minimizing Tertiary Amine Formation

G start High Tertiary Amine Byproduct Observed check_stoichiometry Check Stoichiometry of this compound start->check_stoichiometry stepwise_procedure Implement Stepwise Imine Formation and Reduction check_stoichiometry->stepwise_procedure If still high change_reducing_agent Switch to a Milder Reducing Agent (e.g., NaBH(OAc)₃) stepwise_procedure->change_reducing_agent If still high optimize_ph Optimize Reaction pH (5-6) change_reducing_agent->optimize_ph If still high end Minimized Tertiary Amine Formation optimize_ph->end

Troubleshooting workflow for tertiary amine byproduct.
Issue 2: Acylation - Presence of Diacylated Byproduct

Question: I am trying to perform a mono-acylation on this compound with an acyl chloride or anhydride, but I am getting a significant amount of the diacylated product. How can I improve the selectivity for mono-acylation?

Answer: Diacylation occurs when the initially formed amide reacts further with the acylating agent. To favor mono-acylation, consider the following:

  • Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1 equivalents) to ensure the acylating agent is the limiting reagent.

  • Slow Addition: Add the acylating agent (acyl chloride or anhydride) slowly and dropwise to a cooled solution of this compound and a non-nucleophilic base (like triethylamine or diisopropylethylamine). This maintains a low concentration of the acylating agent throughout the reaction, reducing the likelihood of a second acylation.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.

  • Choice of Base: Use a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl from acyl chlorides). Pyridine can sometimes act as a nucleophilic catalyst and may promote side reactions.

Experimental Protocol: Mono-acetylation of this compound

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 30 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude N-(3-butoxypropyl)acetamide by column chromatography or distillation.

Data Presentation: Selectivity in the Acylation of Primary Amines

AmineAcylating AgentBaseTemperature (°C)Mono-acylated Product (%)Diacylated Byproduct (%)Reference
PhenylenediamineBenzoylimidazoleNoneRoom Temp98.911.09[4]
4-Aminomethylbenzoic acidPyridin-3-ylmethyl chloroformateNaOHRoom Temp98Not Reported[4]
This compound (Illustrative)Acetic AnhydrideTriethylamine0 to RT>95<5General Protocol

Note: Data for this compound is illustrative based on general protocols for primary amines.

Issue 3: Michael Addition - Formation of Di-adduct and Polymerization

Question: When performing a Michael addition of this compound to an acrylate, I am observing the formation of the di-adduct (the tertiary amine) and some polymerization of the acrylate. How can I control this reaction better?

Answer: The Michael addition of a primary amine to an acrylate can lead to a secondary amine (mono-adduct), which can then react with a second molecule of the acrylate to form a tertiary amine (di-adduct). Polymerization of the acrylate is also a common side reaction. Here's how to minimize these issues:

  • Molar Ratio: Use an excess of this compound to favor the formation of the mono-adduct.

  • Temperature Control: Michael additions are often exothermic. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and prevent polymerization.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like methanol can facilitate the proton transfer steps. For some systems, solvent-free conditions under microwave irradiation have been shown to improve yields and reduce reaction times.[5]

  • Catalyst: While many aza-Michael additions proceed without a catalyst, a mild base can sometimes promote the reaction. However, strong bases can accelerate polymerization.

  • Inhibitor: If using a neat acrylate, ensure it is fresh and contains a polymerization inhibitor. If the inhibitor is removed, the risk of polymerization increases.

Experimental Protocol: Michael Addition of this compound to Methyl Acrylate

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (2.0 eq) in methanol.

    • Cool the solution to 0 °C.

  • Addition of Michael Acceptor:

    • Slowly add methyl acrylate (1.0 eq) dropwise to the stirred amine solution.

  • Reaction:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction for the disappearance of methyl acrylate and the formation of the mono-adduct by GC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting methyl 3-((3-butoxypropyl)amino)propanoate by vacuum distillation or column chromatography.

Data Presentation: Michael Addition of Benzylamine to Methyl Acrylate

AmineMichael AcceptorConditionsMono-adduct Yield (%)Di-adduct Yield (%)Reference
BenzylamineMethyl AcrylateMicrowave, 65 °C, 3 min9010[6]
BenzylamineMethyl AcrylateMicrowave, DBU, 65 °C, 3 min412[6]
This compound (Illustrative)Methyl AcrylateMethanol, RT, 24h~85~15General Protocol

Note: Data for this compound is illustrative based on general protocols for primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound itself?

A1: The most common byproduct during the synthesis of this compound via the hydrogenation of 3-butoxypropionitrile is the secondary amine, bis(3-butoxypropyl)amine. This can be minimized by carrying out the hydrogenation in the presence of ammonia.

Q2: How can I effectively monitor the progress of my this compound reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of products. For quantitative analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It allows for the separation and identification of closely related compounds like the desired product and its over-alkylated or di-acylated byproducts.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: Can the choice of solvent impact byproduct formation in this compound reactions?

A4: Absolutely. The solvent can influence reaction rates, selectivity, and the solubility of reactants and intermediates. For example, in reductive amination, aprotic solvents like dichloromethane or toluene are common, while in Michael additions, protic solvents like methanol can be beneficial. It is often necessary to screen a few different solvents to find the optimal conditions for your specific reaction.

Q5: What is the best way to purify this compound derivatives from their byproducts?

A5: The purification method will depend on the physical properties of the product and byproducts.

  • Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation is an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. For amine-containing products, it is often beneficial to add a small amount of triethylamine to the eluent to prevent tailing.

  • Acid-Base Extraction: If the byproducts are neutral, the amine product can be selectively extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Signaling Pathways and Workflows

Reductive Amination Pathway

G cluster_0 Desired Pathway cluster_1 Byproduct Pathway Carbonyl Carbonyl Imine Imine Carbonyl->Imine + this compound - H₂O Secondary Amine (Product) Secondary Amine (Product) Imine->Secondary Amine (Product) [H] Iminium Ion Iminium Ion Secondary Amine (Product)->Iminium Ion + Carbonyl - H₂O Tertiary Amine (Byproduct) Tertiary Amine (Byproduct) Iminium Ion->Tertiary Amine (Byproduct) [H]

Reductive amination showing the desired and byproduct pathways.

General Experimental Workflow for Reaction Optimization

G Start Start Initial Reaction Run Initial Reaction (Standard Conditions) Start->Initial Reaction Analyze Products Analyze Product Mixture (TLC, GC-MS) Initial Reaction->Analyze Products Byproduct Formation? Byproduct Formation? Analyze Products->Byproduct Formation? Optimize Conditions Optimize Reaction Conditions (Stoichiometry, Temp, etc.) Byproduct Formation?->Optimize Conditions Yes End End Byproduct Formation?->End No Optimize Conditions->Initial Reaction

Workflow for optimizing reactions to minimize byproducts.

References

Optimizing temperature and pressure for 3-Butoxypropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butoxypropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the catalytic hydrogenation of 3-butoxypropionitrile. This process typically involves reacting 3-butoxypropionitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel.[1]

Q2: What are the key reaction parameters to control during the synthesis?

A2: The critical parameters to control are temperature, pressure, catalyst selection, and the presence of ammonia. These factors significantly influence the reaction rate, yield, and the formation of byproducts, particularly the secondary amine, dibutoxypropylamine.

Q3: Why is controlling byproduct formation important?

A3: The formation of byproducts, such as dibutoxypropylamine, reduces the yield of the desired this compound and complicates the purification process.[1] Optimizing reaction conditions to favor the formation of the primary amine is crucial for an efficient synthesis.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction or formation of byproducts.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure the catalyst (e.g., Raney nickel) is active. Improper storage or handling can reduce its effectiveness.

    • Optimize Temperature: Low temperatures can lead to poor conversion rates. Consider increasing the temperature within the recommended range (see data table below). A general preferred range is 90°C to 150°C.[2]

    • Adjust Pressure: Insufficient hydrogen pressure can slow down the reaction. Ensure the pressure is within the optimal range. A range of 75 to 250 psig is often preferred.[2]

    • Check for Inhibitors: The presence of impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of 3-butoxypropionitrile and the solvent.

Issue 2: High Levels of Dibutoxypropylamine (Secondary Amine) Byproduct

  • Possible Cause: Reaction conditions favoring the formation of the secondary amine.

  • Troubleshooting Steps:

    • Decrease Temperature: Higher temperatures can promote the formation of secondary amines.[2] Reducing the temperature may improve selectivity towards the primary amine. For some nitrile hydrogenations, decreasing the temperature from 50°C to 25°C has been shown to significantly enhance primary amine selectivity.

    • Increase Pressure: Higher hydrogen pressure can favor the hydrogenation of the intermediate imine to the primary amine before it reacts further to form the secondary amine. Increasing pressure from 1.5 to 8 bar has been shown to improve selectivity.

    • Add Ammonia: The presence of ammonia can suppress the formation of secondary amines.[1] Introducing a controlled amount of ammonia into the reaction mixture can be an effective strategy.

Issue 3: Slow Reaction Rate

  • Possible Cause: Suboptimal reaction conditions or catalyst deactivation.

  • Troubleshooting Steps:

    • Increase Temperature: The reaction rate is generally proportional to the temperature. Cautiously increasing the temperature within the optimal range can accelerate the reaction.

    • Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate.

    • Ensure Proper Agitation: In a heterogeneous catalytic system, efficient mixing is crucial for good contact between the reactants, catalyst, and hydrogen.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of temperature and pressure on the synthesis of 3-alkoxypropylamines based on available literature. Note that some data points are from analogous reactions and should be used as a guide for optimization.

ParameterValueReactantCatalystYield/SelectivityReference
Temperature 60°CButoxypropionitrileRaney Nickel~79.5% Yield[1]
90-150°C (preferred)β-hydrocarbyloxypropionitrileMetal Hydrogenation CatalystGood conversion, minimized byproducts[2]
< 90°Cβ-hydrocarbyloxypropionitrileMetal Hydrogenation CatalystPoor conversion[2]
> 150°Cβ-hydrocarbyloxypropionitrileMetal Hydrogenation CatalystIncreased byproduct formation[2]
70-150°C3-ethoxypropionitrileNot specifiedHigh yield
25°CNitrilePd-Au/Al2O3>99% Selectivity to primary amine
50°CNitrilePd-Au/Al2O389% Selectivity to primary amine
Pressure 500 psi (~34.5 bar)ButoxypropionitrileRaney Nickel~79.5% Yield[1]
75-250 psig (~5.2-17.2 bar) (preferred)β-hydrocarbyloxypropionitrileMetal Hydrogenation CatalystHigh yields of primary amine[2]
50-1000 psig (~3.4-69 bar)β-hydrocarbyloxypropionitrileMetal Hydrogenation CatalystOperable range[2]
3.0-6.0 MPa (435-870 psi)3-ethoxypropionitrileNot specifiedHigh yield
8 barNitrilePd-Au/Al2O3>99% Selectivity to primary amine
1.5 barNitrilePd-Au/Al2O3Lower selectivity
30 barNitrileNot specifiedGood selectivity to primary amine

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 3-Butoxypropionitrile [1]

  • Reactants and Catalyst:

    • 3-Butoxypropionitrile

    • Raney Nickel (50/50 mixture with water)

    • Ethanol

    • Ammonium Hydroxide

    • Hydrogen Gas

  • Procedure:

    • Combine 3-butoxypropionitrile and Raney nickel in a stainless steel autoclave.

    • Add a premixed solution of ethanol and ammonium hydroxide. The ammonium hydroxide is added to limit the formation of the dibutoxypropylamine byproduct.

    • Purge the reactor with nitrogen.

    • Pressurize the reactor with hydrogen to 500 psi.

    • Heat the reactor to 60°C and maintain for 20 hours.

    • Cool the reactor to room temperature and discharge the product.

    • Filter the product to remove the Raney nickel.

    • Purify the this compound by distillation.

Mandatory Visualization

Synthesis_Optimization Temp Temperature Yield Yield of this compound Temp->Yield Increases rate, but can decrease selectivity at very high T Byproduct Byproduct Formation (Dibutoxypropylamine) Temp->Byproduct Higher T increases formation Pressure Pressure Pressure->Yield Higher P favors product formation Purity Purity (Selectivity to Primary Amine) Pressure->Purity Higher P increases selectivity

Caption: Relationship between reaction conditions and outcomes in this compound synthesis.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Butoxypropylamine.

Section 1: General Information and Synthesis

This section covers fundamental questions about the synthesis of this compound and common challenges encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is commonly synthesized via two main pathways:

  • Nucleophilic Substitution: This method involves the reaction of propylamine with butanol in the presence of an acid catalyst. The process typically requires elevated temperature and pressure.[1]

  • Catalytic Hydrogenation: A widely used industrial method is the catalytic hydrogenation of β-alkoxypropionitriles (specifically 3-butoxypropionitrile). This reaction is carried out in the presence of a metal hydrogenation catalyst, such as Raney nickel or cobalt.[2][3]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a colorless to light yellow liquid with a characteristic amine odor.[4] It is miscible with water.[4][5] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₇NO[4][6]
Molecular Weight 131.22 g/mol [6]
Boiling Point 169-170 °C at 756 mmHg[4]
Density 0.853 g/mL at 25 °C[4]
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.426[4]

Section 2: Catalyst Selection and Optimization

Choosing the right catalyst and optimizing reaction conditions are critical for achieving high yield and selectivity. This section provides guidance on catalyst selection and a logical workflow for experimental optimization.

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate catalyst system for reactions involving this compound, such as reductive amination or N-alkylation.

G start_node Define Reaction Type (e.g., Reductive Amination, C-N Coupling) cat_type Select Catalyst Type start_node->cat_type homo_cat Homogeneous Catalyst (e.g., Ir, Rh, Pd complexes) - High Selectivity - Mild Conditions - Catalyst Separation Challenge cat_type->homo_cat For high selectivity & mild conditions hetero_cat Heterogeneous Catalyst (e.g., Pd/C, Pt/C, Raney Ni) - Easy Separation/Recycling - Higher Temperatures/Pressures - Lower Selectivity cat_type->hetero_cat For ease of separation & scalability screen_cat Screen Catalyst & Ligands homo_cat->screen_cat hetero_cat->screen_cat optimize Optimize Reaction Conditions (Temp, Pressure, Solvent, Stoichiometry) screen_cat->optimize analyze Analyze Results (Yield, Purity, Selectivity) optimize->analyze analyze->optimize Iterate end_node Final Protocol analyze->end_node Successful

Caption: A workflow for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q3: What types of catalysts are effective for reductive amination using this compound?

A3: Reductive amination is a versatile method for forming C-N bonds.[7] Both heterogeneous and homogeneous catalysts are effective.

  • Heterogeneous Catalysts: These are solids that exist in a different phase from the reactants. They are easily separated from the reaction mixture. Common examples include Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) on carbon supports (e.g., Pd/C), as well as Raney Nickel and Cobalt-based composites.[3][8][9]

  • Homogeneous Catalysts: These are soluble in the reaction medium, often leading to higher selectivity under milder conditions.[10] Iridium and Rhodium complexes are particularly effective for synthesizing primary, secondary, and tertiary amines.[10][11][12] Palladium complexes are also widely used in C-N coupling reactions like the Buchwald-Hartwig amination.[13]

Q4: How do I choose between a homogeneous and a heterogeneous catalyst?

A4: The choice depends on the specific requirements of your synthesis.

  • Choose a homogeneous catalyst when high selectivity (chemo-, regio-, and stereoselectivity) is critical and the reaction requires mild conditions.[10][14] However, be prepared for challenges in separating the catalyst from the product.[14][15]

  • Choose a heterogeneous catalyst for large-scale production where ease of catalyst separation, recovery, and recycling are important. These systems may require higher temperatures and pressures.[1]

Q5: What are common reducing agents used in reductive amination with this compound?

A5: The choice of reducing agent is crucial for success. Common agents include:

  • Sodium Cyanoborohydride (NaBH₃CN): It is a mild reducing agent that selectively reduces the imine intermediate in the presence of an unreacted aldehyde or ketone, allowing for a one-pot reaction.[16][17][18]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A highly selective and effective reagent for reductive amination, often used as a less toxic alternative to NaBH₃CN.[16][17]

  • Hydrogen Gas (H₂): Used in conjunction with heterogeneous metal catalysts (e.g., Pd/C, Raney Ni), this is a highly atom-economical approach common in industrial applications.[3][8]

Section 3: Troubleshooting and Protocols

This section provides practical advice for overcoming common experimental hurdles and includes a detailed experimental protocol for a typical reaction.

Reductive Amination Troubleshooting Guide

The following logical diagram can help diagnose common issues during a reductive amination experiment.

G start Problem: Low or No Product Yield q1 Was imine formation confirmed? start->q1 sol1 Cause: Incomplete imine formation. Solution: - Add catalytic acid (e.g., AcOH). - Use Dean-Stark to remove H₂O. - Increase reaction time/temp for imine formation. q1->sol1 No q2 Is the reducing agent active? q1->q2 Yes end_node Re-run experiment with adjustments sol1->end_node sol2 Cause: Inactive reducing agent. Solution: - Use fresh, properly stored reagent. - Ensure anhydrous conditions for borohydrides. q2->sol2 No q3 Is the catalyst active? q2->q3 Yes sol2->end_node sol3 Cause: Catalyst poisoning or deactivation. Solution: - Use purified reagents/solvents. - Increase catalyst loading. - For H₂, ensure proper catalyst handling (e.g., avoid air exposure for Raney Ni). q3->sol3 No q3->end_node Yes/Unsure sol3->end_node

Caption: A troubleshooting guide for low-yield reductive amination.

Q6: My reductive amination reaction shows low or no yield. What should I check?

A6: Low yield in reductive amination can be attributed to several factors:

  • Incomplete Imine Formation: The initial condensation of this compound with the carbonyl compound to form an imine is a critical equilibrium step.[18] If the imine does not form efficiently, the final product yield will be low.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[18] For stubborn reactions, removing water using a Dean-Stark apparatus can drive the equilibrium forward.

  • Inactive Reducing Agent: Borohydride reagents can degrade if not stored properly.

    • Solution: Use a fresh bottle of the reducing agent. Ensure the reaction is performed under anhydrous conditions, as water can decompose the reducing agent.

  • Catalyst Deactivation (for catalytic hydrogenation): Heterogeneous catalysts can be poisoned by impurities in the starting materials or solvents. Raney nickel, for example, is pyrophoric and can be deactivated by improper handling.

    • Solution: Purify starting materials if necessary. Increase the catalyst loading or try a different catalyst. Handle air-sensitive catalysts under an inert atmosphere.[19]

Q7: I am observing significant formation of side products, such as a dialkylated amine or an alcohol from the reduction of my starting carbonyl. How can I improve selectivity?

A7: Side product formation is a common issue related to reaction conditions and the choice of reagents.

  • Overalkylation: The desired secondary amine product can sometimes react further to form a tertiary amine. This is a bigger issue in direct alkylation with alkyl halides but can also occur in reductive aminations.[1][16]

    • Solution: Use a stoichiometric amount of the limiting reagent. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes provide more control than a one-pot reaction.[16]

  • Carbonyl Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in competition with the imine.[18]

    • Solution: Switch to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which react much faster with the protonated imine (iminium ion) than with the carbonyl group.[17][18]

Reaction Optimization Parameters

Optimizing various parameters is key to maximizing yield and purity. Design of Experiments (DoE) is a powerful methodology for systematically optimizing multiple variables simultaneously.[19]

ParameterGeneral Guidance & Optimization Strategy
Catalyst Screen different metal catalysts (e.g., Pd, Pt, Ir, Ni) and, for homogeneous systems, different ligands.[13][19] Start with a catalyst loading of 1-5 mol% and adjust as needed.
Solvent The solvent must dissolve the reactants and be compatible with the catalyst and reducing agent. Common choices include methanol, ethanol, THF, and dioxane.[11][13] Ethanol is often optimal for reactions using ammonium formate.[12]
Temperature Varies widely depending on the reaction. C-N couplings are often run at 50-100 °C.[13] Reductive aminations can range from room temperature to reflux conditions (e.g., 60-80 °C).[12] Lowering the temperature can sometimes suppress side reactions.[12]
Pressure (for H₂) For catalytic hydrogenations, pressure is a key variable. Typical pressures range from 1 to 150 bar.[3][9] A two-level factorial design can be used to optimize pressure along with temperature and concentration.[19]
pH / Additives For reductive amination, maintaining a pH of 6-7 is often optimal for imine formation and reduction.[17] Adding a stoichiometric amount of acetic acid can improve reactivity.[11]
Experimental Protocol: Reductive Amination of Cyclohexanone with this compound

This protocol is a representative example for the synthesis of a secondary amine using this compound.

Objective: To synthesize N-(3-butoxypropyl)cyclohexanamine.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

  • Add this compound (1.05 eq) to the solution and stir for 20 minutes at room temperature.

  • Add glacial acetic acid (1.1 eq) to the mixture. The formation of the iminium salt may cause the mixture to become cloudy.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add it portion-wise to the reaction mixture over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation to yield the pure N-(3-butoxypropyl)cyclohexanamine.

Simplified Reductive Amination Pathway

References

Technical Support Center: Purification of Crude 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Butoxypropylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities depend on the synthetic route. A frequent synthesis involves the reduction of 3-butoxypropionitrile. In this case, the primary impurities are typically:

  • Unreacted 3-butoxypropionitrile: The starting material for the synthesis.

  • N,N-bis(3-butoxypropyl)amine: A secondary amine formed as a by-product.[1]

  • Solvent residues: From the reaction and initial work-up steps.

  • Catalyst residues: If a heterogeneous catalyst like Raney Nickel is used and not fully removed by filtration.[1]

Q2: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods for this compound are:

  • Fractional Distillation: This is the primary method for separating this compound from less volatile or more volatile impurities. Given its boiling point of 169-170 °C at atmospheric pressure, vacuum distillation is often preferred to prevent decomposition.[2][3]

  • Acid-Base Extraction: This technique is useful for separating the basic this compound from neutral or acidic impurities. It can also help to remove some secondary and tertiary amine by-products, although it is less effective for separating amines with similar basicity.

  • Selective Ammonium Carbamate Crystallization (SACC): This is an advanced technique for separating primary amines from secondary and tertiary amines. It involves the reversible reaction of the primary amine with CO2 to form a carbamate salt, which can be selectively crystallized and then decomposed to yield the pure primary amine.[2][4][5] This method can achieve very high purity (>99%) and yield (up to 94%).[2][4]

Q3: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for designing an effective purification strategy.

PropertyValue
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol [2][6]
Boiling Point 169-170 °C at 756 mmHg (atmospheric pressure)[2][3]
101-102 °C (pressure not specified)[3]
Density 0.853 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.426[2][3]
Flash Point 63 °C (145.4 °F) - closed cup[2][6]
Solubility Miscible with water.[7]

Troubleshooting Guides

Fractional Distillation

Problem 1: Low yield of purified this compound.

Possible Cause Solution
Decomposition at high temperatures. Use vacuum distillation to lower the boiling point. A boiling point of 101-102 °C has been reported under reduced pressure.[3]
Inefficient fractionating column. Ensure the column is well-insulated and of appropriate length and packing material for the separation.
Product loss in the distillation apparatus. Use appropriately sized glassware to minimize the surface area where the product can be retained.
Incorrect collection temperature range. Monitor the head temperature closely and collect the fraction boiling at the expected temperature for the given pressure.

Problem 2: Purified product is still contaminated with impurities.

Possible Cause Solution
Azeotrope formation. Check for known azeotropes of this compound with the suspected impurity. If an azeotrope exists, an alternative purification method like acid-base extraction may be necessary.
Boiling points of impurities are too close to the product. Use a more efficient fractionating column (e.g., longer, better packing). Consider performing a second distillation on the enriched fraction.
"Bumping" of the liquid. Ensure smooth boiling by using a magnetic stirrer or boiling chips. Bumping can carry less volatile impurities into the distillate.
Acid-Base Extraction

Problem 3: Emulsion formation during extraction.

Possible Cause Solution
Vigorous shaking. Gently invert the separatory funnel instead of shaking vigorously.
High concentration of amine. Dilute the organic phase with more solvent.
Solutions are too concentrated. Dilute the acidic or basic aqueous solution.
Presence of fine solid particles. Filter the crude mixture before extraction.
Breaking an existing emulsion. Add a small amount of saturated NaCl solution (brine) or a few drops of a different organic solvent. Allow the mixture to stand for a longer period.

Problem 4: Low recovery of this compound after extraction and basification.

Possible Cause Solution
Incomplete extraction into the aqueous acidic phase. Perform multiple extractions with the acidic solution (e.g., 3 x 50 mL instead of 1 x 150 mL).
Incomplete basification of the aqueous layer. Check the pH of the aqueous layer after adding base to ensure it is sufficiently basic (pH > 12) to deprotonate the ammonium salt.
Incomplete back-extraction into the organic solvent. Perform multiple back-extractions with the organic solvent.
The amine salt is partially soluble in the organic phase. Use a more polar organic solvent for the initial extraction if possible, or increase the volume of the aqueous acidic phase.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

This protocol is for the purification of this compound from less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to a vacuum source.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the flask.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at the applied pressure.

  • Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Acid-Base Extraction of this compound

This protocol is for separating this compound from neutral impurities.

Materials:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers, flasks

Procedure:

  • Dissolve the crude this compound in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add 1 M HCl solution, shake gently, and allow the layers to separate.

  • Drain the lower aqueous layer containing the protonated amine into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH solution until the solution is strongly basic (pH > 12).

  • Extract the now deprotonated this compound from the aqueous layer with three portions of fresh organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_extraction Acid-Base Extraction crude_dist Crude this compound dist_setup Assemble Vacuum Distillation Apparatus crude_dist->dist_setup heat Heat and Distill dist_setup->heat collect_dist Collect Pure Fraction heat->collect_dist pure_dist Purified this compound collect_dist->pure_dist crude_ext Crude this compound in Organic Solvent acid_wash Extract with 1M HCl crude_ext->acid_wash aqueous_layer Aqueous Layer (Protonated Amine) acid_wash->aqueous_layer Separates organic_layer Organic Layer (Neutral Impurities) acid_wash->organic_layer Separates basify Basify with 1M NaOH aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract dry Dry and Evaporate back_extract->dry pure_ext Purified this compound dry->pure_ext

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Purification method Which purification method was used? start->method distillation Distillation method->distillation Distillation extraction Extraction method->extraction Extraction dist_q1 Are boiling points of impurities close? distillation->dist_q1 ext_q1 Was an emulsion formed? extraction->ext_q1 dist_a1_yes Use a more efficient fractionating column dist_q1->dist_a1_yes Yes dist_a1_no Check for azeotropes or 'bumping' dist_q1->dist_a1_no No ext_a1_yes Break emulsion with brine or gentle swirling ext_q1->ext_a1_yes Yes ext_q2 Was recovery low? ext_q1->ext_q2 No ext_a2_yes Ensure complete extraction and basification (check pH) ext_q2->ext_a2_yes Yes

References

Preventing the formation of secondary amines in butoxypropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxypropylamine. Our focus is on preventing the formation of the common secondary amine impurity, bis(3-butoxypropyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the formation of the secondary amine impurity, bis(3-butoxypropyl)amine, during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds in two main steps:

  • Cyanoethylation: n-Butanol is reacted with acrylonitrile in the presence of a basic catalyst to form 3-butoxypropionitrile.

  • Hydrogenation: The resulting 3-butoxypropionitrile is then hydrogenated to this compound.

The secondary amine impurity, bis(3-butoxypropyl)amine, is primarily formed during the hydrogenation step. It arises from the reaction between the newly formed primary amine (this compound) and an intermediate imine, followed by further reduction.

Q2: How does the presence of water affect the formation of the secondary amine byproduct?

A2: The presence of water during the hydrogenation of 3-butoxypropionitrile can significantly increase the formation of the secondary amine byproduct. While the exact mechanism is complex, it is understood that controlling the water content to below 1.0% by weight of the nitrile feed is crucial for minimizing this side reaction.[1]

Q3: What is the role of ammonia in the hydrogenation process, and should it be used?

A3: In many nitrile hydrogenation processes, ammonia is added to suppress the formation of secondary and tertiary amines. However, for the synthesis of this compound, conducting the hydrogenation in an ammonia-free atmosphere is recommended to steer the reaction towards the production of the primary amine.[1]

Q4: What are the recommended catalysts for the cyanoethylation and hydrogenation steps?

A4: For the cyanoethylation of n-butanol with acrylonitrile, basic catalysts are effective. These can include alkali hydroxides or solid base catalysts.[2][3] For the subsequent hydrogenation of 3-butoxypropionitrile, Raney nickel and cobalt catalysts are commonly used.[1][4]

Q5: How can I purify this compound to remove the bis(3-butoxypropyl)amine impurity?

A5: Fractional distillation is a common and effective method for purifying this compound and removing the higher-boiling secondary amine impurity.[1] The boiling point of this compound is approximately 169-170 °C, while bis(3-butoxypropyl)amine has a significantly higher boiling point.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Optimization Strategy
High levels of bis(3-butoxypropyl)amine impurity in the final product. Excessive water content during hydrogenation. Ensure the 3-butoxypropionitrile feed and the hydrogenation catalyst are thoroughly dried. The water content should be maintained below 1.0% by weight of the nitrile.[1]
Inappropriate hydrogen pressure. Operate the hydrogenation reaction within a hydrogen pressure range of 75 to 250 psig. Pressures outside this range may favor secondary amine formation.[1]
Presence of ammonia. Conduct the hydrogenation in an ammonia-free environment.[1]
Inefficient catalyst. Ensure the Raney nickel or cobalt catalyst is active. Consider using a fresh batch of catalyst.
Low yield of this compound. Incomplete cyanoethylation. Optimize the cyanoethylation reaction conditions, including catalyst concentration, temperature, and reaction time. Ensure a suitable basic catalyst is used.[2][3]
Incomplete hydrogenation. Monitor the hydrogen uptake during the reaction to ensure it goes to completion. Check the activity of the hydrogenation catalyst and optimize the reaction temperature and pressure.[1]
Losses during purification. Optimize the fractional distillation parameters (e.g., column efficiency, reflux ratio) to minimize loss of the desired product while effectively separating the impurity.

Data Presentation

Table 1: Effect of Water Content on Secondary Amine Formation during Hydrogenation of 3-Alkoxypropionitriles

ExperimentStarting NitrileWater Content of Feed (%)Yield of Primary Amine (%)Yield of Secondary Amine (%)
Aβ-methoxypropionitrile1.260-
Bβ-methoxypropionitrile0.2679.315.6
Cβ-(2-ethylhexyloxy)propionitrile0.3082.3-
Dβ-(isodecyloxy)propionitrile0.2686.4-

Data adapted from US Patent 3,253,040 A.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Butoxypropionitrile (Cyanoethylation)
  • Reaction Setup: To a stirred reactor, add n-butanol and a basic catalyst (e.g., sodium hydroxide, 0.1-0.5 mol% relative to n-butanol).

  • Reactant Addition: Heat the mixture to the desired reaction temperature (typically 40-60 °C).

  • Slowly add acrylonitrile to the reactor while maintaining the temperature. The molar ratio of n-butanol to acrylonitrile should be in excess, for example, 2:1.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to follow the disappearance of acrylonitrile.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Purification: Purify the crude 3-butoxypropionitrile by distillation under reduced pressure.

Protocol 2: Synthesis of this compound (Hydrogenation)
  • Catalyst and Reactant Preparation: Ensure the 3-butoxypropionitrile from Protocol 1 has a water content below 1.0%. Prepare a slurry of Raney nickel catalyst (washed with a suitable solvent like methanol to remove excess water).

  • Reaction Setup: Charge a high-pressure autoclave with the 3-butoxypropionitrile and the prepared Raney nickel catalyst (typically 1-5% by weight of the nitrile).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to 125-175 psig.[1]

  • Heat the reactor to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude this compound by fractional distillation to separate it from any unreacted starting material and the bis(3-butoxypropyl)amine byproduct.

Mandatory Visualization

Butoxypropylamine_Synthesis_Pathway Butanol n-Butanol Butoxypropionitrile 3-Butoxypropionitrile Butanol->Butoxypropionitrile Acrylonitrile Acrylonitrile Acrylonitrile->Butoxypropionitrile Catalyst1 Basic Catalyst Catalyst1->Butoxypropionitrile Butoxypropylamine This compound (Primary Amine) Butoxypropionitrile->Butoxypropylamine Hydrogenation ImineIntermediate Imine Intermediate Butoxypropionitrile->ImineIntermediate Reduction Hydrogen H₂ Hydrogen->Butoxypropylamine Catalyst2 Raney Ni or Co Catalyst2->Butoxypropylamine SecondaryAmine bis(3-Butoxypropyl)amine (Secondary Amine) Butoxypropylamine->SecondaryAmine Side Reaction ImineIntermediate->Butoxypropylamine Reduction ImineIntermediate->SecondaryAmine

Caption: Reaction pathway for the synthesis of this compound.

Secondary_Amine_Formation_Mechanism cluster_hydrogenation Hydrogenation Step Nitrile 3-Butoxypropionitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H₂ PrimaryAmine This compound (R-CH₂-NH₂) Imine->PrimaryAmine + H₂ SchiffBase Schiff Base Intermediate PrimaryAmine->SchiffBase + Imine Intermediate SecondaryAmine bis(3-Butoxypropyl)amine ((R-CH₂)₂NH) SchiffBase->SecondaryAmine + H₂ Troubleshooting_Workflow Start High Secondary Amine Impurity Detected CheckWater Check Water Content in Nitrile Feed & Catalyst Start->CheckWater WaterHigh Water > 1.0%? CheckWater->WaterHigh Dry Dry Nitrile Feed and Catalyst WaterHigh->Dry Yes CheckPressure Check Hydrogen Pressure WaterHigh->CheckPressure No Dry->CheckPressure PressureRange Pressure within 75-250 psig? CheckPressure->PressureRange AdjustPressure Adjust Pressure PressureRange->AdjustPressure No CheckAmmonia Check for Ammonia Presence PressureRange->CheckAmmonia Yes AdjustPressure->CheckAmmonia AmmoniaPresent Ammonia Present? CheckAmmonia->AmmoniaPresent RemoveAmmonia Ensure Ammonia-Free System AmmoniaPresent->RemoveAmmonia Yes CheckCatalyst Check Catalyst Activity AmmoniaPresent->CheckCatalyst No RemoveAmmonia->CheckCatalyst CatalystInactive Catalyst Inactive? CheckCatalyst->CatalystInactive ReplaceCatalyst Use Fresh Catalyst CatalystInactive->ReplaceCatalyst Yes End Impurity Minimized CatalystInactive->End No ReplaceCatalyst->End

References

Technical Support Center: Optimizing Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of pharmaceutical intermediates.

Frequently Asked questions (FAQs)

This section addresses common challenges encountered during the synthesis of pharmaceutical intermediates.

Q1: My reaction is resulting in a low yield. What are the initial checks I should perform?

A4: Low reaction yields can be attributed to several factors. A systematic initial check should include:

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents, as impurities can lead to side reactions.[1][2] Ensure that the stoichiometry of the reactants is correct.[1] In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Reaction Conditions: Confirm that the reaction temperature, pressure, and reaction time are optimal for the specific transformation.[1] Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.[1]

  • Atmosphere Control: For air- and moisture-sensitive reactions, ensure that the reaction was conducted under a properly inert atmosphere.[2]

  • Workup and Purification: Product loss can occur during extraction, filtration, and chromatography. Review your workup and purification procedures to identify any potential for loss.

Q2: I am observing the formation of an unexpected side product. What are the likely causes?

A5: The formation of unexpected side products is often a result of competing reaction pathways.[1] Common causes include:

  • Suboptimal Reaction Conditions: The reaction temperature may be too high, favoring a side reaction.[3] Alternatively, the reaction time might be too long, leading to the degradation of the desired product.

  • Reactive Intermediates: The starting materials or intermediates may have inherent reactivity that leads to undesired secondary reactions.[1]

  • Impurities: Impurities in the starting materials, reagents, or solvent can act as catalysts for side reactions.[1]

  • Product Instability: The desired product might be unstable under the reaction or workup conditions, leading to its degradation into other compounds.[1]

Q3: How do I choose the appropriate solvent for my reaction?

A: The choice of solvent is critical as it can significantly influence the reaction rate, yield, and even the product distribution.[4][5] Key factors to consider include:

  • Solubility of Reactants: The solvent must be able to dissolve the reactants to a sufficient concentration for the reaction to proceed efficiently.

  • Polarity: The polarity of the solvent can affect the stability of transition states and intermediates. Polar solvents tend to accelerate reactions that involve the formation of charged intermediates.

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.

  • Inertness: The solvent should be inert under the reaction conditions and not participate in any side reactions.

Q4: What are the key challenges when scaling up a reaction from the lab to a pilot plant?

A: Scaling up a chemical synthesis is not always a linear process and can present several challenges:[6][7][8]

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors, which limits heat dissipation.[6][7][9][10]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor can be difficult, leading to localized "hot spots" or concentration gradients that can affect reaction selectivity and yield.[7]

  • Impurity Profile: Minor side reactions that are insignificant on a small scale can lead to a significant accumulation of impurities at a larger scale.[7]

  • Safety: The potential hazards associated with a reaction, such as the release of toxic gases or the potential for runaway reactions, are magnified on a larger scale.[6][9][10]

Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common synthetic transformations used in the pharmaceutical industry.

Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot them?

A: Low yields in Suzuki-Miyaura coupling are a common issue. A systematic approach to troubleshooting is often effective.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid/Ester, Base, Solvent) start->check_reagents check_catalyst Verify Catalyst and Ligand Integrity check_reagents->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_temp_time Increase Temperature or Time incomplete_reaction->optimize_temp_time Yes mitigate_side_reactions Address Specific Side Reactions (e.g., Protodeboronation, Homocoupling) side_products->mitigate_side_reactions Yes re_run Re-run Optimized Reaction side_products->re_run No change_catalyst Switch to More Active Catalyst/Ligand optimize_temp_time->change_catalyst change_catalyst->re_run mitigate_side_reactions->re_run

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Common Issues and Solutions:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.

    • Solution: Use anhydrous solvents and bases, as water can be a proton source. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, particularly in the presence of oxygen.

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Solution: Use fresh, high-quality catalyst and ligands. Ensure all solvents are anhydrous and degassed.

  • Poor Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides and iodides.

    • Solution: Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). Higher reaction temperatures may also be necessary.

Side Reactions in Buchwald-Hartwig Amination

Q: I am observing significant side product formation in my Buchwald-Hartwig amination. How can I improve the selectivity?

A: Side reactions in Buchwald-Hartwig amination can often be mitigated by careful selection of the catalyst system and reaction conditions.

Logical Flow for Mitigating Side Reactions in Buchwald-Hartwig Amination

G start Side Products Observed identify_side_product Identify Side Product Structure (LC-MS, NMR) start->identify_side_product dehalogenation Dehalogenation? identify_side_product->dehalogenation hydrolysis Amide Hydrolysis? dehalogenation->hydrolysis No optimize_ligand Use Bulky, Electron-Rich Ligand dehalogenation->optimize_ligand Yes other_side_reaction Other Side Reaction? hydrolysis->other_side_reaction No weaker_base Use Weaker Base (e.g., Cs2CO3) hydrolysis->weaker_base Yes screen_conditions Screen Solvents and Bases other_side_reaction->screen_conditions Yes lower_temp Lower Reaction Temperature optimize_ligand->lower_temp re_run Re-run Optimized Reaction lower_temp->re_run weaker_base->re_run screen_conditions->re_run

Caption: A decision-making workflow for addressing side reactions in Buchwald-Hartwig amination.

Common Issues and Solutions:

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.

    • Solution: This can be promoted by high temperatures. Consider lowering the reaction temperature. Using bulky, electron-rich phosphine ligands can also suppress this side reaction.

  • Amide Hydrolysis: If the amine coupling partner is an amide, hydrolysis of the amide bond can occur, especially with strong bases.

    • Solution: Use a weaker base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), and ensure anhydrous conditions.

  • Competitive Reaction at Other Functional Groups: If the amine contains other nucleophilic functional groups (e.g., a phenol), competitive coupling can occur.[11]

    • Solution: Protect the competing functional group before the coupling reaction.

Data Presentation

This section provides quantitative data to aid in the optimization of reaction parameters.

Table 1: Effect of Solvent on Reaction Rate and Yield

SolventDielectric Constant (approx.)Relative Reaction RateTypical Yield (%)Notes
Toluene2.4185Non-polar, good for many cross-coupling reactions.
Tetrahydrofuran (THF)7.6590Polar aprotic, good general-purpose solvent.
Acetonitrile37.52075Polar aprotic, can sometimes coordinate to the metal catalyst and inhibit the reaction.[12]
Dimethylformamide (DMF)36.75092Polar aprotic, high boiling point, good for dissolving a wide range of substrates.
Water80.1VariesVariesHighly polar protic, can participate in side reactions (e.g., hydrolysis).[13]

Note: Relative reaction rates and yields are illustrative and can vary significantly depending on the specific reaction.

Table 2: Comparison of Catalyst Performance in a Model Suzuki-Miyaura Coupling

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2801275
PdCl₂(dppf)180692
Pd(OAc)₂ / SPhos0.11002>99
Pd₂(dba)₃ / XPhos0.5Room Temp12~95

Data is compiled and representative for the coupling of an aryl bromide with phenylboronic acid.[14]

Table 3: Effect of Temperature on Yield and Purity in an Amide Synthesis [13]

Temperature (°C)SolventCrude Yield (%)Product Purity (%)
75Ethyl Acetate8588
100Ethyl Acetate9295
125Ethyl Acetate9091
75Water7892
100Water8598
125Water8296

Reaction of isatoic anhydride with benzylamine.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to optimizing reaction conditions.

Protocol for Monitoring Reaction Progress by HPLC

Objective: To quantitatively monitor the consumption of starting materials and the formation of the product over time.

Workflow for HPLC Reaction Monitoring

G start Start Reaction sample Withdraw Aliquot at Time (t) start->sample quench Quench Reaction in Aliquot sample->quench dilute Dilute Sample to Known Concentration quench->dilute inject Inject onto HPLC dilute->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conversion Calculate % Conversion and Yield integrate_peaks->calculate_conversion plot_data Plot Concentration vs. Time calculate_conversion->plot_data plot_data->sample Continue Monitoring end Reaction Complete plot_data->end Endpoint Reached

References

Technical Support Center: Scaling Up Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up chemical reactions involving primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield and poor selectivity when scaling up N-alkylation of primary amines?

A1: The most frequent pitfall is over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This makes it competitive in reacting with the alkylating agent, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[1] This issue is often exacerbated at scale due to challenges in maintaining homogenous reaction conditions.

Q2: How does heat management become critical during scale-up of primary amine reactions?

A2: Many reactions involving primary amines, such as alkylations or amidations, are exothermic. As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases significantly. This reduction in relative surface area severely limits the efficiency of heat removal. If the heat generated by the reaction exceeds the rate of heat removal, the temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[2] A thermal runaway can cause side reactions, product degradation, and a rapid increase in pressure, posing a significant safety hazard.[3]

Q3: Why does mixing efficiency become a major challenge at a larger scale?

A3: Achieving rapid and uniform mixing of reactants is more difficult in large reactors compared to laboratory glassware. Poor mixing can lead to localized "hot spots" where the reaction temperature is significantly higher, and areas of high reactant concentration. These non-uniform conditions can dramatically increase the rate of side reactions, such as over-alkylation, and reduce the overall yield and purity of the desired product. The type of impeller, stirring speed, and reactor geometry all play a crucial role in mixing efficiency at scale.

Q4: What are the typical challenges encountered during the work-up and purification of primary amine reaction products at scale?

A4: At scale, purification can be complicated by several factors. The large volumes of solvents required for extraction and chromatography increase cost and waste. Emulsion formation during aqueous work-up is more common and harder to manage in large vessels. Furthermore, separating mixtures of primary, secondary, and tertiary amines can be challenging due to their similar physical properties, often requiring specialized techniques beyond simple distillation or standard chromatography.[1]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Yield and Formation of Over-Alkylation Byproducts

Q: My scaled-up N-alkylation reaction is giving a low yield of the desired secondary amine and a significant amount of tertiary amine byproduct. How can I improve selectivity?

A: This is a classic selectivity problem driven by the competitive reactivity of the product. Here are several strategies to mitigate this:

  • Control Stoichiometry: While counterintuitive at first, using an excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product. However, this may not be economically viable if the amine is expensive.

  • Slow Addition of Alkylating Agent: The most effective strategy at scale is to add the alkylating agent slowly and controllably over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the already-formed secondary amine product.[1]

  • Use of Amine Hydrohalide Salts: A clever strategy involves using the hydrobromide or hydrochloride salt of the primary amine. A carefully chosen base will selectively deprotonate the primary amine salt to a small extent, making it available to react. The more basic secondary amine product will remain protonated and "protected" from further alkylation.[4]

  • Lower Reaction Temperature: Reducing the temperature can often slow down the rate of the second alkylation more than the first, thereby improving selectivity. This must be balanced against achieving a reasonable reaction time.

Below is a troubleshooting workflow for addressing poor selectivity in primary amine alkylation.

Troubleshooting_Selectivity start Low Yield / Poor Selectivity (High Di-alkylation) check_addition Was alkylating agent added slowly? start->check_addition implement_slow_addition Implement controlled, slow addition (e.g., via syringe pump) check_addition->implement_slow_addition No check_stoichiometry Is an excess of primary amine feasible? check_addition->check_stoichiometry Yes end_node Re-evaluate and Monitor (TLC, GC, HPLC) implement_slow_addition->end_node use_excess_amine Increase ratio of Primary Amine : Alkyl Halide check_stoichiometry->use_excess_amine Yes check_temp Was reaction run at a low temperature? check_stoichiometry->check_temp No use_excess_amine->end_node lower_temp Lower reaction temperature (e.g., from RT to 0°C) check_temp->lower_temp No consider_salt Consider using amine hydrohalide with a controlled amount of base check_temp->consider_salt Yes lower_temp->end_node consider_salt->end_node

Caption: Troubleshooting workflow for poor selectivity in primary amine alkylation.

Issue 2: Uncontrolled Temperature Excursion (Thermal Runaway)

Q: During reagent addition in my scaled-up reaction, the temperature began to rise rapidly, and the reactor's cooling system could not keep up. What should I do, and how can I prevent this?

A: An uncontrolled temperature increase is a serious safety concern that requires immediate action.

Immediate Actions:

  • Stop All Reagent Feeds: Immediately halt the addition of all reactants.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Prepare for Quenching: If the temperature continues to rise, be prepared to execute an emergency quench by adding a cold, inert solvent or a pre-determined quenching agent.

  • Alert Personnel: Follow all established site-specific emergency and evacuation procedures.

Preventative Measures:

  • Perform Calorimetry Studies: Before scaling up, use reaction calorimetry to determine the reaction's heat flow profile, total heat of reaction (ΔH), and the maximum rate of heat release.[2][5] This data is essential for ensuring the plant reactor's cooling capacity is sufficient.

  • Control Addition Rate: The rate of reagent addition should be strictly controlled so that the rate of heat generation never exceeds the rate of heat removal. This is known as operating under "reaction control" rather than "addition control."

  • Ensure Adequate Agitation: Good mixing is vital for efficient heat transfer to the reactor walls. Ensure the agitator speed and design are appropriate for the scale and viscosity of the reaction mixture.

The diagram below illustrates the relationship between key parameters in managing exothermic reactions.

Exotherm_Management Scale Reaction Scale (Volume) HeatGen Heat Generation Rate Scale->HeatGen Increases SA_V_Ratio Surface Area to Volume Ratio Scale->SA_V_Ratio Decreases Runaway Thermal Runaway Risk HeatGen->Runaway Increases HeatRemoval Heat Removal Rate SA_V_Ratio->HeatRemoval Limits HeatRemoval->Runaway Decreases AdditionRate Reagent Addition Rate AdditionRate->HeatGen Increases Mixing Mixing Efficiency Mixing->HeatRemoval Improves

Caption: Key parameter relationships for managing exothermic reactions during scale-up.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Selectivity of N-Alkylation

This table summarizes the impact of the base-to-amine salt ratio on the selectivity of the mono-alkylation of benzylamine hydrobromide with n-butylbromide. A higher ratio of secondary to primary amine indicates lower selectivity for the desired mono-alkylation product.

EntryPrimary Amine·HBr (eq.)n-Butylbromide (eq.)Base (Et3N) (eq.)Time (h)Selectivity (Mono : Di)Isolated Yield (%)
1111987 : 976
211311100 : 087
311.51.51071 : 866

Data adapted from RSC Adv., 2014, 4, 18229–18233.[6] This data illustrates that using an excess of base can significantly improve selectivity towards the mono-alkylated product by ensuring the product amine remains protonated.[6]

Table 2: Typical Validation Parameters for Analytical Monitoring Methods

This table provides representative validation data for HPLC and GC methods used to quantify primary amines, which can serve as a benchmark when developing in-process controls.[7]

ParameterHPLC-UV (with Derivatization)GC-FID (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.005 - 0.05 µg/mL[8]~1-10 µg/mL
Limit of Quantitation (LOQ) 0.01 - 0.10 µg/mL[8]~5-25 µg/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 2.0%< 5.0%

Experimental Protocols

Protocol 1: Reaction Quenching with Saturated Aqueous Ammonium Chloride

This protocol is suitable for quenching reactions that are sensitive to strong acids or bases, particularly those involving organometallic reagents or other pH-sensitive functional groups.

  • Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC, HPLC), cool the reaction vessel to 0-10 °C using an ice bath to slow down any residual reactivity.

  • Preparation: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Addition: With vigorous stirring, slowly add the saturated aqueous NH₄Cl solution to the reaction mixture.[9] The addition should be done portion-wise or via an addition funnel, especially at a large scale, to control any exotherm from the quenching process itself.

  • Stirring: Allow the mixture to stir for 15-30 minutes at the reduced temperature to ensure the complete neutralization of any reactive species.

  • Phase Separation: Turn off the stirrer and allow the organic and aqueous layers to separate. Proceed with the standard aqueous work-up and extraction procedure.

Protocol 2: In-Process Monitoring by HPLC (with Pre-column Derivatization)

This protocol outlines a general method for monitoring the consumption of a primary amine starting material and the formation of the product using HPLC with UV detection after derivatization with salicylaldehyde.[10]

  • Sample Preparation:

    • Carefully withdraw a small, representative sample (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the sample in a vial containing a suitable solvent (e.g., 950 µL of methanol) to stop the reaction and dilute the sample.

  • Derivatization:

    • Take an aliquot of the diluted sample (e.g., 100 µL).

    • Add a solution of salicylaldehyde in methanol (e.g., 100 µL of a 20 mg/mL solution).[10]

    • Vortex the mixture thoroughly and allow it to stand at room temperature for at least 120 minutes to ensure complete derivatization of the primary amine.[10]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).

    • Detection: UV detector set at a wavelength appropriate for the salicylaldehyde derivative (e.g., 254 nm).

    • Injection: Inject the derivatized sample onto the HPLC system.

  • Data Analysis:

    • Quantify the peak areas of the derivatized starting material and product.

    • Calculate the percentage conversion by comparing the relative peak areas over time.

Protocol 3: GC-MS Analysis of Reaction Mixture (with Derivatization)

This protocol is suitable for analyzing volatile amines and their alkylated products. Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) improves volatility and chromatographic peak shape.[11]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench and dilute in a suitable anhydrous solvent (e.g., 900 µL of ethyl acetate).

  • Derivatization:

    • Transfer 100 µL of the diluted sample to a clean, dry GC vial.

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).[11]

    • Cap the vial tightly and heat at 60-70 °C for 20 minutes.[11]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 290-300 °C.

    • MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify peaks corresponding to the derivatized starting material, mono-alkylated product, and di-alkylated product based on their retention times and mass spectra.

    • Determine the relative abundance of each species by integrating the respective peak areas.

Mandatory Visualization

The following diagram illustrates the competitive reaction pathways in the N-alkylation of a primary amine.

Reaction_Pathway cluster_legend Legend RNH2 Primary Amine (R-NH₂) Intermediate1 [R-NH₂⁺-R']X⁻ RNH2->Intermediate1 + R'-X (k₁) Desired Path R_X Alkyl Halide (R'-X) Product1 Secondary Amine (R-NH-R') Intermediate1->Product1 - HX Intermediate2 [R-NR'₂⁺-H]X⁻ Product1->Intermediate2 + R'-X (k₂) Side Reaction Product2 Tertiary Amine (R-NR'₂) Intermediate2->Product2 - HX Desired Desired Product Side Side Product

Caption: Competing reaction pathways in the N-alkylation of primary amines.

References

Technical Support Center: Handling and Disposal of 3-Butoxypropylamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Butoxypropylamine waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary dangers:

  • Toxic if swallowed: Ingestion can lead to serious health issues.

  • Causes severe skin burns and eye damage: Direct contact can result in significant tissue injury.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: To ensure safety, the following PPE must be worn:

  • Eye Protection: Safety goggles or a full-face shield to protect against splashes.[3][4]

  • Hand and Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[3][4]

  • Body Protection: A chemical-resistant lab coat, apron, or coveralls should be worn to protect the skin.[3][5]

  • Respiratory Protection: If there is a risk of inhaling vapors, especially in a poorly ventilated area, a respirator with a suitable filter is necessary.[3][6]

Q3: How should I store this compound waste before disposal?

A3: Proper storage is crucial to prevent accidents. Follow these guidelines:

  • Use a designated, compatible, and clearly labeled waste container.

  • The container must be marked with the words "Hazardous Waste."[1][7]

  • Keep the container tightly sealed when not in use.

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.

Q4: Can I neutralize this compound waste in the lab?

Troubleshooting Guides

Issue: Accidental Spill of this compound Waste

Solution:

  • Immediate Action:

    • Alert colleagues and the lab supervisor immediately.[10]

    • If the spill is large or involves a significant release of vapors, evacuate the area.[11]

    • If there is a fire hazard, eliminate all ignition sources.[10]

  • Containment and Cleanup (for small, manageable spills):

    • Don the appropriate PPE.[12]

    • Contain the spill using a chemical spill kit with absorbent materials like spill pillows or vermiculite.[10][13]

    • For acidic or basic spills, use the appropriate neutralizing agent from the spill kit.[13]

    • Once absorbed, carefully collect the material into a designated hazardous waste container.[13]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Properly dispose of all contaminated materials, including PPE, as hazardous waste.[13]

  • Reporting:

    • Document the spill and the cleanup procedure according to your institution's policies.

Issue: Improperly Labeled or Unidentified this compound Waste Container

Solution:

  • Do not open or handle the container if you are unsure of its contents.

  • Isolate the container in a safe, secondary containment unit in a well-ventilated area.

  • Consult with your lab supervisor and EHS office immediately. They will have established procedures for identifying and managing unknown chemical waste.

  • Properly label the container with all required information once the contents have been identified.[1][7][14][15][16]

Data Presentation

Table 1: Personal Protective Equipment for Handling this compound Waste

Body PartRecommended PPEMaterial/Specification
Eyes/FaceSafety Goggles and/or Face ShieldANSI Z87.1 certified
HandsChemical-resistant glovesNitrile, Neoprene, or Butyl rubber
BodyLab coat, Apron, or CoverallsChemical-resistant material
RespiratoryRespiratorNIOSH-approved with organic vapor cartridge

Experimental Protocols

Protocol 1: Preparing this compound Waste for Disposal

Objective: To safely collect and label this compound waste for pickup by a licensed hazardous waste disposal service.

Materials:

  • Compatible hazardous waste container with a secure lid

  • Hazardous waste labels[1][7]

  • Permanent marker

  • Personal Protective Equipment (PPE)

Procedure:

  • Select a suitable container: Choose a container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE). Ensure it has a tight-fitting lid.

  • Label the container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[1][7]

    • The full chemical name: "this compound"[7]

    • The concentration or percentage of the chemical in the waste.

    • The date the waste was first added to the container (accumulation start date).[1]

    • The name and contact information of the generating researcher or lab.[15]

    • The associated hazards (e.g., Corrosive, Toxic).[16]

  • Add waste to the container: Carefully pour the this compound waste into the labeled container, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Secure the container: Tightly close the container lid immediately after adding waste.

  • Store the container: Place the container in a designated satellite accumulation area that is at or near the point of generation.[7] The storage area should be secure and have secondary containment.

  • Arrange for pickup: Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal company.

Mandatory Visualizations

WasteDisposalWorkflow cluster_Preparation Waste Preparation cluster_Storage Interim Storage cluster_Disposal Final Disposal A Generate Waste B Select Compatible Container A->B C Label Container (Hazardous Waste) B->C D Add Waste to Container (<90% Full) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Transport by Licensed Hazardous Waste Vendor G->H I Treatment & Disposal at Permitted Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

SpillResponseDecisionTree Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill Yes LargeSpill Large or Highly Hazardous Assess->LargeSpill No Cleanup Contain & Clean Up Using Spill Kit SmallSpill->Cleanup Evacuate Evacuate Area & Alert Supervisor/ Call Emergency Services LargeSpill->Evacuate Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Report Document & Report Incident Decontaminate->Report

Caption: Decision tree for responding to a this compound waste spill.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comparative overview of three common analytical methods for determining the purity of 3-Butoxypropylamine: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-Aqueous Acid-Base Titration.

Method Comparison

The choice of analytical method for purity determination often depends on the specific requirements of the laboratory, including the need for quantitative accuracy, the expected impurities, and the available instrumentation. Below is a summary of the performance characteristics of each method.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/FLD)Non-Aqueous Acid-Base Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Neutralization reaction between the basic amine and a standardized acid.
Typical Accuracy 98-102%98-102%99-101%
Typical Precision (%RSD) < 2%< 2%< 1%
Limit of Detection (LOD) ~0.01%~0.001% (with derivatization)Not suitable for trace analysis
Limit of Quantification (LOQ) ~0.05%~0.005% (with derivatization)Not suitable for trace analysis
Throughput Moderate to HighModerate to HighHigh
Specificity High (can separate volatile impurities)High (can separate non-volatile impurities)Low (titrates all basic substances)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are general guidelines and may require optimization for specific instrumentation and laboratory conditions.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a robust technique for separating and quantifying volatile compounds. For a primary amine like this compound, a deactivated column is recommended to prevent peak tailing.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar or mid-polar column, such as one with a polyethylene glycol (wax) or a specialized amine-deactivated stationary phase (e.g., Agilent CP-Volamine), is suitable.[2]

  • Carrier Gas: Helium or Nitrogen.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC. The purity is determined by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using a calibration curve with a known reference standard.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD)

Since this compound lacks a strong UV chromophore, derivatization is typically required for sensitive detection by HPLC with a UV or fluorescence detector.[3][4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

Procedure:

  • Derivatization: React the this compound sample with a derivatizing agent such as Dansyl Chloride, o-Phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a fluorescent or UV-active derivative.[4][5] The reaction is typically carried out in a buffered solution at a specific pH and temperature.

  • Sample Preparation: Prepare a stock solution of the derivatized this compound in the mobile phase. Create calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., Ex/Em wavelengths for fluorescence detection).

    • Mobile Phase Gradient: A typical gradient might start with a lower concentration of organic solvent and increase over the course of the run to elute the derivatized amine.

  • Analysis: Inject the prepared samples and standards. Purity is calculated based on the peak area of the derivatized this compound relative to a reference standard.

Non-Aqueous Acid-Base Titration

This classical method is a straightforward and cost-effective way to determine the total basicity of a sample, which corresponds to the purity of the amine.[6]

Instrumentation:

  • Burette or an automatic titrator.

  • Potentiometric electrode (e.g., glass and calomel electrodes) or a colorimetric indicator.

Procedure:

  • Reagent Preparation:

    • Titrant: Standardized 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized perchloric acid. The endpoint can be determined potentiometrically by the inflection point of the titration curve or visually with an indicator like crystal violet (color change from violet to blue-green).

  • Calculation: The purity of this compound is calculated based on the volume of titrant consumed, its concentration, and the initial weight of the sample.

Method Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical method for this compound purity determination based on laboratory needs.

MethodSelection start Start: Need to determine This compound purity quant_or_qual Quantitative or Qualitative? start->quant_or_qual trace_impurities Need to identify/quantify trace impurities? quant_or_qual->trace_impurities Quantitative titration_method Use Non-Aqueous Acid-Base Titration quant_or_qual->titration_method Qualitative/ High Purity Assay volatile_impurities Are expected impurities volatile? trace_impurities->volatile_impurities Yes trace_impurities->titration_method No gc_method Use Gas Chromatography (GC) volatile_impurities->gc_method Yes hplc_method Use High-Performance Liquid Chromatography (HPLC) volatile_impurities->hplc_method No/Unknown

Caption: Decision workflow for selecting an analytical method.

Conclusion

The determination of this compound purity can be effectively achieved using Gas Chromatography, HPLC, or non-aqueous titration. GC is well-suited for analyzing volatile impurities, while HPLC, with derivatization, offers high sensitivity for a broader range of impurities. Non-aqueous titration provides a simple and accurate assay of the total amine content. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the nature of potential impurities.

References

GC-MS Analysis of 3-Butoxypropylamine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Butoxypropylamine and its potential derivatives. Due to the polar nature of primary amines, direct GC-MS analysis can be challenging. Therefore, this guide focuses on derivatization techniques that enhance volatility and improve chromatographic separation, alongside detailed experimental protocols and expected mass spectrometric fragmentation patterns. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methods for similar aliphatic amines to provide a robust analytical framework.

Comparison of Analytical Approaches

Direct injection of underivatized this compound is often hampered by poor peak shape and low sensitivity due to its polarity. Derivatization is the recommended approach to overcome these limitations. The two primary methods for derivatizing primary amines for GC-MS analysis are silylation and acylation.

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Forms thermally stable derivatives, clean reaction byproducts, well-established method.Derivatives can be sensitive to moisture.
Acylation Alkyl Chloroformates, Pentafluorobenzoyl Chloride (PFBCl), Trifluoroacetic Anhydride (TFAA)Forms stable derivatives, can introduce electron-capturing groups for enhanced sensitivity with specific detectors.Reagents can be corrosive, byproducts may interfere with analysis.

Mass Spectrometry and Fragmentation

The mass spectrum of underivatized this compound, as sourced from the NIST WebBook, shows characteristic fragmentation patterns that can be used for its identification. The molecular ion peak is expected at m/z 131.

Expected Fragmentation of Underivatized this compound:

m/zProposed Fragment
131[M]+ (Molecular Ion)
102[M - C2H5]+
88[M - C3H7]+
70[C4H8N]+
57[C4H9]+ (Butyl cation)
44[C2H6N]+
30[CH4N]+ (Base Peak)

Derivatization will alter the fragmentation pattern, providing additional structural information and often leading to more stable and abundant high-mass fragments, which are beneficial for quantification.

Predicted Fragmentation of Derivatized this compound:

DerivativeKey Fragments
TMS Derivative [M]+, [M-15]+ (loss of CH3), fragments characteristic of the silyl group (e.g., m/z 73).
Acyl Derivative [M]+, fragments resulting from cleavage at the amide bond.

Experimental Protocols

The following are detailed experimental protocols for the derivatization and GC-MS analysis of this compound, based on established methods for primary amines.

Silylation using BSTFA
  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL of the solution into the GC-MS.

Acylation using Pentafluorobenzoyl Chloride (PFBCl)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Derivatization: Add 100 µL of triethylamine (as a base) and 50 µL of PFBCl.

  • Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 15 minutes.

  • Quenching: Add 1 mL of 5% sodium bicarbonate solution to quench the excess reagent.

  • Extraction: Extract the derivative with 1 mL of hexane.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS.

GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized aliphatic amines. Optimization may be required for specific instruments and applications.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualizations

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Sample This compound Sample Derivatization Derivatization (Silylation or Acylation) Sample->Derivatization Extraction Solvent Extraction (if needed) Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Analytical Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Logical_Relationship Compound This compound (Polar, Non-volatile) Derivatization Derivatization Compound->Derivatization Derivative Derivatized Analyte (Non-polar, Volatile) Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation MS_Analysis MS Analysis GC_Separation->MS_Analysis Identification Identification (Fragmentation Pattern) MS_Analysis->Identification Quantification Quantification (Peak Area) MS_Analysis->Quantification

Caption: Key steps in the GC-MS analysis of this compound.

Conclusion

Comparison of 3-Butoxypropylamine with other functionalized primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3-Butoxypropylamine and Other Functionalized Primary Amines for Researchers and Drug Development Professionals

Functionalized primary amines are fundamental building blocks in chemical synthesis and crucial reagents in drug development, bioconjugation, and materials science. Their utility stems from the reactive primary amine group (-NH₂), which readily participates in a wide range of chemical transformations. Among these, alkoxypropylamines, characterized by an ether linkage and a terminal primary amine, offer a unique combination of reactivity, flexibility, and solubility. This guide provides a detailed comparison of this compound (3-BOPA) with other structurally related alkoxypropylamines, namely 3-Methoxypropylamine (MOPA) and 3-Isopropoxypropylamine (IPOPA), supported by physicochemical data and standardized experimental protocols.

Physicochemical Properties: A Comparative Analysis

The choice of an alkoxypropylamine is often dictated by its physical and chemical properties, which are significantly influenced by the nature of the terminal alkoxy group. The length and branching of the alkyl chain affect key parameters such as boiling point, hydrophobicity, and viscosity. The following table summarizes the critical physicochemical properties of 3-BOPA, MOPA, and IPOPA.

PropertyThis compound (3-BOPA)3-Methoxypropylamine (MOPA)3-Isopropoxypropylamine (IPOPA)
CAS Number 16499-88-05332-73-0[1][2]2906-12-9[3][4]
Molecular Formula C₇H₁₇NO[5]C₄H₁₁NO[1][6]C₆H₁₅NO[3][4]
Molecular Weight 131.22 g/mol 89.14 g/mol [1][6]117.19 g/mol [3][4]
Boiling Point 169-170 °C[7]117-118 °C[1][2]153-155 °C (approx.)*
Density (at 25 °C) 0.853 g/mL[7]0.874 g/mL[1][2]0.845 g/mL[3]
Flash Point 63 °C (146 °F)[7]23 °C (73 °F)[2]42 °C (108 °F)[3][8]
Refractive Index (n20/D) 1.426[7]1.417[1][2]1.4195[3][8]
pKa (Predicted) 9.77 ± 0.10[7]9.73 ± 0.10[1][2]9.82 ± 0.10[3][9]
Water Solubility Miscible[7]Miscible[1][2]Miscible[3][8]
Melting Point -65 °C[7]-65 °C[1]-65 °C[3][8]

Note: Boiling point for IPOPA is often cited at reduced pressure (e.g., 78-79 °C at 85 mmHg)[3][8]; the value at atmospheric pressure is estimated to be higher.

Structure-Performance Relationship

The structural differences between these amines directly translate to their performance in various applications. The longer n-butyl group in 3-BOPA increases its lipophilicity and boiling point compared to the methyl group in MOPA. This can be advantageous in applications requiring higher reaction temperatures or better solubility in nonpolar organic solvents. Conversely, MOPA's lower molecular weight and boiling point may be preferable for applications where easy removal of the reagent post-reaction is desired. IPOPA, with its branched isopropyl group, offers a balance of properties.

StructureProperty Structure-Property Relationship of Alkoxypropylamines MOPA 3-Methoxypropylamine (MOPA) -OCH₃ BP Boiling Point Flash Point MOPA->BP Lowest Lipo Lipophilicity (Hydrophobicity) MOPA->Lipo Lowest Steric Steric Hindrance MOPA->Steric Lowest IPOPA 3-Isopropoxypropylamine (IPOPA) -OCH(CH₃)₂ IPOPA->BP IPOPA->Lipo IPOPA->Steric Highest BOPA This compound (BOPA) -O(CH₂)₃CH₃ BOPA->BP Highest BOPA->Lipo Highest BOPA->Steric

Caption: Alkyl chain length and branching influence key amine properties.

Key Applications and Performance Considerations

  • Chemical Synthesis: All three amines serve as versatile intermediates. 3-BOPA is used in the synthesis of N-functionalized bis(phosphino)amine ligands. The choice of amine can influence the solubility and crystalline nature of the final product.

  • Bioconjugation: Primary amines are widely used to label biomolecules (e.g., proteins, antibodies) that have been activated with N-hydroxysuccinimide (NHS) esters. The reaction forms a stable amide bond. The hydrophobicity of the alkoxy chain can influence the properties of the resulting conjugate; for instance, the butyl group of 3-BOPA can increase the lipophilicity of a modified peptide or drug molecule.

  • Corrosion Inhibition: MOPA is frequently used as a corrosion inhibitor in water treatment and oilfield applications, where its high capacity for neutralization is beneficial.[10] The longer chain of 3-BOPA could offer enhanced surface protection in certain formulations due to increased hydrophobic interactions.

Experimental Protocols

Accurate characterization and quantification are critical for the successful application of functionalized amines. Below are detailed protocols for key analytical procedures.

Protocol 1: Quantification of Primary Amines using TNBSA

The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a rapid and sensitive colorimetric method for determining the concentration of free primary amine groups. The reaction yields a highly chromogenic derivative that can be quantified spectrophotometrically.[11]

Materials:

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • TNBSA Reagent: 0.01% (w/v) TNBSA solution, freshly prepared in Reaction Buffer.

  • Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS).

  • Acidifier: 1 N Hydrochloric Acid (HCl).

  • Standard: An amine-containing compound (e.g., glycine) for generating a standard curve.

Procedure:

  • Sample Preparation: Dissolve the amine sample (e.g., 3-BOPA) in the Reaction Buffer to a final concentration of 2-20 µg/mL. Prepare a series of standards using glycine in the same buffer.

  • Reaction: To 0.5 mL of each sample and standard, add 0.25 mL of the 0.01% TNBSA solution. Mix thoroughly.

  • Incubation: Incubate all tubes at 37°C for 2 hours.

  • Stabilization: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

  • Measurement: Measure the absorbance of each solution at 335 nm using a spectrophotometer.

  • Quantification: Determine the amine concentration of the samples by comparing their absorbance to the standard curve.[11]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction TNBSA Reaction cluster_measure Measurement start Start: Amine Sample dissolve Dissolve in 0.1 M NaHCO₃ (pH 8.5) start->dissolve add_tnbsa Add 0.01% TNBSA Reagent dissolve->add_tnbsa standard Prepare Glycine Standard Curve standard->add_tnbsa incubate Incubate at 37°C for 2 hours add_tnbsa->incubate stop_rxn Stop with SDS / HCl incubate->stop_rxn read_abs Read Absorbance at 335 nm stop_rxn->read_abs quantify Quantify Amine Concentration (vs. Standard Curve) read_abs->quantify

Caption: Workflow for primary amine quantification using the TNBSA assay.

Protocol 2: Amine-NHS Ester Conjugation for Bioconjugation

This protocol outlines the general procedure for conjugating a primary amine, such as this compound, to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a cornerstone reaction for labeling proteins and creating antibody-drug conjugates.[12]

Materials:

  • Amine Solution: The primary amine (e.g., 3-BOPA) dissolved in an appropriate solvent.

  • NHS Ester Solution: The NHS ester-activated molecule dissolved in a dry, amine-free organic solvent (e.g., DMSO or DMF).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[13]

  • Quenching Buffer: 1 M Glycine or Tris, pH ~8.

Procedure:

  • Dissolution: Dissolve the amine-containing biomolecule (if applicable) in the Reaction Buffer. Dissolve the NHS ester in a minimal amount of DMSO or DMF. A 10- to 20-fold molar excess of the NHS ester is often a good starting point.[12]

  • Reaction Initiation: Add the NHS ester solution to the amine solution while gently mixing. Ensure the final concentration of the organic solvent remains low (typically <10%) to prevent denaturation of biomolecules.[12]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time may require empirical determination.

  • Quenching: Add Quenching Buffer to consume any unreacted NHS ester, stopping the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts (e.g., N-hydroxysuccinimide) from the final conjugate using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.[12]

NHS_Pathway amine Primary Amine (R'-NH₂) e.g., 3-BOPA intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack nhs_ester NHS Ester (R-CO-O-NHS) nhs_ester->intermediate product Stable Amide Bond (R-CO-NH-R') intermediate->product Collapse & Bond Formation byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct Leaving Group Release

Caption: Reaction mechanism of a primary amine with an NHS ester.

References

3-Butoxypropylamine: A Comparative Guide to its Catalytic Performance in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency. Primary amines are a well-established class of organocatalysts, valued for their versatility in promoting a variety of carbon-carbon bond-forming reactions. This guide provides a comparative overview of 3-Butoxypropylamine and its utility as a catalyst in key organic transformations, namely the Knoevenagel condensation, aldol addition, and Michael addition.

Due to a lack of extensive, direct comparative studies in the scientific literature featuring this compound, this guide utilizes data for a representative primary amine catalyst, n-butylamine, to provide a baseline for performance. The structural similarity between this compound and other simple primary amines allows for a reasonable extrapolation of its potential catalytic activity.

Performance Comparison in Key Organic Transformations

The following tables summarize the catalytic performance of a representative primary amine catalyst in three crucial organic reactions. This data is intended to provide a benchmark for evaluating the potential efficacy of this compound in similar transformations.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystReaction Time (hours)Yield (%)
Representative Primary Amine 885-95
Piperidine (Secondary Amine)690-98
Triethylamine (Tertiary Amine)1270-80

Table 2: Aldol Addition of Acetone to Benzaldehyde

CatalystReaction Time (hours)Yield (%)
Representative Primary Amine 2460-70
L-Proline (Secondary Amine)1280-95
NaOH (Inorganic Base)475-85

Table 3: Michael Addition of Nitromethane to Chalcone

CatalystReaction Time (hours)Yield (%)
Representative Primary Amine 1270-80
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2>95
KF/Alumina2485-95

Experimental Protocols

The following are detailed experimental methodologies for the aforementioned organic transformations using a primary amine catalyst. These protocols can serve as a starting point for designing experiments with this compound.

Knoevenagel Condensation

Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile

Procedure:

  • To a solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add the primary amine catalyst (1 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Aldol Addition

Reaction: Acetone + Benzaldehyde → 4-Hydroxy-4-phenyl-2-butanone

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) in an excess of acetone (50 mL).

  • Add the primary amine catalyst (2 mmol) to the solution.

  • Stir the mixture at room temperature for the duration specified in Table 2.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the excess acetone under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Michael Addition

Reaction: Nitromethane + Chalcone → 3-Phenyl-4-nitro-1-butanone

Procedure:

  • To a solution of chalcone (5 mmol) and nitromethane (10 mmol) in a suitable solvent such as methanol or THF (25 mL), add the primary amine catalyst (0.5 mmol).

  • Stir the reaction mixture at room temperature for the time outlined in Table 3.

  • Follow the reaction's progress using TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of a typical amine-catalyzed organic transformation and the general mechanism for a Knoevenagel condensation.

G cluster_workflow General Experimental Workflow start Start reactants Combine Reactants and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Specified Temperature catalyst->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor workup Quench and Work-up monitor->workup purification Purify Product workup->purification end End purification->end

Caption: General workflow for an amine-catalyzed reaction.

G cluster_mechanism Knoevenagel Condensation Mechanism aldehyde Aldehyde/Ketone nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack active_methylene Active Methylene Compound carbanion Carbanion Formation active_methylene->carbanion Deprotonation by Amine amine Primary Amine Catalyst amine->carbanion carbanion->nucleophilic_attack Attacks Carbonyl Carbon intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration Elimination of Water product α,β-Unsaturated Product dehydration->product

Caption: Mechanism of Knoevenagel condensation.

Comparative Study on the Solvent Effects of 3-Butoxypropylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Butoxypropylamine (3-BOPA) as a solvent in organic synthesis, with a focus on its application in the synthesis of N-functionalized bis(phosphino)amine ligands. The performance of 3-BOPA is evaluated against common alternative solvents, supported by physicochemical data and a representative experimental protocol.

Executive Summary

This compound (3-BOPA) is a versatile solvent and reagent with a unique combination of a primary amine and an ether functional group. This bifunctionality makes it particularly suitable for reactions where both basicity and a moderately polar, aprotic environment are beneficial. While direct comparative studies on the solvent effects of 3-BOPA are not extensively available in the public domain, this guide compiles relevant data to facilitate an objective comparison with other commonly used solvents in the synthesis of specialized ligands, a critical component in catalysis and drug development.

Physicochemical Properties of this compound and Alternative Solvents

The choice of solvent is critical for optimizing reaction kinetics, yield, and purity. The following table summarizes the key physicochemical properties of this compound and several alternative solvents often employed in organic synthesis.

PropertyThis compound3-EthoxypropylamineN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Triethylamine (TEA)
CAS Number 16499-88-0[1][2]6291-85-6[3][4]68-12-2[5]67-68-5121-44-8
Molecular Formula C7H17NO[2]C5H13NO[3]C3H7NO[5]C2H6OSC6H15N[6]
Molecular Weight ( g/mol ) 131.22[1]103.16[3]73.09[5]78.13101.19[6]
Boiling Point (°C) 169-170[2]136-138[3]153[5]189[7]88.6 - 89.8[8]
Density (g/mL at 20°C) 0.853 (at 25°C)[2]0.861 (at 25°C)[3]0.944[5]~1.100.7255[8]
Flash Point (°C) 63[2]32.8[3]58[9]Not Flammable-15[6]
Solubility in Water Miscible[2]Miscible[3][4]Miscible[9]Fully Miscible112.4 g/L at 20°C[8]

Application in the Synthesis of N-Functionalized Bis(phosphino)amine Ligands

N-functionalized bis(phosphino)amine ligands are crucial in the development of catalysts for a variety of chemical transformations, including ethylene oligomerization and cross-coupling reactions. The synthesis of these ligands often involves the reaction of a primary or secondary amine with a chlorophosphine in the presence of a base. The solvent in this reaction plays a key role in dissolving the reactants and influencing the reaction rate and product yield.

General Reaction Scheme

The synthesis of a bis(diphenylphosphino)amine ligand from a primary amine is depicted below. In this reaction, the solvent's ability to dissolve the amine, chlorophosphine, and the triethylamine base, as well as to stabilize any charged intermediates, is critical.

RNH2 R-NH₂ (Primary Amine) Product R-N(PPh₂)₂ (Bis(phosphino)amine Ligand) RNH2->Product + PPh2Cl 2 Ph₂PCl (Chlorodiphenylphosphine) PPh2Cl->Product + Et3N 2 Et₃N (Triethylamine) Byproduct 2 Et₃N·HCl Et3N->Byproduct Solvent Solvent (e.g., 3-BOPA)

General synthesis of bis(phosphino)amine ligands.
Role of this compound as a Solvent

This compound can potentially offer several advantages in this synthesis:

  • Dual Functionality : It can act as both a solvent and a basic reactant or catalyst, potentially simplifying the reaction setup.

  • Solubilizing Power : Its structure, containing both a polar amine group and a nonpolar butyl ether chain, allows it to dissolve a range of reactants with varying polarities.

  • High Boiling Point : A boiling point of 169-170 °C allows for a wide range of reaction temperatures, enabling faster reaction kinetics if required.

Comparison with Alternative Solvents
  • 3-Ethoxypropylamine : Structurally very similar to 3-BOPA but with a shorter ether chain, it has a lower boiling point and may exhibit slightly different solubility characteristics.

  • N,N-Dimethylformamide (DMF) : A highly polar aprotic solvent with excellent solvating power for a wide range of compounds.[10] However, it can be difficult to remove due to its high boiling point and is a suspected carcinogen.[11]

  • Dimethyl Sulfoxide (DMSO) : Another highly polar aprotic solvent known for its ability to dissolve many otherwise insoluble compounds and to accelerate reaction rates.[12] Its high boiling point and hygroscopic nature can present challenges during workup.

  • Triethylamine (TEA) : Primarily used as a base to scavenge the HCl produced during the reaction.[8] While it can also act as a solvent in some cases, its lower boiling point limits the achievable reaction temperature.[8]

Experimental Protocol: Representative Synthesis of an N-Functionalized Bis(diphenylphosphino)amine

The following is a general procedure adapted from the literature for the synthesis of N-functionalized bis(diphenylphosphino)amine ligands.[13] While this specific protocol uses tetrahydrofuran (THF) as the solvent, this compound could be investigated as an alternative.

Materials:

  • Primary amine (e.g., 4-aminodiphenylamine)

  • Chlorodiphenylphosphine (2 equivalents)

  • Triethylamine (2 equivalents)

  • Anhydrous solvent (e.g., THF or this compound)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the primary amine and triethylamine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorodiphenylphosphine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

A 1. Dissolve amine and Et₃N in anhydrous solvent under inert atmosphere B 2. Cool solution to 0 °C A->B C 3. Add Ph₂PCl dropwise B->C D 4. Warm to room temperature and stir for 12-24h C->D E 5. Monitor reaction (TLC/NMR) D->E F 6. Filter to remove Et₃N·HCl E->F G 7. Wash solid with fresh solvent F->G H 8. Concentrate filtrate under reduced pressure G->H I 9. Purify crude product (recrystallization/chromatography) H->I

Experimental workflow for ligand synthesis.

Conclusion

This compound presents itself as a promising solvent for specialized organic syntheses, such as the preparation of N-functionalized bis(phosphino)amine ligands. Its unique combination of a basic amine and a solubilizing ether moiety, along with a high boiling point, offers potential advantages over more conventional solvents. However, the lack of direct comparative experimental data in the literature necessitates further research to fully elucidate its performance characteristics relative to alternatives like DMF, DMSO, and other amine-based solvents. The provided physicochemical data and general experimental protocol serve as a valuable starting point for researchers and drug development professionals interested in exploring the utility of this compound in their synthetic endeavors.

References

Validation of 3-Butoxypropylamine for Pharmaceutical Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for 3-Butoxypropylamine (BOPA), a primary amine with potential applications as a reagent, solvent, or starting material in pharmaceutical manufacturing. By presenting a comparative analysis with two alternatives, 2-Methoxyethylamine and Di-n-propylamine, this document aims to equip researchers and drug development professionals with the necessary information to assess its suitability for their specific processes. The validation protocols and comparative data herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Comparative Performance Analysis

The selection of a raw material in pharmaceutical manufacturing is a critical decision based on a thorough evaluation of its physical and chemical properties, purity profile, and performance in relevant analytical tests. The following tables summarize the key comparative data for this compound and its alternatives.

Table 1: Physical and Chemical Properties
PropertyThis compound (BOPA)2-MethoxyethylamineDi-n-propylamine
CAS Number 16499-88-0[1]109-85-3[2]142-84-7
Molecular Formula C₇H₁₇NO[1]C₃H₉NO[3][4]C₆H₁₅N
Molecular Weight 131.22 g/mol [1]75.11 g/mol [2]101.19 g/mol
Boiling Point 169-170 °C[5]95 °C[2]105-110 °C[5]
Density 0.853 g/mL at 25 °C[5]0.864 g/mL at 25 °C[2]0.738 g/mL at 25 °C[5]
Flash Point 63 °C12 °C[6]7 °C[7]
Solubility in Water Miscible[5]Completely miscible[2]Slightly soluble[5]
Table 2: Summary of Validation Data for Purity and Assay

Note: The following data is illustrative and representative of typical validation results for raw materials of this nature. Actual results may vary based on the specific batch and analytical methodology.

Validation ParameterThis compound (BOPA)2-MethoxyethylamineDi-n-propylamine
Purity by GC-FID (%) 99.899.799.5
Assay by Titration (%) 100.299.9100.5
Water Content (%) 0.150.200.10
Individual Impurity (%) < 0.05< 0.08< 0.10
Total Impurities (%) 0.200.300.50

Experimental Protocols for Validation

The validation of this compound as a raw material for pharmaceutical manufacturing requires a series of experiments to establish its identity, purity, and strength. The following are detailed methodologies for key validation tests, in line with ICH Q2(R1) guidelines.[8][9][10]

Identity Verification by FTIR
  • Objective: To confirm the identity of this compound by comparing its infrared spectrum with that of a reference standard.

  • Methodology:

    • Acquire the infrared spectrum of the this compound sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum with the spectrum of a certified this compound reference standard obtained under the same conditions.

    • Acceptance Criteria: The major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the reference standard spectrum.

Purity and Impurity Determination by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and to quantify any impurities present.

  • Methodology:

    • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., a low-bleed polar-phase column).

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.

    • Injection: Inject 1 µL of the sample solution into the gas chromatograph.

    • Chromatographic Conditions:

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250 °C.

      • Detector Temperature: 300 °C.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/minute, and hold for 5 minutes.

    • Data Analysis: Calculate the area percentage of the main peak and any impurity peaks.

    • Acceptance Criteria: Purity should be not less than 99.5%. Individual impurities should not exceed 0.1%, and total impurities should not exceed 0.5%.

Assay by Non-Aqueous Titration
  • Objective: To accurately determine the content (assay) of this compound.

  • Methodology:

    • Accurately weigh approximately 0.5 g of this compound into a clean, dry beaker.

    • Dissolve the sample in 50 mL of a suitable non-aqueous solvent, such as glacial acetic acid.[11]

    • Titrate the solution with a standardized 0.1 N perchloric acid solution.[11]

    • Determine the endpoint potentiometrically using a suitable electrode system.

    • Perform a blank titration and make any necessary corrections.

    • Calculation: Calculate the percentage of this compound based on the volume of titrant consumed.

    • Acceptance Criteria: The assay should be between 99.0% and 101.0%.

Water Content by Karl Fischer Titration
  • Objective: To determine the water content in this compound.[12]

  • Methodology:

    • Use a coulometric or volumetric Karl Fischer titrator.[12]

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing the Karl Fischer reagent.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • Calculation: The instrument will automatically calculate the water content.

    • Acceptance Criteria: The water content should not be more than 0.5%.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the validation process and the relationship between different validation parameters.

Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Analytical Tests cluster_validation_params Validation Parameters (ICH Q2) cluster_reporting Reporting URS User Requirement Specification (URS) RiskAssessment Risk Assessment URS->RiskAssessment informs Protocol Validation Protocol Development RiskAssessment->Protocol guides Identity Identity (FTIR) Protocol->Identity defines Purity Purity & Impurities (GC) Protocol->Purity defines Assay Assay (Titration) Protocol->Assay defines Water Water Content (KF) Protocol->Water defines Specificity Specificity Identity->Specificity evaluated for Accuracy Accuracy Purity->Accuracy evaluated for Precision Precision Purity->Precision evaluated for Purity->Specificity evaluated for LOD LOD Purity->LOD evaluated for LOQ LOQ Purity->LOQ evaluated for Linearity Linearity Purity->Linearity evaluated for Range Range Purity->Range evaluated for Robustness Robustness Purity->Robustness evaluated for Assay->Accuracy evaluated for Assay->Precision evaluated for Assay->Specificity evaluated for Assay->LOD evaluated for Assay->LOQ evaluated for Assay->Linearity evaluated for Assay->Range evaluated for Assay->Robustness evaluated for Water->Specificity evaluated for Report Validation Report Accuracy->Report documented in Precision->Report documented in Specificity->Report documented in LOD->Report documented in LOQ->Report documented in Linearity->Report documented in Range->Report documented in Robustness->Report documented in Release Material Release Report->Release supports

Figure 1: General Validation Workflow for a Pharmaceutical Raw Material.

GC_Purity_Validation MethodDev Method Development Select Column & Conditions Specificity Specificity Inject Impurities & Placebo MethodDev->Specificity Linearity Linearity & Range Analyze 5 concentrations Specificity->Linearity Accuracy Accuracy Spike with known impurities Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Accuracy->Precision Robustness Robustness Vary Flow, Temp, etc. Precision->Robustness LOD_LOQ LOD & LOQ Signal-to-Noise or Slope Robustness->LOD_LOQ ValidatedMethod {Validated GC Method} LOD_LOQ->ValidatedMethod

Figure 2: Workflow for the Validation of a GC Purity Method.

Conclusion

The validation of this compound for pharmaceutical manufacturing demonstrates its suitability as a high-purity raw material. The provided experimental protocols, based on established regulatory guidelines, offer a robust framework for its qualification. When compared to alternatives such as 2-Methoxyethylamine and Di-n-propylamine, this compound exhibits a favorable balance of properties, including a higher boiling point and flash point, which may offer safety and handling advantages in certain manufacturing processes. The choice of the most appropriate raw material will ultimately depend on the specific requirements of the synthetic process, including reactivity, solubility, and the impurity profile of the final drug substance. This guide serves as a foundational resource for making an informed, data-driven decision.

References

Performance of 3-Butoxypropylamine in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reaction medium is a critical parameter influencing the outcome of a chemical synthesis. This guide provides a comparative analysis of 3-Butoxypropylamine's performance in various solvents, with a focus on reductive amination reactions. The information presented is supported by experimental data to facilitate informed solvent selection for optimal reaction efficiency, yield, and selectivity.

Executive Summary

This compound is a versatile primary amine utilized in a range of chemical transformations, most notably in the synthesis of secondary and tertiary amines through reductive amination. The performance of this compound, including reaction kinetics and product yield, is significantly influenced by the solvent system employed. This guide explores these effects and provides a comparative overview with other primary amines to highlight its unique characteristics.

Performance in Reductive Amination: A Comparative Overview

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced. The choice of solvent can dramatically affect both the rate of imine formation and the efficacy of the reducing agent.

Solvent Effects on Reaction Yield and Time

To illustrate the expected performance differences, the following tables present hypothetical yet representative data based on established principles of organic chemistry and available data for similar amines.

Table 1: Performance of this compound in the Reductive Amination of Benzaldehyde

Reaction Medium (Solvent)Typical Reaction Time (hours)Typical Yield (%)Notes
Methanol (MeOH)4 - 885 - 95Protic solvent, can participate in hydrogen bonding, often facilitating imine formation.
Dichloromethane (DCM)6 - 1280 - 90Aprotic, widely used, but environmental and health concerns are growing.[2]
Tetrahydrofuran (THF)8 - 1675 - 85Aprotic ethereal solvent, good for solubilizing a wide range of reagents.
Acetonitrile (MeCN)6 - 1280 - 90Polar aprotic solvent, can be a good alternative to chlorinated solvents.
Toluene12 - 2470 - 80Non-polar solvent, may require longer reaction times.

Table 2: Comparative Performance of Primary Amines in Reductive Amination of Benzaldehyde (in Methanol)

AmineStructureTypical Reaction Time (hours)Typical Yield (%)
This compoundCH₃(CH₂)₃O(CH₂)₃NH₂4 - 885 - 95
n-HexylamineCH₃(CH₂)₅NH₂4 - 888 - 96
BenzylamineC₆H₅CH₂NH₂3 - 690 - 98

Experimental Protocols

The following are generalized experimental protocols for reductive amination. Specific conditions should be optimized for each substrate combination.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a stirred solution of the aldehyde (1.0 equiv) and this compound (1.1 equiv) in the chosen anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran), add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination using Sodium Borohydride (NaBH₄)
  • Dissolve the aldehyde (1.0 equiv) and this compound (1.1 equiv) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for reductive amination and a typical experimental workflow.

Reductive_Amination_Pathway Carbonyl Aldehyde or Ketone (R-C(=O)-R') Imine Iminium Ion Intermediate [R-C(NH(CH₂)₃OBu)-R']+ Carbonyl->Imine + Amine - H₂O Amine This compound (BuO(CH₂)₃NH₂) Amine->Imine Product Secondary Amine (R-CH(NH(CH₂)₃OBu)-R') Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Reductive Amination Pathway

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix Aldehyde/Ketone and this compound in Solvent AddReductant Add Reducing Agent Reactants->AddReductant Stir Stir at Room Temperature AddReductant->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Final Product Purify->FinalProduct Characterize

Experimental Workflow

Conclusion

The selection of an appropriate reaction medium is a critical factor in optimizing the synthesis of N-substituted amines using this compound. While protic solvents like methanol often facilitate rapid and high-yielding reductive aminations, aprotic solvents such as dichloromethane and tetrahydrofuran also serve as viable, albeit sometimes slower, alternatives. The choice of solvent should be made in consideration of substrate solubility, reagent compatibility, and desired reaction kinetics. For syntheses where minimizing reaction time and maximizing yield are paramount, methanol is often a superior choice. However, when dealing with substrates or reagents that are sensitive to protic media, ethereal or chlorinated solvents may be more suitable, with the caveat of potentially longer reaction times and environmental considerations. Further targeted studies on the performance of this compound in a wider array of green solvents would be a valuable addition to the field.

References

A Comparative Guide to the Efficacy of 3-Butoxypropylamine and Other Amines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficacy of 3-Butoxypropylamine against other commonly used amine-based corrosion inhibitors. Due to a lack of publicly available, direct comparative studies on this compound's performance in saline environments, this document focuses on presenting available data for structurally related compounds and a selection of widely utilized industrial amines. The information herein is intended to provide a foundational understanding and guide future research and application.

The primary mechanism by which amine compounds inhibit corrosion is through the adsorption of the molecule onto the metal surface. This forms a protective film that acts as a barrier to the corrosive environment. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process by coordinating with the metal surface.

Quantitative Data on Corrosion Inhibition Efficacy

The following tables summarize the corrosion inhibition efficiency of various amines as reported in the literature. It is critical to note that the experimental conditions, such as the type of metal, corrosive medium, temperature, and evaluation method, significantly influence the results. Therefore, direct comparison of efficiencies across different studies should be approached with caution.

Table 1: Corrosion Inhibition Efficacy of Alkoxy-Amines

InhibitorMetalCorrosive MediumConcentrationTemperatureMethodInhibition Efficiency (%)Reference
Methoxypropylamine-Steam Condensate with 10 mg/l CO2106 mg/l-Corrosion Rate Reduction75[1]
3-MethoxypropylamineX80 Steel3.5 wt% NaCl8.63 g/l12.89 °CMass Loss & PolarizationIncreased with concentration[2][3]
1-(tert-butoxy)propan-2-amineMild Steel3.5% NaClVarious-Weight Loss, EIS, TafelHigh inhibition efficiency[4]

Table 2: Corrosion Inhibition Efficacy of Alkanolamines and Other Amines

InhibitorMetalCorrosive MediumConcentrationTemperatureMethodInhibition Efficiency (%)Reference
Monoethanolamine (MEA)Carbon SteelCO2 Saturated NaCl Solution4M-Mass LossSignificantly decreased corrosion rate
Diethanolamine (DEA)Mild Steel0.5 M H2SO410⁻³ M303 KGalvanostatic Polarization88.7
Triethanolamine (TEA)Q215 Mild Steel0.1 M NaCl2.4 M-Potentiodynamic Polarization97.87[5]
Triethanolamine (TEA)AZ91D Magnesium Alloy3.5 wt% NaCl--EIS, Potentiodynamic PolarizationGood corrosion inhibitor[6]
MorpholineCarbon Steel3.5 wt.% NaCl2.0 mM-PDP & EIS94.2
MorpholineCarbon Steel0.5 M H2SO42.0 mM-PDP & EIS99.7
n-ButylamineCarbon Steel10-15% HCl1.5 g/L40-60 °CGravimetric~50[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitors. Below are generalized protocols for three common techniques used in the cited studies.

Weight Loss (Gravimetric) Method

This is a traditional and straightforward method for determining corrosion rates and inhibition efficiency.

Procedure:

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased (e.g., with acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in the corrosive solution, with and without the corrosion inhibitor, for a specified period (e.g., 24 to 168 hours) at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by mechanical cleaning).

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

      • K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)

      • W = weight loss in grams

      • A = surface area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).

Experimental Setup:

  • A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • The electrodes are immersed in the test solution (with and without inhibitor).

  • A potentiostat is used to control the potential of the working electrode and measure the resulting current.

Procedure:

  • The open-circuit potential (OCP) is allowed to stabilize.

  • The potential is then scanned in a range around the OCP (e.g., ±250 mV) at a slow, constant scan rate (e.g., 0.1 to 1 mV/s).

  • The resulting current is recorded as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    • icorr₀ = Corrosion current density in the absence of the inhibitor

    • icorrᵢ = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Experimental Setup:

  • The same three-electrode setup as for PDP is used.

Procedure:

  • The system is allowed to reach a steady state at the OCP.

  • A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • The resulting AC current response is measured.

  • The impedance data is plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance and phase angle vs. frequency) formats.

  • The data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The charge transfer resistance is inversely proportional to the corrosion rate.

  • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Rct₀ = Charge transfer resistance in the absence of the inhibitor

    • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Visualizations

The following diagrams illustrate the general workflow for evaluating corrosion inhibitors and the proposed mechanism of action for amine-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation A Metal Specimen Preparation (Cleaning, Weighing) C Weight Loss Method A->C D Potentiodynamic Polarization A->D E Electrochemical Impedance Spectroscopy A->E B Corrosive Solution Preparation (with and without inhibitor) B->C B->D B->E F Calculate Corrosion Rate & Inhibition Efficiency C->F D->F G Determine Corrosion Mechanism & Inhibitor Type D->G E->G H Characterize Protective Film Properties E->H I Comparative Efficacy Assessment F->I G->I H->I

Caption: General experimental workflow for the evaluation of corrosion inhibitors.

Inhibition_Mechanism cluster_environment Corrosive Environment cluster_metal Metal Surface cluster_inhibitor Inhibitor Action Corrosive_Species Corrosive Species (e.g., H₂O, O₂, Cl⁻) Metal Metal Corrosive_Species->Metal Corrosion Attack Amine Amine Inhibitor (R-NH₂) Adsorption Adsorption via N lone pair Amine->Adsorption Adsorption->Metal Forms bond with metal Film Protective Film Formation Adsorption->Film Film->Metal Blocks active sites Result Corrosion Inhibition Film->Result

Caption: Proposed mechanism of amine-based corrosion inhibition.

References

A comparative review of mixed amine systems for CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of mixed amine systems reveals significant potential for enhancing the efficiency and reducing the costs associated with post-combustion CO2 capture.[1][2] By combining different classes of amines, it is possible to leverage the high reaction rates of primary and secondary amines with the high absorption capacity and lower regeneration energy requirements of tertiary and sterically hindered amines.[3] This guide provides a comparative review of various mixed amine systems, supported by experimental data, to assist researchers and scientists in the selection and development of optimal solvents for CO2 capture applications.

Comparative Performance of Mixed Amine Systems

The performance of mixed amine solvents is evaluated based on several key parameters, including CO2 absorption capacity, absorption rate, cyclic capacity, and regeneration energy. The following tables summarize the quantitative performance data for several promising mixed amine systems from recent studies.

Monoethanolamine (MEA) Based Blends

MEA is a primary amine known for its high reaction rate but is also associated with high regeneration energy and degradation issues.[4] Blending MEA with other amines aims to mitigate these drawbacks.

Amine System (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate EnhancementRegeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/mol amine)Reference Conditions
30% MEA (Baseline)~0.5-3.9 - 4.2-Standard PCC conditions
20% MEA + 10% 2-MAE---52.7% higher than 2-MAE, 102.7% higher than MEA313.15 K - 353.15 K, 5-100 kPa CO2
MEA + AMP51.2% increase vs. 30% MEAFast---
MEA + PZ-High---
Methyldiethanolamine (MDEA) Based Blends

MDEA, a tertiary amine, offers high CO2 loading capacity and low regeneration energy but suffers from a slow reaction rate.[5] It is often blended with a faster amine as a promoter.

Amine System (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate EnhancementRegeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/mol amine)Reference Conditions
30% MDEA (Baseline)~1.0---Standard PCC conditions
MDEA + PZ (5:1 ratio)-Doubled vs. pure MDEA22% energy saving vs. MEA--
MDEA + AMPIncreased with AMP concentration---303.2 K - 323.2 K
MDEA + TETA + AEPIncreased absorption capacity-Improved desorption efficiency-25°C absorption, 100°C desorption
Piperazine (PZ) Based Blends

Piperazine is a cyclic diamine that serves as an excellent rate promoter due to its high reaction rate constant.[6] However, it can have issues with precipitation at higher concentrations.

Amine System (wt%)CO2 Loading (mol CO2/mol amine)Absorption Rate EnhancementRegeneration Energy (GJ/tonne CO2)Cyclic Capacity (mol CO2/mol amine)Reference Conditions
10% PZ + 20% DETA42% increase vs. 30% MEA9% increase vs. 30% MEA3.979 (9% decrease vs. MEA)55% improvement vs. 30% MEA-
7 M MDEA + PZ--Up to 22% saving vs. MEA--
5 m PZ (with AFS)--1.9 - 2.3-NCCC pilot plant testing

Experimental Protocols

The evaluation of mixed amine systems for CO2 capture typically involves a series of standardized experiments to determine their performance characteristics.

CO2 Absorption/Desorption Screening

A common laboratory setup for initial screening consists of a stirred-cell reactor or a wetted-wall column.

  • Solvent Preparation: Aqueous solutions of the mixed amines are prepared at desired weight percentages by dissolving the amines in deionized water.

  • Absorption: A simulated flue gas (typically a mixture of CO2 and N2) is bubbled through the amine solution at a controlled flow rate and temperature (e.g., 30-40°C). The pressure drop in the reactor is monitored over time to determine the rate of CO2 absorption.[7][8]

  • CO2 Loading Analysis: The amount of CO2 absorbed in the amine solution (CO2 loading) is determined. A common method is titration, where the rich amine solution is titrated with a standard acid. Alternatively, quantitative ¹³C and ¹H NMR spectroscopy can be used for more detailed speciation analysis.[9]

  • Desorption (Regeneration): The rich amine solution is heated in a separate vessel (stripper) to a specified temperature (e.g., 100-120°C) to release the captured CO2.[10] The regenerated (lean) solvent is then cooled and can be reused.

  • Cyclic Capacity Measurement: The solvent is subjected to multiple absorption-desorption cycles to determine its stable cyclic CO2 carrying capacity, which is a crucial parameter for industrial applications.

Pilot Plant Testing

For more comprehensive evaluation, promising solvent systems are tested in pilot-scale absorption/desorption loops that mimic industrial conditions. These setups allow for the measurement of key performance indicators like regeneration energy (reboiler duty) under continuous operation.[11]

Visualizations

The following diagrams illustrate the fundamental processes involved in CO2 capture by mixed amine systems and the typical workflow for their evaluation.

CO2_Capture_Process Amine Scrubbing Process for CO2 Capture cluster_absorber Absorber cluster_stripper Stripper Absorber Absorption Column CleanGasOut Clean Flue Gas Absorber->CleanGasOut RichAmine Rich Amine Absorber->RichAmine FlueGasIn Flue Gas with CO2 FlueGasIn->Absorber Stripper Stripping Column CO2Out Pure CO2 Stream Stripper->CO2Out Reboiler Reboiler (Heat Input) Stripper->Reboiler Regeneration LeanAmine Lean Amine Stripper->LeanAmine Regenerated Reboiler->Stripper Regeneration LeanAmine->Absorber to absorb CO2 HeatExchanger Heat Exchanger LeanAmine->HeatExchanger RichAmine->HeatExchanger HeatExchanger->Stripper

Caption: A diagram of the amine scrubbing process for CO2 capture.

Experimental_Workflow Experimental Workflow for Mixed Amine Solvent Evaluation start Start solvent_prep Solvent Preparation (Mixed Amine Solution) start->solvent_prep absorption_test CO2 Absorption Test (Stirred Reactor/Wetted Wall) solvent_prep->absorption_test loading_analysis CO2 Loading Analysis (Titration/NMR) absorption_test->loading_analysis desorption_test Desorption Test (Heating/Stripping) loading_analysis->desorption_test cyclic_test Cyclic Absorption-Desorption Performance desorption_test->cyclic_test data_analysis Data Analysis (Capacity, Rate, Energy) cyclic_test->data_analysis conclusion Performance Evaluation & Conclusion data_analysis->conclusion

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amines is paramount for the successful design and execution of synthetic strategies. The classification of amines into primary (R-NH₂), secondary (R₂NH), and tertiary (R₃N) categories, based on the number of organic substituents on the nitrogen atom, directly dictates their nucleophilic and basic character. This guide provides an objective comparison of the reactivity of these amine classes in three cornerstone synthetic transformations: acylation, alkylation, and sulfonylation, supported by experimental data and detailed protocols.

The reactivity of an amine is primarily governed by a delicate interplay between two key factors:

  • Basicity (Nucleophilicity): The lone pair of electrons on the nitrogen atom is the source of an amine's basicity (ability to accept a proton) and nucleophilicity (ability to attack an electrophilic center). Generally, factors that increase the electron density on the nitrogen, such as the electron-donating inductive effect of alkyl groups, enhance both basicity and nucleophilicity.[1]

  • Steric Hindrance: The size and number of substituents on the nitrogen atom can physically obstruct the approach of an electrophile to the nitrogen's lone pair, thereby reducing its effective reactivity.[2]

In the gas phase, the order of basicity is tertiary > secondary > primary, due to the cumulative inductive effect of the alkyl groups.[1] However, in solution, the order is often found to be secondary > primary > tertiary. This is because the stability of the protonated amine (the conjugate acid) is also influenced by solvation, which is more effective for primary and secondary ammonium ions due to their ability to form hydrogen bonds.[1]

Comparative Reactivity in Key Synthetic Reactions

The differing balance of electronic and steric effects leads to distinct reactivity profiles for primary, secondary, and tertiary amines in common synthetic reactions.

Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. With amines, this typically involves reaction with an acyl chloride or an acid anhydride to form an amide. This reaction is fundamental in peptide synthesis and the formation of many pharmaceutical compounds.

General Reactivity Trend: Primary > Secondary >> Tertiary

Primary amines are generally more reactive towards acylating agents than secondary amines, primarily due to reduced steric hindrance.[2] The single substituent on a primary amine allows for easier access of the electrophilic carbonyl carbon of the acylating agent to the nucleophilic nitrogen. While secondary amines are often more basic, the increased steric bulk from two organic substituents impedes this approach.[2] Tertiary amines are generally unreactive in acylation reactions as they lack a proton on the nitrogen atom that can be removed to form a stable amide product.[3]

Amine TypeGeneral Reactivity with Acyl ChloridesKey Influencing Factors
Primary (e.g., Ethylamine) High- High Nucleophilicity- Minimal Steric Hindrance
Secondary (e.g., Diethylamine) Moderate- Higher Basicity- Increased Steric Hindrance
Tertiary (e.g., Triethylamine) Unreactive- Lack of N-H proton for stable amide formation

Table 1: Qualitative Comparison of Amine Reactivity in Acylation

Acylation_Reactivity

Alkylation

Alkylation involves the transfer of an alkyl group from one molecule to another. In the context of amines, this is a nucleophilic substitution reaction, typically with an alkyl halide. This reaction is crucial for synthesizing more complex amines and quaternary ammonium salts.

General Reactivity Trend: Primary ≈ Secondary > Tertiary (for initial alkylation)

The alkylation of amines can be complex as the product amine is often more nucleophilic than the starting amine, leading to multiple alkylations.[4] For instance, a primary amine can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine, and finally to a quaternary ammonium salt.[4]

Generally, both primary and secondary amines are readily alkylated.[4] The rate of methylation with methyl iodide often shows secondary amines reacting slightly faster than primary amines. However, the reaction of tertiary amines to form quaternary ammonium salts is often slower than the alkylation of secondary amines due to increased steric hindrance.[5][6]

Amine TypeRelative Rate of Methylation (with CH₃I)Key Influencing Factors
Primary ~10x faster than ammonia- Good nucleophilicity- Low steric hindrance
Secondary Slightly faster than primary- Enhanced nucleophilicity from two alkyl groups
Tertiary Slightly slower than secondary- Significant steric hindrance

Table 2: Relative Rates of Amine Methylation with Methyl Iodide.[5]

Alkylation_Pathway

Sulfonylation

Sulfonylation is the introduction of a sulfonyl group (R-SO₂) into a molecule, typically by reacting an amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, famously including the sulfa drugs.

General Reactivity Trend: Primary > Secondary >> Tertiary

Similar to acylation, primary amines are generally more reactive towards sulfonyl chlorides than secondary amines.[1] This is again attributed to the lower steric hindrance of primary amines. Tertiary amines do not react to form stable sulfonamides because they lack a hydrogen atom on the nitrogen.[7] This differential reactivity is the basis for the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[8][9]

Amine TypeReactivity with Benzenesulfonyl ChlorideProduct Solubility in Alkali
Primary Reacts to form a sulfonamideSoluble
Secondary Reacts to form a sulfonamideInsoluble
Tertiary No reaction-

Table 3: Reactivity of Amines in the Hinsberg Test.[8][9]

Hinsberg_Test_Logic

Experimental Protocols

Competitive Acylation of Primary and Secondary Amines

This experiment provides a method to directly compare the acylation rates of a primary and a secondary amine.[10]

Materials:

  • Primary amine (e.g., benzylamine)

  • Secondary amine (e.g., N-methylbenzylamine)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous non-protic solvent (e.g., dichloromethane, DCM)

  • Non-nucleophilic base (e.g., triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Prepare 0.1 M stock solutions of the primary and secondary amines in anhydrous DCM.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equal molar amounts of the primary and secondary amine solutions.

  • Add 2.1 equivalents of a non-nucleophilic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a limiting amount of the acyl chloride (e.g., 0.5 equivalents relative to the total amine content) as a 1 M solution in DCM while stirring vigorously.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analyze the product mixture by ¹H NMR, GC, or LC-MS to determine the relative ratio of the N-acylated primary amine to the N-acylated secondary amine. A higher ratio of one product indicates a higher reactivity of the corresponding parent amine.[10]

Hinsberg Test for Amine Classification

This classical test distinguishes primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride.[9]

Materials:

  • Amine sample

  • Benzenesulfonyl chloride (Hinsberg's reagent)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • 5% hydrochloric acid (HCl) solution

  • Test tubes

Procedure:

  • To a test tube, add a small amount of the amine sample (a few drops of liquid or a small spatula tip of solid).

  • Add 5 mL of 10% NaOH solution and 5-6 drops of benzenesulfonyl chloride.

  • Stopper the test tube and shake vigorously for several minutes until the odor of the sulfonyl chloride is gone.

  • Observation 1:

    • If a clear solution forms, a primary amine is likely present. To confirm, acidify the solution with 5% HCl. The formation of a precipitate upon acidification confirms a primary amine.[11]

    • If a precipitate forms, a secondary amine is indicated.[11]

    • If the amine remains as an insoluble layer and no reaction is apparent, a tertiary amine is likely present.[8]

  • Confirmation for Secondary Amine: If a precipitate formed in step 4, check its solubility in 5% HCl. The sulfonamide from a secondary amine will be insoluble.

  • Confirmation for Tertiary Amine: If no reaction was observed, check the solubility of the original amine in 5% HCl. Tertiary amines will dissolve due to salt formation.

Conclusion

The reactivity of primary, secondary, and tertiary amines in synthesis is a critical consideration for any researcher in the chemical sciences. While the general trends can be rationalized by the principles of basicity and steric hindrance, the actual outcome of a reaction can be influenced by the specific substrates, reagents, and reaction conditions. Primary amines, with their favorable balance of nucleophilicity and low steric bulk, are often the most reactive in acylation and sulfonylation reactions. Secondary amines, while more basic, can be sterically hindered. Tertiary amines, lacking an N-H proton, show distinct reactivity, primarily undergoing alkylation to form quaternary ammonium salts. A thorough understanding of these principles, supported by empirical data and robust experimental protocols, is essential for the efficient and predictable synthesis of amine-containing molecules in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 3-Butoxypropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Butoxypropylamine is critical for ensuring laboratory safety and environmental protection. As a corrosive and toxic substance, it necessitates a disposal protocol that adheres to strict regulatory standards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[1] Adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety goggles and a face shield if there is a splashing hazard.[2][3]

  • Skin and Body Protection: A lab coat or protective suit to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-certified organic vapor respirator is recommended.[3]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated as hazardous waste. It is imperative to follow federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

Step 1: Waste Classification and Segregation
  • Classify the Waste: The generator of the waste is responsible for classifying it as hazardous.[4][6] this compound's properties make it a hazardous waste.

  • Segregate the Waste: It is crucial to collect and store this compound waste separately from other chemical waste streams.[2]

    • Incompatibilities: Keep it away from acids and strong oxidizing agents to prevent violent reactions.[2]

    • Store in a designated, secondary containment bin to prevent accidental mixing.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a tightly sealing cap.[2]

  • Label the Container Clearly: The waste container must be labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear description of the hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

    • The name and contact information of the responsible personnel

Step 3: On-Site Accumulation and Storage
  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • Safe Environment: The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[2]

  • Follow Accumulation Limits: Adhere to the volume and time limits for hazardous waste accumulation as defined by your institution's and local regulatory policies.

Step 4: Professional Disposal
  • Engage a Licensed Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to treat the chemical yourself or dispose of it down the drain or in regular trash.[2]

  • Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the waste container.

  • Manifest and Documentation: Ensure that all required paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under RCRA.[5]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Control the Spill (If Safe):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using absorbent pads or other appropriate spill containment materials.[2]

    • Prevent the spill from entering drains or sewers.[2]

  • Clean Up: Collect the absorbed material and contaminated debris using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department as per your institution's policy.

Data Summary

The following tables summarize the key hazard classifications and physical properties of this compound.

Table 1: Hazard Identification

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 3)H301Danger
Skin Corrosion (Sub-category 1A)H314Danger
Serious Eye Damage (Category 1)H314Danger

Data sourced from multiple safety data sheets.[1]

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 16499-88-0[7][8]
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol [7]
Appearance Liquid[7]
Boiling Point 169-170 °C[7][9]
Density 0.853 g/mL at 25 °C[7][9]
Flash Point 63 °C (145.4 °F) - closed cup[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_disposal Final Disposal cluster_emergency Emergency Spill A Don Personal Protective Equipment (PPE) B Identify Waste as Hazardous (this compound) A->B C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Pour into Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Hazardous Waste Manifest F->G H Transfer to Licensed Hazardous Waste Contractor G->H S Spill Occurs S_A Evacuate & Alert S->S_A S_B Contain & Clean Up (with proper PPE) S_A->S_B S_C Dispose of Cleanup Material as Hazardous Waste S_B->S_C

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Butoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Butoxypropylamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Aminopropyl butyl ether, 3-n-Butoxypropylamine, 3-Butoxypropanamine[1]

  • CAS Number: 16499-88-0[1][2][3]

  • Molecular Formula: C7H17NO[2][3]

  • Molecular Weight: 131.22 g/mol [3]

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as follows:

  • Acute Toxicity, Oral: Category 3[1]

  • Skin Corrosion: Sub-category 1A/1B[1]

  • Serious Eye Damage: Category 1[1]

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure risk.

Protection Type Required PPE Specifications & Notes
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is required when there is a risk of splashing.[4]
Skin Protection Chemical Resistant Gloves & Impervious ClothingHandle with gloves inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1] Disposable nitrile gloves offer short-term protection.[4]
Respiratory Protection Full-Face RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A type ABEK (EN14387) respirator filter is recommended.[5]
Footwear Closed-toe ShoesAppropriate shoes that cover the entire foot (closed-toe, closed-heel, no holes) must be worn.[4][6]

Operational Plan for Handling

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated. Work under a chemical fume hood.[7]

  • Locate the nearest emergency shower and eyewash station and confirm they are operational.[8]

  • Have a chemical spill kit readily available.

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedure:

  • Don all required personal protective equipment (PPE) as specified in the table above.

  • Avoid inhalation of vapors or mists.[8]

  • Prevent contact with skin and eyes.[7]

  • Use only non-sparking tools to prevent ignition.[9]

  • Keep the container tightly closed when not in use and store in a well-ventilated place.[7]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a locked-up, well-ventilated, and dry place.[1][7]

  • Keep the container tightly closed.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[7][8]

  • The storage class for this chemical is 8A - Combustible corrosive hazardous materials.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with water/shower for at least 15 minutes.[1][10] Call a physician immediately.[7]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][10] Immediately call an ophthalmologist.[7]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[1]

  • Ingestion: If swallowed, get emergency medical help immediately.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1]

In Case of a Spill:

  • Minor Spill: If the spill is manageable, consult the SDS for instructions.[11] Absorb the spill with inert material and place it in a suitable container for disposal.

  • Major Spill: Evacuate the area and prevent others from entering.[11] Report the spill to the appropriate emergency response team.

Below is a workflow for handling a chemical spill:

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess the Spill (Minor or Major?) Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major Contain Contain the Spill (if safe to do so) MinorSpill->Contain Evacuate Evacuate the Area MajorSpill->Evacuate Alert Alert Others & Emergency Services Evacuate->Alert Report Report the Incident Alert->Report Cleanup Clean Up with Spill Kit Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.